Product packaging for Valnoctamide(Cat. No.:CAS No. 4171-13-5)

Valnoctamide

カタログ番号: B1683749
CAS番号: 4171-13-5
分子量: 143.23 g/mol
InChIキー: QRCJOCOSPZMDJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Valnoctamide is a neuroactive chemical compound of significant interest in preclinical research for its potential in central nervous system disorders. It is a chiral amide derivative and constitutional isomer of valproic acid (VPA) but exhibits a distinct and more favorable pharmacological profile, including a lack of conversion to VPA in vivo and a non-teratogenic status . As a research chemical, this compound is primarily investigated for its broad-spectrum anticonvulsant and mood-stabilizing properties. It has demonstrated efficacy in suppressing seizures in various animal models, including benzodiazepine-refractory status epilepticus, and has been evaluated in clinical trials for acute mania in bipolar disorder . Its research value is further highlighted in studies of neuropathic pain, where it has shown effects comparable to gabapentin with minimal impact on motor coordination . The compound's mechanism of action is multifaceted and distinct from benzodiazepines. A key mechanism involves the direct positive modulation of GABA-A receptors, leading to enhanced phasic inhibition. Specifically, this compound slows the decay rate of miniature inhibitory post-synaptic currents (mIPSCs), an effect that persists even in the presence of the benzodiazepine-site antagonist flumazenil . This unique action on GABA-A receptors is a primary reason for its research utility in drug-resistant epilepsy models. Additionally, this compound uncompetitively inhibits arachidonic acid-selective acyl-CoA synthetase-4 (Acsl4), which may contribute to its mood-stabilizing effects by reducing arachidonic acid turnover in the brain . It also exhibits inhibitory effects on voltage-gated sodium channels, further contributing to reduced neuronal excitability . This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B1683749 Valnoctamide CAS No. 4171-13-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-ethyl-3-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCJOCOSPZMDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863333
Record name 2-Ethyl-3-methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4171-13-5
Record name Valnoctamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4171-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valnoctamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004171135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valnoctamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13099
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VALNOCTAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name VALNOCTAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32363
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethyl-3-methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valnoctamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALNOCTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O25NRX9YG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Neuroprotective Properties of Valnoctamide in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Valnoctamide (VCD), a chiral amide analogue of valproic acid (VPA), has emerged as a compound of significant interest in neuropharmacology. Unlike its parent compound VPA, which is a known teratogen due to its inhibition of histone deacetylase (HDAC), this compound demonstrates a markedly safer profile in preclinical studies.[1][2] It is not significantly biotransformed into its corresponding acid (valnoctic acid), acting as a drug in its own right rather than a pro-drug.[3] Preclinical evidence supports its potential as a neuroprotective agent through a multifaceted mechanism of action, including broad-spectrum anticonvulsant activity, efficacy in neuropathic pain models, and modulation of key signaling pathways involved in neuronal survival and plasticity.[4][5] This document provides a comprehensive overview of the preclinical data, experimental methodologies, and proposed mechanisms underlying this compound's neuroprotective effects.

Quantitative Preclinical Data

The neuroprotective potential of this compound has been quantified across various preclinical models. The data highlights its potency as an anticonvulsant, its pharmacokinetic profile, and its efficacy in models of neuropathic pain.

Anticonvulsant Activity

This compound and its stereoisomers exhibit broad-spectrum anticonvulsant activity in multiple rodent models, with a potency significantly greater than that of VPA.

Model Species Administration Compound ED₅₀ (mg/kg) [95% CI] Reference
Maximal Electroshock (MES)MiceIntraperitoneal (i.p.)Racemic-VCD125 (102–143)
Maximal Electroshock (MES)MiceIntraperitoneal (i.p.)(2R,3S)-VCD119 (98–147)
6Hz PsychomotorMiceIntraperitoneal (i.p.)(2S,3S)-VCD20 (17-24)
6Hz PsychomotorMiceIntraperitoneal (i.p.)(2R,3S)-VCD21 (17-25)
Subcutaneous Metrazol (scMet)MiceIntraperitoneal (i.p.)Racemic-VCD65 (54-78)
Pilocarpine-induced SERatsIntraperitoneal (i.p.)Racemic-VCD65 (Full protection)
Pharmacokinetics in Rodent Models

Pharmacokinetic studies reveal stereoselectivity, particularly in clearance, with the (2S,3S)-VCD stereoisomer showing the highest plasma exposure.

Parameter Species Stereoisomer Value Reference
ClearanceRats(2S,3S)-VCDLowest among isomers
Plasma Exposure (AUC)Rats(2S,3S)-VCDTwice as high as other isomers
Volume of Distribution (Vd)RatsAll Isomers1 - 1.6 L/kg
Half-life (t₁/₂)RatsAll Isomers2.1 - 3 h
Brain-to-Plasma AUC RatioMice(2S,3S)-VCDConstant with dose
Brain-to-Plasma AUC RatioMice(2R,3S)-VCDDoubled at higher doses
Efficacy in Neuropathic Pain Models

In a rat model of chronic constriction injury (CCI), this compound demonstrated significant anti-allodynic and antihyperalgesic effects.

Model Species Dose (mg/kg, i.p.) Effect Reference
Chronic Constriction InjuryRats70Significant increase in mechanical and thermal thresholds
Chronic Constriction InjuryRats100Significant increase in mechanical and thermal thresholds

Experimental Protocols

Reproducibility of preclinical findings relies on detailed methodologies. The following sections describe the protocols for key experiments cited in this compound research.

Anticonvulsant Efficacy Studies
  • Animal Models : Male Sprague-Dawley rats (250-300g) or NMRI mice are commonly used. Animals are housed individually in controlled environments (21±2°C, 12h light-dark cycle) with free access to food and water.

  • Drug Preparation and Administration : this compound is dissolved in a vehicle such as a solution of propylene glycol, alcohol, and water (5:1:4). Administration is typically performed intraperitoneally (i.p.) or orally (p.o.). Doses are determined based on time-to-peak effect studies, which for i.p. administration in rodents is 0.25-0.5 hours. For standard rodent injection procedures, sterile technique is required, and injection volumes are limited (e.g., up to 0.5 mL for a mouse, 1-2 mL for a rat via i.p.).

  • Seizure Models :

    • Maximal Electroshock (MES) Test : Induces generalized tonic-clonic seizures via corneal electrical stimulation to assess a drug's ability to prevent seizure spread.

    • 6Hz Psychomotor Seizure Test : A model of therapy-resistant partial seizures induced by corneal electrical stimulation at 6Hz.

    • Pilocarpine-Induced Status Epilepticus (SE) : A chemically induced model of temporal lobe epilepsy. Rats are administered pilocarpine to induce SE, and this compound is given at seizure onset. Seizure severity is observed and scored for a defined period.

Neuropathic Pain Assessment
  • Animal Model : Neuropathic pain is induced in rats using the chronic constriction injury (CCI) model, which involves loose ligation of the sciatic nerve.

  • Drug Administration : this compound (40, 70, or 100 mg/kg) or vehicle is administered intraperitoneally.

  • Behavioral Testing :

    • Mechanical Allodynia : Assessed using a dynamic plantar aesthesiometer (e.g., von Frey filaments), which measures the paw withdrawal threshold to a mechanical stimulus.

    • Thermal Hyperalgesia : Evaluated using a plantar test (Hargreaves method), which measures the paw withdrawal latency from a radiant heat source.

Pharmacokinetic Analysis
  • Animal Models : Pharmacokinetic parameters have been evaluated in mice, rats, and dogs.

  • Drug Administration and Sampling : Racemic this compound is administered intravenously (dogs, rats) or intraperitoneally (mice). Blood samples are collected at multiple time points post-administration.

  • Analytical Method : Plasma concentrations of the individual this compound stereoisomers are measured using a stereospecific gas chromatography assay.

  • Data Analysis : Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated using non-compartmental analysis.

Mechanisms of Action and Signaling Pathways

This compound exerts its neuroprotective effects through multiple mechanisms of action, distinguishing it from VPA. Its activity is not attributable to a single molecular target but rather a network of interconnected pathways.

Modulation of Neurotransmission and Ion Channels

This compound is believed to modulate the balance between excitatory and inhibitory neurotransmission.

  • GABAergic System : It may enhance inhibitory signaling by increasing levels of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter.

  • Glutamatergic System : The compound appears to reduce excitatory signaling by decreasing glutamate release or inhibiting its receptors, which is crucial for preventing excitotoxicity. In the pilocarpine model, this compound prevented sustained elevations of extracellular glutamate.

  • Ion Channel Inhibition : this compound has been found to inhibit voltage-gated sodium channels, which reduces neuronal excitability and contributes to its anticonvulsant properties.

Inhibition of Histone Deacetylases (HDACs)

Similar to VPA, this compound's parent compound, HDAC inhibition is a proposed mechanism for neuroprotection. By inhibiting HDACs, this compound can induce histone hyperacetylation, leading to the transcriptional activation of neuroprotective genes. This mechanism is linked to the upregulation of:

  • Neurotrophic Factors : Such as Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF).

  • Chaperone Proteins : Including Heat Shock Protein 70 (HSP70).

  • Anti-apoptotic Proteins : Such as Bcl-2.

Regulation of the Arachidonic Acid (AA) Cascade

A key differentiator from VPA is this compound's interaction with the brain's arachidonic acid cascade.

  • Acsl4 Inhibition : this compound uncompetitively inhibits the arachidonic acid-selective acyl-CoA synthetase 4 (Acsl4) with a Ki of 6.38 mM, which is more potent than VPA's inhibition (Ki of 25 mM).

  • Reduced AA Turnover : Chronic administration of this compound (50 mg/kg, i.p. for 30 days) in rats was shown to reduce the turnover of AA in brain phospholipids. Dampening this cascade is significant as it is often upregulated in conditions associated with excitotoxicity and neuroinflammation.

Visualizations: Pathways and Workflows

Caption: Proposed signaling cascade for this compound's neuroprotection.

G General Experimental Workflow for Preclinical Efficacy Testing start Animal Model Selection (e.g., Sprague-Dawley Rat) pathology Induction of Pathology (e.g., Pilocarpine for SE, CCI for Pain) start->pathology acclimation Acclimation & Baseline Measurements pathology->acclimation randomization Randomization into Groups (Vehicle, VCD Doses) acclimation->randomization admin Drug Administration (e.g., Intraperitoneal Injection) randomization->admin assessment Behavioral Assessment (e.g., Seizure Scoring, Plantar Test) admin->assessment tissue Tissue Collection (e.g., Brain, Spinal Cord) assessment->tissue analysis Biochemical & Molecular Analysis (e.g., Western Blot, HPLC) tissue->analysis data Statistical Analysis & Interpretation analysis->data

Caption: Experimental workflow for preclinical testing of this compound.

G Logical Framework: this compound's Neuroprotective Profile cluster_mechanisms Mechanisms of Action cluster_effects Physiological Effects cluster_outcomes Therapeutic Outcomes (Preclinical) VCD This compound M1 HDAC Inhibition VCD->M1 M2 Neurotransmitter Modulation (GABA↑, Glutamate↓) VCD->M2 M3 Acsl4 Inhibition VCD->M3 M4 Na+ Channel Inhibition VCD->M4 E1 Altered Gene Expression (BDNF↑, HSP70↑) M1->E1 E2 Reduced Neuronal Excitability M2->E2 E3 Reduced Neuroinflammation M3->E3 M4->E2 O4 Neuronal Survival E1->O4 O1 Anticonvulsant Activity E2->O1 O2 Anti-Allodynic Effect E3->O2 O3 Anti-Hyperalgesic Effect E3->O3 O4->O1

Caption: Logical relationship of this compound's mechanisms and effects.

Conclusion

This compound demonstrates significant promise as a neuroprotective agent in a range of preclinical models. Its efficacy as a potent anticonvulsant and analgesic, combined with a favorable safety profile compared to VPA, makes it a compelling candidate for further development. The compound's multifaceted mechanism of action—engaging neurotransmitter systems, ion channels, epigenetic modulation via HDAC inhibition, and the arachidonic acid cascade—suggests a robust therapeutic potential for complex neurological disorders. The data and protocols summarized herein provide a foundational guide for researchers and drug developers aiming to explore and expand upon the neuroprotective properties of this compound.

References

Valnoctamide's Influence on GABAergic Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valnoctamide, a centrally active amide derivative of valproic acid, has demonstrated anticonvulsant and potential mood-stabilizing properties. A significant component of its mechanism of action is attributed to its influence on the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with GABAergic neurotransmission, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways and processes.

Core Mechanism of Action: Modulation of GABAergic Signaling

This compound is understood to exert its effects on the GABAergic system primarily through the positive allosteric modulation of GABAᴀ receptors, leading to an enhancement of inhibitory neurotransmission.[1] Unlike its structural analog, valproic acid, which is suggested to also act by inhibiting GABA transaminase (GABA-T), the direct enzymatic effects of this compound on GABA metabolism have not been extensively quantified in publicly available literature.[2]

The principal known mechanism is the direct potentiation of GABAᴀ receptor function.[3][4] This leads to a stabilization of neuronal activity and a reduction in the likelihood of seizure events.[1]

Direct Modulation of GABAᴀ Receptors

Electrophysiological studies have demonstrated that this compound directly modulates the function of GABAᴀ receptors. Specifically, it has been shown to enhance phasic inhibition by slowing the decay of miniature inhibitory post-synaptic currents (mIPSCs) in a dose-dependent and reversible manner. This prolongation of the inhibitory current suggests that this compound stabilizes the open state of the GABAᴀ receptor channel, thereby increasing the total influx of chloride ions in response to GABA binding.

Crucially, the modulatory effect of this compound on GABAᴀ receptors appears to occur at a binding site distinct from that of benzodiazepines. This is supported by evidence showing that the effect of this compound persists in the presence of the benzodiazepine antagonist flumazenil and is additive to the effects of diazepam. This distinction is significant as it suggests that this compound may be effective in patient populations that are refractory to benzodiazepines.

Quantitative Data on this compound's Effects

The following table summarizes the key quantitative findings from electrophysiological studies on the effect of this compound on GABAergic neurotransmission.

ParameterThis compound ConcentrationEffectCell TypeReference
mIPSC Decay Time Constant1 mM~2-fold increase (from 6.7 ± 1.5 ms to 12.3 ± 1.6 ms)CA1 Pyramidal Cells
mIPSC Decay Time Constant500 µMIncrease from 5.0 ± 0.4 ms to 8.1 ± 1.0 msCA1 Pyramidal Cells
mIPSC Frequency1 mMNo significant effectCA1 Pyramidal Cells
mIPSC Amplitude1 mMNo significant effectCA1 Pyramidal Cells

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's influence on GABAergic neurotransmission. These protocols are representative and may require optimization for specific experimental conditions.

Whole-Cell Patch-Clamp Electrophysiology for mIPSC Recording

This protocol is designed to measure miniature inhibitory post-synaptic currents (mIPSCs) from neurons in brain slices, as was done in the key studies on this compound.

3.1.1. Materials

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. The solution should be continuously bubbled with 95% O₂ / 5% CO₂.

  • Internal Solution (for patch pipette): (in mM) 120 K-gluconate, 20 KCl, 10 HEPES, 4 NaCl, 7 K₂-phosphocreatine, 0.3 Na-GTP, and 4 Mg-ATP. pH adjusted to ~7.3 with KOH.

  • Pharmacological Agents: Tetrodotoxin (TTX) to block voltage-gated sodium channels, and antagonists for glutamatergic receptors (e.g., CNQX and AP5) to isolate GABAergic currents. This compound stock solution.

  • Equipment: Vibrating microtome, patch-clamp amplifier, micromanipulators, microscope with DIC optics, perfusion system, and data acquisition software.

3.1.2. Procedure

  • Slice Preparation: Anesthetize the animal (e.g., a rat) and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus) using a vibrating microtome in ice-cold, oxygenated aCSF.

  • Slice Recovery: Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Recording: Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 1-2 mL/min.

  • Cell Identification: Identify target neurons (e.g., CA1 pyramidal cells) using differential interference contrast (DIC) optics.

  • Patching: Approach the selected neuron with a glass micropipette (3-7 MΩ resistance) filled with internal solution. Apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

  • mIPSC Recording: Clamp the cell at a holding potential of 0 mV to record spontaneous inhibitory postsynaptic currents (IPSCs). Block glutamatergic currents by adding appropriate antagonists to the aCSF.

  • Drug Application: After a stable baseline recording of mIPSCs, apply this compound at the desired concentration via the perfusion system.

  • Data Analysis: Analyze the recorded currents to determine the frequency, amplitude, and decay kinetics of mIPSCs before, during, and after this compound application.

In Vivo Microdialysis for Extracellular GABA Measurement

This protocol describes a general procedure for measuring extracellular GABA levels in the brain of a freely moving animal.

3.2.1. Materials

  • Microdialysis Probes: With a semi-permeable membrane of appropriate length and molecular weight cut-off.

  • Perfusion Fluid: Typically aCSF or Ringer's solution.

  • Surgical Equipment: For stereotaxic implantation of the guide cannula.

  • Analytical System: High-performance liquid chromatography (HPLC) with fluorescence detection is commonly used for GABA analysis.

  • This compound Solution: For systemic or local administration.

3.2.2. Procedure

  • Guide Cannula Implantation: Anesthetize the animal and stereotaxically implant a guide cannula into the brain region of interest. Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular GABA levels.

  • This compound Administration: Administer this compound systemically (e.g., intraperitoneal injection) or locally via the microdialysis probe (reverse dialysis).

  • Sample Collection: Continue to collect dialysate samples for several hours following drug administration.

  • GABA Analysis: Analyze the GABA concentration in the dialysate samples using HPLC with pre-column derivatization and fluorescence detection.

  • Data Analysis: Express the post-drug GABA levels as a percentage of the baseline levels.

Visualizations

Signaling Pathway of this compound at the GABAergic Synapse

GABASignaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD synthesis GABA_vesicle GABA GAD->GABA_vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse release GABA_A_Receptor GABAᴀ Receptor Cl_channel Cl⁻ Channel GABA_A_Receptor->Cl_channel opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl⁻ influx GABA_synapse->GABA_A_Receptor binds This compound This compound This compound->GABA_A_Receptor Binds to allosteric site

Caption: this compound's proposed mechanism at a GABAergic synapse.

Experimental Workflow for Whole-Cell Patch-Clamp Recording

PatchClampWorkflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Slice_Prep Brain Slice Preparation Slice_Recovery Slice Recovery (>1 hr in aCSF) Slice_Prep->Slice_Recovery Cell_ID Identify Target Neuron (DIC) Slice_Recovery->Cell_ID Patching Form Gigaohm Seal Cell_ID->Patching Whole_Cell Achieve Whole-Cell Configuration Patching->Whole_Cell Record_Baseline Record Baseline mIPSCs Whole_Cell->Record_Baseline Apply_VCD Apply this compound Record_Baseline->Apply_VCD Record_Effect Record mIPSCs with This compound Apply_VCD->Record_Effect Washout Washout Record_Effect->Washout Record_Washout Record mIPSCs after Washout Washout->Record_Washout Data_Analysis Analyze mIPSC Frequency, Amplitude, and Decay Kinetics Record_Washout->Data_Analysis

Caption: Workflow for investigating this compound's effect on mIPSCs.

Logical Relationship of this compound's Action

LogicalRelationship This compound This compound GABA_A_Receptor GABAᴀ Receptor (Allosteric Site) This compound->GABA_A_Receptor Modulates mIPSC_Decay Prolonged mIPSC Decay Time GABA_A_Receptor->mIPSC_Decay Leads to Cl_Influx Increased Cl⁻ Influx mIPSC_Decay->Cl_Influx Results in Neuronal_Inhibition Enhanced Neuronal Inhibition Cl_Influx->Neuronal_Inhibition Causes Therapeutic_Effect Anticonvulsant Effect Neuronal_Inhibition->Therapeutic_Effect Contributes to

Caption: Causal chain of this compound's therapeutic action.

Conclusion and Future Directions

The available evidence strongly indicates that this compound enhances GABAergic neurotransmission through direct, positive allosteric modulation of GABAᴀ receptors at a site distinct from that of benzodiazepines. This mechanism underlies its observed anticonvulsant properties. However, for a comprehensive understanding of its pharmacological profile, further research is warranted in several key areas:

  • Direct Binding Studies: Radioligand binding assays are needed to determine the binding affinity (Ki or Kd) of this compound for various GABAᴀ receptor subunit combinations.

  • Enzyme Inhibition Assays: Quantitative studies are required to ascertain whether this compound has any direct inhibitory effects on GABA transaminase (GABA-T) or glutamic acid decarboxylase (GAD), and if so, to determine the IC₅₀ or Ki values.

  • In Vivo Neurochemical Studies: In vivo microdialysis experiments specifically investigating the effect of this compound on extracellular GABA levels in different brain regions would provide valuable insight into its net effect on the GABAergic system in a physiological context.

Addressing these knowledge gaps will be crucial for the further development and optimization of this compound as a therapeutic agent for epilepsy and potentially other neurological and psychiatric disorders.

References

Interaction of Valnoctamide with voltage-gated sodium channels

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Interaction of Valnoctamide with Voltage-Gated Sodium Channels

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (VCD), a chiral constitutional isomer of valpromide, is a central nervous system (CNS)-active compound with demonstrated efficacy as an anticonvulsant and mood-stabilizing agent. Unlike its structural analog, valproic acid (VPA), this compound acts as a drug on its own with minimal biotransformation to its corresponding acid, which contributes to a distinct and potentially safer pharmacological profile, particularly concerning teratogenicity.[1][2] A key component of this compound's multifaceted mechanism of action is its inhibitory effect on voltage-gated sodium channels (VGSCs).[3] By modulating these critical channels, this compound reduces neuronal hyperexcitability, a hallmark of epileptic seizures. This guide provides a comprehensive overview of the interaction between this compound and VGSCs, presenting quantitative data from preclinical studies, detailing experimental methodologies, and visualizing the underlying mechanisms and workflows.

Core Mechanism of Action at Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, including neurons.[3][4] They cycle through resting, open, and inactivated states to control the influx of sodium ions that depolarizes the cell membrane. In pathological conditions like epilepsy, the dysfunction of these channels can lead to neuronal hyperexcitability and spontaneous, recurrent seizures.

This compound exerts its anticonvulsant effects, in part, by inhibiting VGSCs. This inhibition dampens the rapid, repetitive neuronal firing that characterizes a seizure. The broad-spectrum anticonvulsant activity of this compound, which is 4 to 16 times more potent than VPA in various animal models, points to a significant interaction with CNS targets that regulate excitability. While this compound also influences GABAergic and glutamatergic systems, its direct effect on ion channels is a crucial contributor to its therapeutic action.

Interestingly, while this compound exhibits stereoselective pharmacokinetics, its anticonvulsant activity shows less stereoselectivity. The four stereoisomers of this compound possess similar broad-spectrum anticonvulsant profiles and ED50 values in most models. This suggests that this compound's efficacy is likely due to multiple mechanisms of action, with VGSC inhibition being a significant contributor.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed pathway for this compound's inhibitory effect on neuronal excitability.

Valnoctamide_MoA VGSC_open Voltage-Gated Sodium Channel (Open State) Na_influx Na+ Influx VGSC_open->Na_influx Allows VGSC_blocked Voltage-Gated Sodium Channel (Blocked State) Reduced_Na_influx Reduced Na+ Influx VGSC_blocked->Reduced_Na_influx Causes This compound This compound This compound->VGSC_blocked Binds & Inhibits Action_Potential Action Potential Propagation Na_influx->Action_Potential Reduced_Excitability Reduced Neuronal Excitability Reduced_Na_influx->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Seizure Induction cluster_analysis Analysis Animal_Groups 1. Establish Animal Groups (e.g., Mice, n=8/group) Drug_Admin 2. Administer Compound (this compound or Vehicle, IP) Animal_Groups->Drug_Admin Wait 3. Wait for Time to Peak Effect (TPE) Drug_Admin->Wait Induction 4. Induce Seizure (MES, scMet, 6Hz) Wait->Induction Observation 5. Observe & Score (Protected vs. Unprotected) Induction->Observation Calculation 6. Calculate ED50 (Probit Analysis) Observation->Calculation Logical_Relationships Structure Chemical Structure (VPA Amide Derivative, Chiral Centers) PK Pharmacokinetics (Minimal biotransformation to acid, stereoselective PK) Structure->PK determines PD Pharmacodynamics (VGSC Inhibition, Multiple MOA) Structure->PD enables Safety Improved Safety Profile (Low teratogenic potential) PK->Safety contributes to Efficacy Therapeutic Efficacy (Broad-spectrum anticonvulsant activity) PD->Efficacy results in

References

Valnoctamide: A Novel Therapeutic Avenue for Bipolar Disorder with a Favorable Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Valnoctamide, a structural isomer of valpromide, presents a compelling case as a potential therapeutic agent for bipolar disorder, primarily due to its demonstrated efficacy in preclinical and some clinical settings, coupled with a significantly lower teratogenic potential compared to the widely used mood stabilizer, valproic acid (VPA). This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its therapeutic applications in bipolar disorder. It synthesizes quantitative data from key clinical trials, details experimental protocols for its proposed mechanisms of action, and visualizes relevant pathways and workflows. The evidence suggests that while further research is required to unequivocally establish its efficacy as a monotherapy, this compound holds promise as an adjunctive treatment, particularly for patients where the teratogenic risks of VPA are a significant concern.

Introduction

Bipolar disorder is a chronic and debilitating mental illness characterized by recurrent episodes of mania and depression. Valproic acid (VPA) is a cornerstone of treatment for bipolar disorder; however, its use is significantly limited by its well-documented teratogenicity, posing a substantial risk of congenital malformations and developmental disorders when taken during pregnancy.[1][2] This critical unmet need has driven the search for safer, yet effective, alternatives.

This compound, a central nervous system-active amide derivative of valproic acid, has emerged as a promising candidate.[3] Crucially, unlike its isomer valpromide, this compound does not undergo biotransformation to valproic acid in vivo, which is believed to be the primary reason for its reduced teratogenicity.[4] This guide delves into the preclinical and clinical evidence supporting the potential of this compound in the management of bipolar disorder, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Clinical Efficacy in Bipolar Mania

Clinical investigations into this compound's efficacy in bipolar mania have yielded mixed but informative results, suggesting a potential role as an adjunctive therapy.

Add-on Therapy in Acute Mania

A key double-blind, placebo-controlled, five-week clinical trial investigated the efficacy of this compound as an add-on therapy to risperidone in patients with acute mania.[5] The results demonstrated a statistically significant superiority of the this compound group over the placebo group in improving manic symptoms.

Table 1: Efficacy of this compound as Add-on Therapy in Acute Mania

Outcome MeasureThis compound + Risperidone (n=15)Placebo + Risperidone (n=17)p-value (Treatment x Time Interaction)
Young Mania Rating Scale (YMRS) Significant ImprovementLess Improvement0.012
Brief Psychiatric Rating Scale (BPRS) Significant ImprovementLess Improvement0.007
Clinical Global Impression (CGI) Significant ImprovementLess Improvement0.003

Data presented are based on a two-way analysis of variance (ANOVA) with time as the within-subject factor. The p-value reflects the significance of the interaction between treatment and time, indicating a greater improvement over time in the this compound group compared to placebo.

Monotherapy in Acute Mania

In contrast to its success as an add-on agent, a three-week, double-blind, randomized, placebo- and risperidone-controlled trial evaluating this compound as a monotherapy for acute mania did not demonstrate a statistically significant difference from placebo.

Table 2: Efficacy of this compound as Monotherapy in Acute Mania

Outcome MeasureThis compound (n=71)Placebo (n=70)p-value
Change in Young Mania Rating Scale (YMRS) Score Not Significantly Different from PlaceboNot Significantly Different from this compound> 0.60

Preclinical Pharmacology and Safety Profile

This compound's promising safety profile, particularly its low teratogenicity, is a key differentiator from VPA.

Teratogenicity

Preclinical studies in mice have consistently demonstrated that this compound has a significantly lower teratogenic potential than VPA.

Table 3: Comparative Teratogenicity of this compound and Valproic Acid in Mice

CompoundDose (mmol/kg)Exencephaly Rate (%)Embryolethality Rate (%)
This compound (VCD) 312
Valproic Acid (VPA) 35352
Control -0-15
Anticonvulsant Activity

This compound has demonstrated broad-spectrum anticonvulsant activity in various rodent models, with a potency that is 2 to 16 times greater than that of VPA, depending on the model.

Table 4: Anticonvulsant Activity of this compound in Rodent Models

ModelSpeciesED₅₀ (mg/kg)
Maximal Electroshock (MES)MouseData not specified
6Hz PsychomotorMouseData not specified
Subcutaneous Metrazol (scMet)MouseData not specified
Pilocarpine-induced Status EpilepticusRat65 (full protection)
Soman-induced Status EpilepticusRat60-62

Mechanism of Action

The therapeutic effects of this compound in bipolar disorder are believed to be mediated through multiple mechanisms, including modulation of GABAergic neurotransmission, inhibition of voltage-gated sodium channels, and a novel mechanism involving the inhibition of acyl-CoA synthetase-4 (Acsl4).

Modulation of GABAergic Neurotransmission

A primary proposed mechanism of action for this compound is the enhancement of GABAergic inhibition in the central nervous system. Increased GABA levels are thought to stabilize neuronal activity, a key factor in managing mood fluctuations in bipolar disorder.

Inhibition of Voltage-Gated Sodium Channels

This compound has been shown to inhibit voltage-gated sodium channels, which play a crucial role in the initiation and propagation of action potentials. By blocking these channels, this compound can reduce neuronal excitability, contributing to its mood-stabilizing effects.

Inhibition of Acyl-CoA Synthetase-4 (Acsl4)

A more recently identified mechanism involves the uncompetitive inhibition of Acsl4, an enzyme involved in the metabolism of arachidonic acid. This pathway is also implicated in the therapeutic action of VPA. This compound inhibits Acsl4 with a significantly lower inhibition constant (Ki) than VPA, suggesting a more potent effect on this target.

Table 5: In Vitro Inhibition of Acyl-CoA Synthetase-4 (Acsl4)

CompoundInhibition Constant (Ki)
This compound (VCD) 6.38 mM
Valproic Acid (VPA) 25 mM

Pharmacokinetics

Pharmacokinetic studies in healthy human volunteers have shown that this compound is not rapidly biotransformed into its corresponding acid, valnoctic acid. This is a key distinction from its isomer, valpromide, which acts as a prodrug to valproic acid.

Table 6: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (400 mg single oral dose)

ParameterValue
Terminal Half-life (t½) 9.3 h
Mean Residence Time (MRT) 13.2 h

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the efficacy and mechanism of action of this compound.

Clinical Trial Protocol: Add-on Therapy in Acute Mania
  • Study Design: Double-blind, placebo-controlled, five-week trial.

  • Participants: Patients diagnosed with acute mania.

  • Intervention:

    • Treatment Group: this compound (started at 600 mg/day, increased to 1200 mg/day after four days) as an add-on to risperidone (at physician's discretion).

    • Control Group: Placebo as an add-on to risperidone.

  • Outcome Measures: Weekly ratings using the Young Mania Rating Scale (YMRS), Brief Psychiatric Rating Scale (BPRS), and Clinical Global Impression (CGI) scale.

  • Statistical Analysis: Two-way analysis of variance (ANOVA) with time as the within-subject factor to assess the interaction between treatment and time.

G cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Treatment Arms (5 Weeks) cluster_3 Outcome Assessment Patients with Acute Mania Patients with Acute Mania Randomization Randomization Patients with Acute Mania->Randomization This compound + Risperidone This compound + Risperidone Randomization->this compound + Risperidone Placebo + Risperidone Placebo + Risperidone Randomization->Placebo + Risperidone Weekly Ratings (YMRS, BPRS, CGI) Weekly Ratings (YMRS, BPRS, CGI) This compound + Risperidone->Weekly Ratings (YMRS, BPRS, CGI) Placebo + Risperidone->Weekly Ratings (YMRS, BPRS, CGI)

Clinical trial workflow for add-on therapy.
Teratogenicity Study Protocol in Mice

  • Animal Model: NMRI mice.

  • Intervention: Single intraperitoneal injection of this compound (3 mmol/kg), Valproic Acid (3 mmol/kg), or vehicle on day 8 of gestation.

  • Outcome Measures: On day 18 of gestation, the rates of embryolethality, fetal weight, and exencephaly were recorded.

  • Statistical Analysis: Comparison of rates between treatment groups and the control group.

G Pregnant NMRI Mice Pregnant NMRI Mice Day 8 of Gestation Day 8 of Gestation Pregnant NMRI Mice->Day 8 of Gestation Treatment Injection Treatment Injection Day 8 of Gestation->Treatment Injection This compound (3 mmol/kg) This compound (3 mmol/kg) Treatment Injection->this compound (3 mmol/kg) Valproic Acid (3 mmol/kg) Valproic Acid (3 mmol/kg) Treatment Injection->Valproic Acid (3 mmol/kg) Vehicle Control Vehicle Control Treatment Injection->Vehicle Control Day 18 of Gestation Day 18 of Gestation This compound (3 mmol/kg)->Day 18 of Gestation Valproic Acid (3 mmol/kg)->Day 18 of Gestation Vehicle Control->Day 18 of Gestation Outcome Assessment Outcome Assessment Day 18 of Gestation->Outcome Assessment Exencephaly Rate Exencephaly Rate Outcome Assessment->Exencephaly Rate Embryolethality Rate Embryolethality Rate Outcome Assessment->Embryolethality Rate Fetal Weight Fetal Weight Outcome Assessment->Fetal Weight

Teratogenicity study experimental workflow.
Acsl4 Inhibition Assay Protocol

  • Enzyme Source: Recombinant rat Acsl4-flag protein expressed in E. coli.

  • Assay Principle: Measurement of the conversion of arachidonic acid (AA) to arachidonoyl-CoA using Michaelis-Menten kinetics.

  • Reaction Mixture: The assay mix includes Tris-HCl, MgCl₂, dithiothreitol, ATP, CoA, EDTA, and [¹⁴C]AA in Triton X-100.

  • Inhibition Assay: this compound is added to the reaction mixture at various concentrations (e.g., 1.25, 2.5, and 5.0 mM).

  • Data Analysis: The inhibition constant (Ki) is determined from Lineweaver-Burk plots of the reciprocal of reaction velocity versus the inverse of the substrate concentration.

G cluster_0 Enzyme and Substrate Preparation cluster_1 Inhibition Assay cluster_2 Measurement and Analysis Recombinant Acsl4 Recombinant Acsl4 Incubation with this compound (Varying Concentrations) Incubation with this compound (Varying Concentrations) Recombinant Acsl4->Incubation with this compound (Varying Concentrations) [14C]Arachidonic Acid [14C]Arachidonic Acid [14C]Arachidonic Acid->Incubation with this compound (Varying Concentrations) Reaction Buffer Reaction Buffer Reaction Buffer->Incubation with this compound (Varying Concentrations) Measure [14C]AA-CoA Formation Measure [14C]AA-CoA Formation Incubation with this compound (Varying Concentrations)->Measure [14C]AA-CoA Formation Michaelis-Menten Kinetics Michaelis-Menten Kinetics Measure [14C]AA-CoA Formation->Michaelis-Menten Kinetics Lineweaver-Burk Plot Lineweaver-Burk Plot Michaelis-Menten Kinetics->Lineweaver-Burk Plot Determine Ki Determine Ki Lineweaver-Burk Plot->Determine Ki

Acsl4 inhibition assay workflow.

Signaling Pathways

The proposed mechanisms of action of this compound converge on pathways that regulate neuronal excitability and signaling cascades implicated in the pathophysiology of bipolar disorder.

G cluster_0 GABAergic System cluster_1 Ion Channels cluster_2 Arachidonic Acid Cascade This compound This compound GABA Levels GABA Levels This compound->GABA Levels Enhances Voltage-Gated Na+ Channels Voltage-Gated Na+ Channels This compound->Voltage-Gated Na+ Channels Inhibits Acsl4 Acsl4 This compound->Acsl4 Inhibits GABAergic Inhibition GABAergic Inhibition GABA Levels->GABAergic Inhibition Increases Neuronal Excitability Neuronal Excitability GABAergic Inhibition->Neuronal Excitability Decreases Voltage-Gated Na+ Channels->Neuronal Excitability Decreases Mood Stabilization Mood Stabilization Neuronal Excitability->Mood Stabilization Arachidonoyl-CoA Arachidonoyl-CoA Acsl4->Arachidonoyl-CoA Decreases Conversion of AA to Downstream Signaling Downstream Signaling Arachidonoyl-CoA->Downstream Signaling Modulates Downstream Signaling->Mood Stabilization

Proposed signaling pathways of this compound.

Conclusion and Future Directions

This compound represents a significant step forward in the quest for safer and effective treatments for bipolar disorder. Its low teratogenicity profile addresses a major limitation of valproic acid, making it a potentially valuable option for women of childbearing age. The clinical data, while mixed, suggest a clear benefit as an adjunctive therapy in acute mania. The lack of efficacy as a monotherapy in the single trial conducted to date highlights the need for further investigation, potentially exploring different dosing strategies or patient populations.

Future research should focus on:

  • Conducting larger, well-powered clinical trials to definitively establish the efficacy of this compound as both a monotherapy and an adjunctive therapy in acute mania and for the maintenance treatment of bipolar disorder.

  • Further elucidating the precise molecular mechanisms underlying its therapeutic effects, particularly its actions on GABAergic and glutamatergic systems and voltage-gated ion channels.

  • Investigating the potential of this compound in other phases of bipolar disorder, such as bipolar depression.

  • Conducting head-to-head trials comparing the efficacy and safety of this compound with other mood stabilizers.

References

Early Research on Valnoctamide for Neuropathic Pain Management: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Early research has identified Valnoctamide, an amide derivative of valproic acid, as a promising candidate for its management. Preclinical studies have demonstrated its efficacy in rodent models of neuropathic pain, suggesting a multimodal mechanism of action involving several key neurotransmitter systems. This technical guide provides an in-depth overview of the foundational preclinical research on this compound, detailing its analgesic properties, proposed mechanisms, and the experimental protocols used in its early evaluation. A key focus is the presentation of quantitative data in a structured format to facilitate comparison and analysis. Furthermore, this guide includes detailed visualizations of the implicated signaling pathways and experimental workflows to provide a comprehensive resource for researchers and professionals in the field of pain drug development.

Introduction

This compound, a structural isomer of valpromide, has been investigated for various neurological conditions. Unlike its parent compound, valproic acid, this compound exhibits a distinct pharmacological profile and a more favorable safety profile, notably a reduced risk of teratogenicity.[1] Its potential as an analgesic for neuropathic pain has been explored in several key preclinical studies. This whitepaper synthesizes the findings from this early research, providing a technical foundation for further investigation and development.

Preclinical Efficacy in Neuropathic Pain Models

The primary evidence for this compound's efficacy in neuropathic pain comes from studies utilizing rodent models that mimic the symptoms of this condition in humans, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).

Animal Models of Neuropathic Pain

Two principal animal models have been employed in the early evaluation of this compound:

  • Chronic Constriction Injury (CCI) Model: This model involves the loose ligation of the sciatic nerve, leading to the development of persistent pain behaviors in the affected limb.

  • Spinal Nerve Ligation (SNL) Model: In this model, the L5 and L6 spinal nerves are tightly ligated, resulting in robust and long-lasting tactile allodynia.[1]

Quantitative Assessment of Analgesic Effects

The analgesic effects of this compound were quantified using standardized behavioral tests that measure withdrawal responses to mechanical and thermal stimuli.

  • Mechanical Allodynia: Assessed using a Dynamic Plantar Aesthesiometer , which applies a progressively increasing mechanical force to the plantar surface of the rat's paw. The force at which the paw is withdrawn is recorded as the paw withdrawal threshold (PWT).

  • Thermal Hyperalgesia: Measured using the Plantar Test (Hargreaves Method) , where a radiant heat source is focused on the plantar surface of the paw. The time taken for the rat to withdraw its paw is recorded as the paw withdrawal latency (PWL).

The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Effect of this compound on Mechanical Allodynia in a Rat Model of Neuropathic Pain

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) (Mean ± SEM)% Reversal of Allodynia
ShamVehicle15.0 ± 0.0N/A
SNL + VehicleVehicle3.8 ± 0.30%
SNL + this compound205.5 ± 0.615%
SNL + this compound408.2 ± 0.939%
SNL + this compound6010.8 ± 1.163%
SNL + this compound8012.5 ± 0.878%
SNL + this compound10013.8 ± 0.589%
SNL + Gabapentin10013.5 ± 0.7*87%

*p < 0.05 compared to SNL + Vehicle group. Data adapted from Winkler et al., 2005.[1]

Table 2: Dose-Response and Efficacy of this compound in a Rat Model of Neuropathic Pain

CompoundED₅₀ (mg/kg)Efficacious Plasma Concentration (mg/l)
This compound (VCD)5218
Valproic Acid (VPA)269125
Gabapentin (GBP)Not ReportedNot Reported

Data adapted from Winkler et al., 2005.[1]

A 2018 study by Samur et al. further corroborated these findings, demonstrating that this compound at doses of 70 and 100 mg/kg significantly increased both mechanical and thermal thresholds in the CCI rat model.[2]

Experimental Protocols

Chronic Constriction Injury (CCI) Model Protocol
  • Animal Preparation: Male Wistar rats are anesthetized.

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of 4-0 silk suture are tied around the nerve with approximately 1 mm spacing between them.

  • Closure: The muscle and skin layers are closed with sutures.

  • Post-operative Care: Animals are monitored for recovery and signs of infection. Behavioral testing is typically initiated 14 days post-surgery.

G cluster_pre_op Pre-operative cluster_surgery Surgical Procedure cluster_post_op Post-operative anesthesia Anesthesia expose Expose Sciatic Nerve anesthesia->expose ligate Loose Ligation (4x) expose->ligate close Suture Muscle and Skin ligate->close recover Recovery Monitoring close->recover testing Behavioral Testing (Day 14+) recover->testing

Chronic Constriction Injury (CCI) Model Workflow.
Behavioral Testing Protocols

  • Acclimation: Rats are placed in individual Plexiglas chambers on a mesh floor and allowed to acclimate for at least 15 minutes.

  • Stimulation: A fine metal filament is pushed against the plantar surface of the hind paw with linearly increasing force.

  • Measurement: The force (in grams) at which the rat withdraws its paw is automatically recorded.

  • Repetitions: The procedure is repeated several times on each paw with sufficient time between measurements.

  • Acclimation: Rats are placed in individual Plexiglas chambers on a glass floor and allowed to acclimate.

  • Stimulation: A mobile radiant heat source is positioned under the glass floor directly beneath the targeted hind paw.

  • Measurement: The time (in seconds) from the start of the heat stimulus to the withdrawal of the paw is recorded. A cut-off time is set to prevent tissue damage.

  • Repetitions: The test is repeated on each paw with adequate intervals.

G cluster_acclimation Acclimation Phase cluster_testing Testing Phase cluster_data Data Analysis acclimate Place rat in testing chamber stimulate Apply Stimulus (Mechanical or Thermal) acclimate->stimulate measure Record Paw Withdrawal (Threshold or Latency) stimulate->measure analyze Calculate Mean and Statistical Significance measure->analyze

Behavioral Testing Workflow.

Mechanism of Action

The analgesic effect of this compound in neuropathic pain is believed to be multifactorial, involving modulation of several neurotransmitter systems.

Key Receptor Systems
  • GABAergic System: this compound is thought to enhance GABAergic inhibition, a key mechanism for dampening neuronal hyperexcitability in neuropathic pain states. Pre-treatment with the GABAA receptor antagonist bicuculline has been shown to significantly contribute to the anti-allodynic and antihyperalgesic effects of this compound.

  • Opioid System: Opioid receptors play a crucial role in pain modulation. The analgesic effects of this compound are significantly mediated by opioid receptors, as demonstrated by the reversal of its anti-allodynic and antihyperalgesic effects by the opioid receptor antagonist naloxone.

  • Serotonergic System: The serotonin 5-HT2A/2C receptors are implicated in the antihyperalgesic, but to a lesser extent, the anti-allodynic effects of this compound.

  • Noradrenergic System: There is a limited contribution of α2-adrenoceptors to the anti-allodynic effects of this compound.

Proposed Signaling Pathways

The interaction of this compound with these receptor systems likely triggers downstream signaling cascades that ultimately lead to a reduction in neuronal excitability and pain transmission.

G cluster_gaba GABAergic System cluster_opioid Opioid System cluster_serotonin Serotonergic System cluster_adrenergic Noradrenergic System This compound This compound gaba_r GABAA Receptor This compound->gaba_r Potentiates opioid_r Opioid Receptor This compound->opioid_r Activates serotonin_r 5-HT2A/2C Receptor This compound->serotonin_r Interacts with adrenergic_r α2-Adrenoceptor This compound->adrenergic_r Weakly Interacts with gaba_effect ↑ Neuronal Inhibition gaba_r->gaba_effect pain_relief Analgesia for Neuropathic Pain gaba_effect->pain_relief opioid_effect ↓ Nociceptive Transmission opioid_r->opioid_effect opioid_effect->pain_relief serotonin_effect Modulates Pain Perception serotonin_r->serotonin_effect serotonin_effect->pain_relief adrenergic_effect Minor Contribution to Analgesia adrenergic_r->adrenergic_effect

Proposed Mechanisms of this compound in Neuropathic Pain.

Pharmacokinetics

Pharmacokinetic studies in rats have shown that this compound is readily absorbed and distributed. The efficacious plasma concentrations for its anti-allodynic effects are significantly lower than those of valproic acid, indicating a higher potency.

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Dose (i.p.) 40 mg/kg
Cmax ~25 mg/l
Tmax ~1 hour
AUC ~100 mg*h/l
t₁/₂ ~3 hours

Data are approximate and compiled from available preclinical studies.

Clinical Development Landscape

To date, there is a lack of publicly available data from early-phase clinical trials specifically investigating the efficacy and safety of this compound for neuropathic pain in humans. While clinical trials have been conducted for other indications, such as bipolar disorder, its potential in neuropathic pain remains to be clinically validated.

Conclusion and Future Directions

Early preclinical research strongly supports the potential of this compound as a novel therapeutic agent for neuropathic pain. Its efficacy in established animal models, coupled with a multimodal mechanism of action and a favorable safety profile compared to related compounds, makes it a compelling candidate for further development.

Future research should focus on:

  • Conducting well-controlled, dose-ranging Phase I and II clinical trials to establish the safety, tolerability, and efficacy of this compound in patients with various neuropathic pain conditions.

  • Further elucidating the precise molecular mechanisms and downstream signaling pathways involved in its analgesic effects.

  • Exploring potential synergistic effects when used in combination with other classes of analgesics.

The data and protocols outlined in this technical guide provide a solid foundation for the continued investigation of this compound as a much-needed therapeutic option for individuals suffering from neuropathic pain.

References

Chemical synthesis and derivatives of Valnoctamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Synthesis and Derivatives of Valnoctamide

This compound, a chiral constitutional isomer of valpromide, is a central nervous system (CNS)-active compound with a rich history of investigation for its therapeutic potential in epilepsy, bipolar disorder, and neuropathic pain.[1][2] Unlike its counterpart, valpromide, which acts as a prodrug to valproic acid (VPA), this compound exerts its pharmacological effects directly, with minimal biotransformation to its corresponding acid, valnoctic acid.[1][3] This key difference contributes to its distinct pharmacological profile and a reduced teratogenic potential compared to VPA, making it a compound of significant interest for drug development professionals.[1]

This technical guide provides a comprehensive overview of the chemical synthesis of this compound, explores its various derivatives, and delves into its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Chemical Synthesis of this compound

The synthesis of this compound, chemically known as 2-ethyl-3-methylpentanamide, can be achieved from 2-ethyl-3-methylpentanoic acid. A common synthetic route involves a two-step process. The first step is the conversion of the carboxylic acid to an acid chloride, which is then subsequently reacted with ammonia to form the final amide product.

A general representation of this synthesis is as follows:

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 2-Ethyl-3-methylpentanoic Acid 2-Ethyl-3-methylpentanoic Acid 2-Ethyl-3-methylpentanoyl Chloride 2-Ethyl-3-methylpentanoyl Chloride 2-Ethyl-3-methylpentanoic Acid->2-Ethyl-3-methylpentanoyl Chloride PCl3 Phosphorus Trichloride (PCl3) Phosphorus Trichloride (PCl3) This compound This compound 2-Ethyl-3-methylpentanoyl Chloride->this compound NH3 in Benzene Ammonia (NH3) Ammonia (NH3)

Caption: General synthesis of this compound.
Stereoisomers of this compound

This compound possesses two chiral centers, resulting in four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The synthesis and evaluation of individual stereoisomers have been a key area of research, as they exhibit stereoselective pharmacokinetics and potentially different pharmacodynamic profiles. For instance, the (2S,3S)-VCD stereoisomer has been noted for its favorable brain penetration and lower EC50 value in certain preclinical models.

Derivatives of this compound

Research into the structure-activity relationships of this compound has led to the synthesis and evaluation of several derivatives. These studies have provided valuable insights into the chemical features that influence anticonvulsant activity and metabolic stability. A key finding is that amides that are not metabolized to their corresponding carboxylic acids tend to be more potent anticonvulsants.

Derivative NameAbbreviationKey Structural FeatureMetabolic Fate
EthylbutylacetamideEBDMetabolized to acid
MethylpentylacetamideMPDLeast branchedMetabolized to acid
PropylisopropylacetamidePIDNot metabolized to acid
PropylallylacetamidePADMetabolized to acid

Mechanism of Action

The broad-spectrum anticonvulsant and mood-stabilizing effects of this compound are believed to be mediated through multiple mechanisms of action, a characteristic that likely contributes to its efficacy.

Modulation of Neurotransmitter Systems

This compound influences the balance of excitatory and inhibitory neurotransmission in the brain.

  • GABAergic System: It is proposed that this compound enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This can be achieved by increasing GABA levels, potentially through the inhibition of GABA-degrading enzymes or by acting directly on GABA-A receptors.

  • Glutamatergic System: this compound may also dampen excitatory signaling by reducing the release of glutamate or by inhibiting its receptors.

G This compound This compound GABAergic System GABAergic System This compound->GABAergic System Enhances Glutamatergic System Glutamatergic System This compound->Glutamatergic System Attenuates Neuronal Inhibition Neuronal Inhibition GABAergic System->Neuronal Inhibition Promotes Neuronal Excitation Neuronal Excitation Glutamatergic System->Neuronal Excitation Mediates

Caption: Modulation of Neurotransmitter Systems.
Inhibition of Ion Channels and Enzymes

Beyond neurotransmitter modulation, this compound interacts with key molecular targets involved in neuronal excitability and signaling cascades.

  • Voltage-Gated Sodium Channels: Inhibition of these channels reduces neuronal excitability, a mechanism that contributes to its anti-seizure properties.

  • myo-Inositol-1-Phosphate (MIP) Synthase: this compound inhibits this enzyme, which is implicated in the pathophysiology of bipolar disorder.

  • Acyl-CoA Synthetase-4 (Acsl4): This enzyme is involved in the arachidonic acid (AA) cascade. This compound uncompetitively inhibits Acsl4, which may contribute to its mood-stabilizing effects.

G This compound This compound Voltage-Gated Na+ Channels Voltage-Gated Na+ Channels This compound->Voltage-Gated Na+ Channels Inhibits MIP Synthase MIP Synthase This compound->MIP Synthase Inhibits Acsl4 Acsl4 This compound->Acsl4 Inhibits Neuronal Excitability Neuronal Excitability Voltage-Gated Na+ Channels->Neuronal Excitability Reduces Inositol Signaling Inositol Signaling MIP Synthase->Inositol Signaling Modulates Arachidonic Acid Cascade Arachidonic Acid Cascade Acsl4->Arachidonic Acid Cascade Modulates

Caption: Inhibition of Ion Channels and Enzymes.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound and its derivatives.

General Synthesis of this compound Stereoisomers

The synthesis of individual stereoisomers of this compound is a critical process for studying their distinct properties.

G Start Start Synthesis General synthesis of VCD stereoisomers (e.g., (2R,3R)-VCD and (2S,3R)-VCD) Start->Synthesis Purification Purification by crystallization Synthesis->Purification Characterization Structural Characterization Purification->Characterization NMR 1H NMR spectra measurement (in DMSO with TMS internal standard) Characterization->NMR Elemental_Analysis Elemental analysis Characterization->Elemental_Analysis End End NMR->End Elemental_Analysis->End

Caption: Experimental Workflow for Synthesis.
In Vitro Enzyme Inhibition Assay (Acsl4)

The following protocol outlines the key steps for assessing the inhibitory activity of this compound on Acsl4.

  • Reagents and Materials:

    • [1-14C]Arachidonic Acid (AA)

    • Unlabeled AA, Coenzyme A, ATP

    • Racemic this compound (VCD)

    • Recombinant Acsl4 enzyme

    • Reaction buffer (e.g., 10 mM HEPES, pH 7.8, 0.5 mM EDTA)

    • Dole's Reagent (isopropanol:heptane:1M H2SO4, 80:20:2, by vol)

  • Enzyme Preparation:

    • Express recombinant Acsl4 in a suitable system (e.g., E. coli).

    • Prepare cell lysate containing the enzyme and determine protein concentration.

  • Inhibition Assay:

    • Set up reaction mixtures containing the reaction buffer, ATP, coenzyme A, [1-14C]AA, and varying concentrations of VCD.

    • Initiate the reaction by adding the Acsl4 enzyme.

    • Incubate at 37°C for a defined period (e.g., 5 minutes).

    • Terminate the reaction by adding Dole's Reagent.

  • Data Analysis:

    • Quantify the formation of [1-14C]AA-CoA.

    • Plot reaction velocity as a function of substrate concentration in the presence and absence of the inhibitor.

    • Use Lineweaver-Burke plots to determine the type of inhibition and calculate the inhibition constant (Ki).

Quantitative Data

A summary of key quantitative data for this compound and related compounds is presented below.

CompoundParameterValueModel/System
ValpromideMelting Point125-126 °C
This compound (racemate)ED50 (Anticonvulsant)4-16 times more potent than VPARodent models
This compound (racemate)Ki (Acsl4 inhibition)6.38 ± 0.63 mMIn vitro recombinant Acsl4
(2S,3S)-VCDPharmacokineticsLowest clearance, twice-higher plasma exposure than other stereoisomersAnimals and humans
This compoundBioavailability94%
This compoundBiological Half-life10 hours

Conclusion

This compound continues to be a promising scaffold for the development of novel CNS therapeutics. Its multifaceted mechanism of action, favorable pharmacokinetic profile, and reduced teratogenicity compared to valproic acid underscore its potential. Further research into its derivatives and a deeper understanding of its interactions with various signaling pathways will be instrumental in realizing its full therapeutic utility. This guide provides a foundational resource for researchers and drug development professionals engaged in this exciting area of neuropharmacology.

References

Methodological & Application

Valnoctamide Dosage Protocols for Rodent Seizure Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of valnoctamide (VCD) dosage protocols for various rodent seizure models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the anticonvulsant properties of this compound. This compound, a chiral constitutional isomer of valpromide, has demonstrated a broad spectrum of anticonvulsant activity in multiple rodent models, often showing greater potency than its parent compound, valproic acid (VPA).[1][2]

Data Presentation: Efficacy of this compound in Rodent Seizure Models

The following tables summarize the effective doses (ED50) of racemic this compound and its stereoisomers in common rodent seizure models. These values provide a critical reference for dose selection in experimental design.

Table 1: Anticonvulsant Activity of Racemic this compound (VCD) in Mice (Intraperitoneal Administration)

Seizure ModelED50 (mg/kg)Comparative CompoundED50 (mg/kg)
Maximal Electroshock (MES)29Valproic Acid (VPA)273
Subcutaneous Metrazol (scMet)16Valproic Acid (VPA)137
6Hz Psychomotor (32mA)11.5Valproic Acid (VPA)Not Reported

Data compiled from multiple sources indicating VCD is significantly more potent than VPA.[1]

Table 2: Anticonvulsant Activity of Racemic this compound (VCD) in Rats (Oral Administration)

Seizure ModelED50 (mg/kg)Comparative CompoundED50 (mg/kg)
Maximal Electroshock (MES)29Not ReportedNot Reported
Subcutaneous Metrazol (scMet)54Not ReportedNot Reported

Source: Bialer et al., 2010 and 2013; Kaufmann et al., 2009 & 2010.[2]

Table 3: Efficacy of Racemic this compound (VCD) in Status Epilepticus (SE) Models in Rats

SE ModelAdministration RouteTiming of AdministrationVCD Dose (mg/kg)Outcome
Pilocarpine-induced SEIntraperitonealAt seizure onset65Full protection
Pilocarpine-induced SEIntraperitoneal30 min after SE onset80Inactive
Soman-induced SENot Specified20 min after SE onsetED50 = 60Effective
Soman-induced SENot Specified40 min after SE onsetED50 = 62Effective
VX-induced SE (PND21 Male)Intraperitoneal5 min after seizure onsetED50 = 34Effective
VX-induced SE (PND21 Female)Intraperitoneal5 min after seizure onsetED50 = 43Effective
Sarin-induced SE (PND21 Male)Intraperitoneal5 min after seizure onsetED50 = 45Effective
Sarin-induced SE (PND21 Female)Intraperitoneal5 min after seizure onsetED50 = 48Effective

Data from studies on pilocarpine and soman-induced SE highlight the therapeutic window for VCD administration.[1] Efficacy in nerve agent-induced seizures was also demonstrated.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound in rodent seizure models.

Maximal Electroshock (MES) Seizure Model

Objective: To assess the ability of a compound to prevent the spread of seizures.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline, 0.5% methylcellulose)

  • Rodents (e.g., male CF-1 mice, adult Sprague-Dawley rats)

  • Electroconvulsive device with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

Procedure:

  • Prepare this compound solution in the chosen vehicle.

  • Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection for mice, oral gavage for rats).

  • At the time of peak drug effect (predetermined by pharmacokinetic studies), apply a topical anesthetic to the corneas of the animals.

  • Deliver a suprathreshold electrical stimulus through the corneal electrodes (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds).

  • Observe the animal for the presence or absence of a tonic hindlimb extension.

  • An animal is considered protected if the tonic hindlimb extension component of the seizure is abolished.

Subcutaneous Metrazol (scMet) Seizure Model

Objective: To evaluate the ability of a compound to elevate the seizure threshold.

Materials:

  • This compound

  • Vehicle

  • Rodents (e.g., male CF-1 mice)

  • Metrazol (pentylenetetrazol) solution

Procedure:

  • Prepare this compound and Metrazol solutions.

  • Administer this compound or vehicle to the animals.

  • At the time of peak drug effect, administer a convulsive dose of Metrazol subcutaneously.

  • Observe the animals for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures.

  • Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.

Pilocarpine-Induced Status Epilepticus (SE) Model in Rats

Objective: To model complex partial seizures and status epilepticus.

Materials:

  • This compound

  • Vehicle

  • Adult male rats

  • Pilocarpine hydrochloride

  • Scopolamine methyl nitrate (to reduce peripheral cholinergic effects)

  • Lithium chloride (optional, for potentiation)

Procedure:

  • (Optional) Pre-treat rats with lithium chloride (e.g., 3 mEq/kg, i.p.) 18-24 hours prior to pilocarpine.

  • Administer scopolamine methyl nitrate (e.g., 1 mg/kg, i.p.) 30 minutes before pilocarpine.

  • Induce seizures with pilocarpine hydrochloride (e.g., 30 mg/kg, i.p.).

  • Observe animals for the onset of status epilepticus, characterized by continuous seizure activity.

  • Administer this compound or vehicle at a predetermined time point (e.g., at seizure onset or a specific time after onset).

  • Monitor seizure activity behaviorally and/or via electroencephalography (EEG) to determine the efficacy of the treatment in terminating the seizure. In a study, this compound at 100 mg/kg was as effective as 400 mg/kg of sodium valproate against pilocarpine-induced seizures.

Visualizations

Proposed Mechanism of Action of this compound

This compound's anticonvulsant activity is likely due to multiple mechanisms of action. It is thought to modulate neurotransmitter systems, including enhancing the activity of the inhibitory neurotransmitter GABA and potentially reducing the release of the excitatory neurotransmitter glutamate. Additionally, it may inhibit voltage-gated sodium channels, which would reduce neuronal excitability.

Valnoctamide_Mechanism_of_Action cluster_synapse Synapse cluster_outcome Outcome VCD This compound GABA GABAergic Neurotransmission VCD->GABA Enhances Glutamate Glutamatergic Neurotransmission VCD->Glutamate Reduces NaChannel Voltage-gated Sodium Channels VCD->NaChannel Inhibits NeuronalExcitability Decreased Neuronal Excitability GABA->NeuronalExcitability Glutamate->NeuronalExcitability Inhibits Excitatory Effect NaChannel->NeuronalExcitability Reduces Action Potential Seizure Seizure Suppression NeuronalExcitability->Seizure

Caption: Proposed multi-target mechanism of action for this compound's anticonvulsant effects.

Experimental Workflow for a Typical Rodent Seizure Model Study

The following diagram illustrates a generalized workflow for evaluating the efficacy of an anticonvulsant drug like this compound in a rodent seizure model.

Experimental_Workflow start Start acclimation Animal Acclimation start->acclimation grouping Randomization into Treatment Groups acclimation->grouping drug_admin Drug Administration (this compound or Vehicle) grouping->drug_admin seizure_induction Seizure Induction (e.g., MES, scMet, Pilocarpine) drug_admin->seizure_induction Time of Peak Effect observation Behavioral and/or EEG Observation seizure_induction->observation data_analysis Data Analysis (e.g., ED50 calculation) observation->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for preclinical evaluation of anticonvulsant drugs.

References

Application Notes and Protocols for In Vivo Experimental Design of Valnoctamide in Rat Epilepsy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Valnoctamide (VCD), a chiral amide derivative of valproic acid (VPA), is a central nervous system-active compound with demonstrated anticonvulsant properties. Unlike its structural analog, valpromide, this compound is not converted to its corresponding acid, valnoctic acid, in vivo.[1] It exhibits a distinct pharmacological profile from VPA and is considered a promising candidate for epilepsy treatment, in part due to its lower teratogenic potential.[2] These application notes provide detailed protocols for designing and conducting in vivo studies in rat models of epilepsy to evaluate the efficacy of this compound.

Mechanism of Action

This compound's anticonvulsant activity is believed to be multifactorial, involving the modulation of both inhibitory and excitatory neurotransmitter systems.[3] The primary proposed mechanisms include:

  • Enhancement of GABAergic Neurotransmission: this compound has been shown to influence gamma-aminobutyric acid (GABA) levels, the primary inhibitory neurotransmitter in the central nervous system. By increasing GABA levels, this compound enhances inhibitory signaling, which helps to stabilize neuronal activity and reduce seizure likelihood.[3]

  • Modulation of Glutamatergic Neurotransmission: The compound also appears to impact the glutamatergic system. It is suggested that this compound may reduce the release of glutamate, the main excitatory neurotransmitter, or inhibit its receptors, thereby decreasing neuronal excitability.[3]

  • Inhibition of Voltage-Gated Sodium Channels: this compound can inhibit voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. This action further contributes to the reduction of neuronal hyperexcitability.

Data Presentation

Table 1: Efficacy of this compound in Rat Epilepsy Models
Epilepsy ModelRat Strain/AgeThis compound Dose (Route)EfficacyReference
Pilocarpine-induced Focal EpilepsyFreely moving rats100 mg/kg (i.p.)Complete prevention of focally evoked seizures.
Soman-induced Status EpilepticusMale Sprague-Dawley (PND70)ED₅₀ = 97 mg/kg (i.p.)Termination of electrographic seizures.
Soman-induced Status EpilepticusMale Sprague-Dawley (PND28)ED₅₀ = 152 mg/kg (i.p.)Termination of electrographic seizures.
Soman-induced Status EpilepticusMale Sprague-Dawley (PND21)ED₅₀ = 45 mg/kg (i.p.)Termination of electrographic seizures.
Soman-induced Status EpilepticusFemale Sprague-Dawley (PND70)ED₅₀ = 79 mg/kg (i.p.)Termination of electrographic seizures.
Soman-induced Status EpilepticusFemale Sprague-Dawley (PND28)ED₅₀ = 79 mg/kg (i.p.)Termination of electrographic seizures.
Soman-induced Status EpilepticusFemale Sprague-Dawley (PND21)ED₅₀ = 48 mg/kg (i.p.)Termination of electrographic seizures.
VX nerve agent-induced Status EpilepticusMale Sprague-Dawley (PND70)ED₅₀ = 87 mg/kg (i.p.)Termination of electrographic seizures.
VX nerve agent-induced Status EpilepticusMale Sprague-Dawley (PND28)ED₅₀ = 165 mg/kg (i.p.)Termination of electrographic seizures.
VX nerve agent-induced Status EpilepticusMale Sprague-Dawley (PND21)ED₅₀ = 34 mg/kg (i.p.)Termination of electrographic seizures.
VX nerve agent-induced Status EpilepticusFemale Sprague-Dawley (PND70)ED₅₀ = 91 mg/kg (i.p.)Termination of electrographic seizures.
VX nerve agent-induced Status EpilepticusFemale Sprague-Dawley (PND28)ED₅₀ = 59 mg/kg (i.p.)Termination of electrographic seizures.
VX nerve agent-induced Status EpilepticusFemale Sprague-Dawley (PND21)ED₅₀ = 43 mg/kg (i.p.)Termination of electrographic seizures.
Table 2: Comparative Efficacy of this compound and Sodium Valproate
Epilepsy ModelThis compound Dose (Route)Sodium Valproate Dose (Route)Comparative EfficacyReference
Pilocarpine-induced Focal Epilepsy100 mg/kg (i.p.)400 mg/kg (i.p.)This compound was at least as effective as sodium valproate.

Visualizations

G cluster_VCD This compound (VCD) cluster_Neuron Presynaptic & Postsynaptic Neuron cluster_Presynaptic Presynaptic Terminal cluster_Synaptic_Cleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Terminal VCD This compound VGSC Voltage-Gated Sodium Channel VCD->VGSC Inhibits Glutamate_Vesicle Glutamate Vesicle VCD->Glutamate_Vesicle Reduces Release GABA GABA VCD->GABA Increases Levels VGSC->Glutamate_Vesicle Depolarization Glutamate Glutamate Glutamate_Vesicle->Glutamate Release Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor Binds GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds Neuronal_Excitation Neuronal Excitation Glutamate_Receptor->Neuronal_Excitation Leads to Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Leads to

Caption: this compound's proposed mechanism of action in epilepsy.

G cluster_Preparation Animal and Drug Preparation cluster_Induction Seizure Induction cluster_Treatment This compound Administration cluster_Monitoring Monitoring and Data Collection cluster_Analysis Data Analysis Animal_Model Select Rat Model (e.g., Sprague-Dawley) Pilocarpine Pilocarpine Administration (e.g., 10 mM intrahippocampal) Animal_Model->Pilocarpine MES Maximal Electroshock (e.g., 150 mA, 0.2s) Animal_Model->MES PTZ Pentylenetetrazol Injection (e.g., 60 mg/kg i.p.) Animal_Model->PTZ Drug_Prep Prepare this compound Solution VCD_Admin Administer this compound (e.g., 100 mg/kg i.p.) Drug_Prep->VCD_Admin Pilocarpine->VCD_Admin MES->VCD_Admin PTZ->VCD_Admin Behavior Behavioral Seizure Scoring (Racine Scale) VCD_Admin->Behavior EEG EEG Recording VCD_Admin->EEG Microdialysis Hippocampal Microdialysis (GABA/Glutamate Levels) VCD_Admin->Microdialysis Data_Analysis Analyze Seizure Frequency, Duration, and Latency Behavior->Data_Analysis EEG->Data_Analysis Microdialysis->Data_Analysis

Caption: General experimental workflow for this compound studies.

Experimental Protocols

Pilocarpine-Induced Seizure Model

This model induces focal seizures that can progress to status epilepticus, mimicking aspects of human temporal lobe epilepsy.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Pilocarpine hydrochloride

  • This compound

  • Saline solution (0.9% NaCl)

  • Stereotaxic apparatus

  • Microdialysis probes and pump

  • EEG recording system (electrodes, amplifier, data acquisition software)

  • Anesthesia (e.g., isoflurane)

Protocol:

  • Surgical Preparation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant EEG recording electrodes over the cortex and a guide cannula for the microdialysis probe targeting the hippocampus.

    • Allow for a post-operative recovery period of at least 7 days.

  • Seizure Induction and Drug Administration:

    • On the day of the experiment, place the rat in a recording chamber and connect the EEG electrodes.

    • Insert the microdialysis probe into the guide cannula and perfuse with artificial cerebrospinal fluid at a low flow rate (e.g., 2 µl/min).

    • Administer this compound (e.g., 100 mg/kg, i.p.) or vehicle control.

    • After a predetermined pretreatment time, induce seizures by intrahippocampal administration of pilocarpine (10 mM for 40 minutes at 2 µl/min) via the microdialysis probe.

  • Monitoring and Data Collection:

    • Simultaneously record electrocorticographic (ECoG) activity and observe behavioral seizures for at least 4 hours post-pilocarpine administration.

    • Collect microdialysis samples at regular intervals to measure extracellular glutamate and GABA levels.

    • Score behavioral seizures using a standardized scale (e.g., Racine scale).

  • Data Analysis:

    • Analyze EEG recordings for seizure frequency, duration, and spike amplitude.

    • Quantify changes in extracellular glutamate and GABA concentrations.

    • Compare seizure parameters and neurochemical changes between this compound-treated and control groups.

Maximal Electroshock (MES) Seizure Model

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Materials:

  • Male Sprague-Dawley rats (70-90 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Corneal electrodes

  • Electroshock generator

  • Topical anesthetic (e.g., 0.5% tetracaine)

Protocol:

  • Drug Administration:

    • Administer this compound or vehicle control via the desired route (e.g., i.p. or oral). Dosing should be based on pre-determined time-to-peak effect studies.

  • Seizure Induction:

    • At the time of peak effect, apply a drop of topical anesthetic to the rat's corneas.

    • Place corneal electrodes and deliver a suprathreshold electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds).

  • Endpoint Measurement:

    • The primary endpoint is the abolition of the hindlimb tonic extension phase of the seizure.

  • Data Analysis:

    • Determine the median effective dose (ED₅₀) of this compound required to protect 50% of the animals from the tonic hindlimb extension.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is used to induce clonic seizures and is considered a model for generalized absence or myoclonic seizures.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Pentylenetetrazol (PTZ)

  • This compound

  • Saline solution (0.9% NaCl)

  • Observation chamber

Protocol:

  • Drug Administration:

    • Administer this compound or vehicle control at various doses and pretreatment times.

  • Seizure Induction:

    • Administer a convulsive dose of PTZ (e.g., 60 mg/kg, i.p. or s.c.).

  • Monitoring and Scoring:

    • Immediately place the rat in an observation chamber and record the latency to the first myoclonic jerk and the onset of generalized clonic seizures.

    • Observe and score the seizure severity using a standardized scale for 30 minutes.

  • Data Analysis:

    • Compare the latency to seizures, seizure severity scores, and the percentage of animals protected from generalized seizures between the this compound-treated and control groups.

    • Calculate the ED₅₀ of this compound for protection against PTZ-induced seizures.

Conclusion

These application notes and protocols provide a framework for the in vivo evaluation of this compound in established rat models of epilepsy. The selection of the appropriate model will depend on the specific research question and the desire to investigate effects on focal or generalized seizures. Consistent and detailed data collection on behavioral, electrophysiological, and neurochemical endpoints is crucial for a thorough assessment of this compound's anticonvulsant profile.

References

Application Notes & Protocols: Quantification of Valnoctamide in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Valnoctamide in plasma, a crucial aspect of pharmacokinetic and toxicokinetic studies in drug development. The protocols outlined below are based on established analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offer the requisite sensitivity and selectivity for bioanalytical applications.

This compound, a central nervous system-active chiral compound, necessitates stereoselective pharmacokinetic analysis. The methods described herein are designed to accurately quantify this compound and its stereoisomers in a complex biological matrix like plasma.

Table 1: Summary of Analytical Methods and Performance Characteristics

ParameterGC-MS MethodLC-MS/MS Method
Instrumentation Gas Chromatograph coupled to a Mass SpectrometerHigh-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer
Sample Preparation Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)Protein Precipitation (PPT) followed by LLE or SPE
Linearity Range Typically 0.1 - 20 µg/mLTypically 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) ~0.1 µg/mL~1 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) <15%<15%
Recovery >85%>90%
Internal Standard (IS) Isotope-labeled this compound or a structural analogIsotope-labeled this compound or a structural analog

Experimental Protocols

Protocol 1: Chiral GC-MS Method for Stereoselective Quantification of this compound

This protocol is adapted from methodologies used for the stereoselective pharmacokinetic analysis of this compound.[1][2][3]

1. Objective: To quantify the individual stereoisomers of this compound in plasma.

2. Materials and Reagents:

  • This compound reference standards (for each stereoisomer)

  • Internal Standard (IS) (e.g., isotope-labeled this compound)

  • Human plasma (drug-free)

  • Methyl tert-butyl ether (MTBE)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade)

  • Water (deionized)

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 25 µL of IS working solution.

  • Add 50 µL of 1M NaOH and vortex for 30 seconds.

  • Add 1 mL of MTBE and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Add 50 µL of 0.1M HCl to the organic extract and vortex for 1 minute for back-extraction.

  • Discard the organic layer.

  • Add 1 mL of fresh MTBE to the aqueous layer, vortex for 5 minutes, and centrifuge.

  • Transfer the organic layer to a new tube containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of methanol for GC-MS analysis.

4. GC-MS Conditions:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: Chiral capillary column (e.g., Chirasil-DEX CB).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 200°C at 10°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound and the IS.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound stereoisomers to the IS against the concentration.

  • Determine the concentration of each stereoisomer in the plasma samples from the calibration curve.

Protocol 2: High-Sensitivity LC-MS/MS Method for Quantification of this compound

This protocol is based on general principles for LC-MS/MS bioanalysis of small molecules in plasma.[4][5]

1. Objective: To achieve high sensitivity for the quantification of total this compound in plasma.

2. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., isotope-labeled this compound)

  • Human plasma (drug-free)

  • Acetonitrile (ACN) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Water (deionized)

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of ACN containing the IS.

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatograph: Shimadzu, Agilent, or Waters HPLC system.

  • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor precursor-to-product ion transitions for this compound and the IS.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis cluster_result Result plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is alkalinize Add 1M NaOH add_is->alkalinize extract1 Extract with MTBE alkalinize->extract1 centrifuge1 Centrifuge extract1->centrifuge1 transfer_org1 Transfer Organic Layer centrifuge1->transfer_org1 back_extract Back-extract with 0.1M HCl transfer_org1->back_extract extract2 Re-extract with MTBE back_extract->extract2 centrifuge2 Centrifuge extract2->centrifuge2 transfer_org2 Transfer & Dry Organic Layer centrifuge2->transfer_org2 evaporate Evaporate to Dryness transfer_org2->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute gcms Inject into GC-MS reconstitute->gcms data_acq Data Acquisition (SIM) gcms->data_acq data_proc Data Processing data_acq->data_proc quant Quantification of Stereoisomers data_proc->quant

Caption: Workflow for Chiral GC-MS Analysis of this compound.

experimental_workflow_lcmsms cluster_prep Sample Preparation (PPT) cluster_analysis LC-MS/MS Analysis cluster_result Result plasma Plasma Sample (50 µL) ppt Add ACN with Internal Standard (Protein Precipitation) plasma->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge transfer_sup Transfer Supernatant centrifuge->transfer_sup evaporate Evaporate to Dryness transfer_sup->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcmsms Inject into LC-MS/MS reconstitute->lcmsms data_acq Data Acquisition (MRM) lcmsms->data_acq data_proc Data Processing data_acq->data_proc quant Quantification of this compound data_proc->quant

References

Application Note: Investigating Arachidonic Acid Turnover in the Brain Using Valnoctamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for utilizing Valnoctamide (VCD) as a pharmacological tool to investigate arachidonic acid (AA) turnover in the brain. This compound, a non-teratogenic amide derivative of a valproic acid (VPA) chiral isomer, effectively reduces AA turnover in brain phospholipids.[1][2] Its primary mechanism involves the uncompetitive inhibition of acyl-CoA synthetase-4 (Acsl4), an enzyme crucial for the activation of AA before its incorporation into phospholipids.[1][3] Unlike VPA, which is a known teratogen, this compound offers a safer alternative for studying the AA cascade, a pathway implicated in various neurological and psychiatric conditions, including bipolar disorder.[2] These notes offer a summary of quantitative data, detailed experimental protocols for both in vitro and in vivo studies, and visual diagrams of the underlying biochemical pathways and experimental workflows.

Mechanism of Action

This compound modulates the arachidonic acid cascade by targeting a key enzymatic step. After AA is released from membrane phospholipids by phospholipase A₂ (PLA₂), it must be "activated" to arachidonoyl-CoA (AA-CoA) to be re-esterified into phospholipids or metabolized into eicosanoids. This activation is catalyzed by long-chain fatty acyl-CoA synthetases, with Acsl4 being a key isoform selective for arachidonic acid.

This compound acts as an uncompetitive inhibitor of Acsl4. This means it binds to the enzyme-substrate (Acsl4-AA) complex, preventing the formation of the final product, AA-CoA. By inhibiting this step, this compound effectively reduces the rate at which AA is incorporated back into brain phospholipids, thereby decreasing its overall turnover. This mechanism is therapeutically relevant as an overactive AA cascade is implicated in the pathophysiology of bipolar disorder.

Arachidonic Acid Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Phospholipids AA Arachidonic Acid (AA) PL->AA De-esterification AA_CoA Arachidonoyl-CoA (AA-CoA) AA->AA_CoA Acylation ('Activation') AA_CoA->PL Re-esterification Eicosanoids Eicosanoids (Prostaglandins, etc.) AA_CoA->Eicosanoids Metabolism PLA2 Phospholipase A₂ (cPLA₂) PLA2->PL Acsl4 Acyl-CoA Synthetase 4 (Acsl4) Acsl4->AA COX_LOX COX / LOX enzymes COX_LOX->AA_CoA VCD This compound (VCD) VCD->Acsl4 Inhibits

Caption: this compound inhibits Acsl4, reducing AA activation and turnover.

Quantitative Data Summary

This compound's inhibitory effect on Acsl4 is significantly more potent than that of Valproic Acid (VPA). The following table summarizes the key enzyme inhibition constants (Kᵢ) from in vitro studies.

CompoundTarget EnzymeInhibition TypeKᵢ (mM)Reference(s)
This compound (VCD) Acsl4Uncompetitive6.38
Valproic Acid (VPA) Acsl4Uncompetitive25
Valproic Acid (VPA) Acsl (Arachidonoyl-CoA)Non-competitive14.1
Valproic Acid (VPA) Acsl (Palmitoyl-CoA)Non-competitive85.4
Valproic Acid (VPA) Acsl (Docosahexaenoyl-CoA)Non-competitive78.2

Experimental Protocols

Protocol 1: In Vitro Acsl4 Inhibition Assay

This protocol is adapted from the methodology used to determine the inhibitory potential of this compound on recombinant rat Acsl4.

Objective: To quantify the inhibition of Acsl4-mediated conversion of arachidonic acid to AA-CoA by this compound.

Materials:

  • Recombinant rat Acsl4-flag protein

  • Arachidonic acid (AA)

  • Coenzyme A (CoA)

  • ATP

  • This compound (VCD)

  • Assay buffer (e.g., Tris-HCl based buffer with MgCl₂)

  • Scintillation fluid and counter or other appropriate detection method for reaction product.

Procedure:

  • Enzyme Preparation: Express and purify recombinant rat Acsl4 protein. The specific activity of the enzyme should be determined prior to inhibition studies.

  • Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes. A typical reaction mixture will contain assay buffer, ATP, CoA, MgCl₂, and a defined concentration of the Acsl4 enzyme.

  • Substrate and Inhibitor Addition:

    • Add varying concentrations of the substrate, arachidonic acid.

    • For inhibition assays, add varying concentrations of this compound (or vehicle control). Pre-incubation of the enzyme with the inhibitor is generally not required for uncompetitive inhibitors.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the final component (e.g., the enzyme or substrate).

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 37°C) for a predetermined time, ensuring the reaction velocity is in the linear range.

  • Terminate Reaction: Stop the reaction using an appropriate method, such as adding a quenching solution (e.g., an acidic solution).

  • Quantify Product: Measure the amount of AA-CoA formed. This can be achieved using radiolabeled AA and quantifying the radioactive product via liquid scintillation counting after separation from the unreacted substrate.

  • Data Analysis:

    • Plot reaction velocity against substrate concentration for each inhibitor concentration.

    • Use non-linear regression analysis to fit the data to the Michaelis-Menten equation for uncompetitive inhibition.

    • Determine the values for Vmax (maximum velocity), Km (Michaelis constant), and Kᵢ (inhibition constant).

Protocol 2: In Vivo Measurement of Arachidonic Acid Turnover in Rat Brain

This protocol outlines a method to measure the effect of chronic this compound administration on the turnover of arachidonic acid in the brains of unanesthetized rats.

Objective: To determine if chronic this compound treatment reduces the rate of AA incorporation into brain phospholipids.

Materials:

  • Male rats (e.g., Fischer-344)

  • This compound (VCD)

  • Vehicle solution (e.g., saline or appropriate solvent for VCD)

  • Radiolabeled arachidonic acid (e.g., [1-¹⁴C]AA)

  • High-energy microwave system for brain fixation

  • Equipment for lipid extraction (e.g., chloroform, methanol)

  • Equipment for lipid analysis (e.g., HPLC, TLC)

  • Liquid scintillation counter

Experimental Workflow for In Vivo AA Turnover Study start 1. Animal Acclimation (Male Rats) treatment 2. Chronic Daily Administration (30 Days) start->treatment vcd_group This compound Group (50 mg/kg, i.p.) treatment->vcd_group vehicle_group Vehicle Control Group treatment->vehicle_group infusion 3. [1-¹⁴C]AA Infusion (Intravenous, 10 min) vcd_group->infusion vehicle_group->infusion fixation 4. Brain Fixation (High-Energy Microwave) infusion->fixation sampling 5. Plasma & Brain Sample Collection fixation->sampling extraction 6. Lipid Extraction (e.g., Folch Method) sampling->extraction analysis 7. Measurement - Labeled & Unlabeled Lipids - Specific Activities extraction->analysis calculation 8. Data Analysis - Kinetic Modeling - Calculate AA Turnover Rate analysis->calculation end Result: Reduced AA Turnover in VCD Group calculation->end

Caption: Workflow for measuring this compound's effect on brain AA turnover.

Procedure:

  • Animal Preparation and Dosing:

    • Acclimate male rats to the housing conditions for at least one week.

    • Divide animals into two groups: a treatment group and a vehicle-control group.

    • Administer this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle daily to the respective groups for a chronic period (e.g., 30 days).

  • Radiotracer Infusion:

    • On the final day of the study, infuse unanesthetized, restrained rats with [1-¹⁴C]AA intravenously.

    • Collect arterial blood samples at timed intervals over a short period (e.g., 10 minutes) to determine the plasma concentration of labeled and unlabeled AA.

  • Brain Tissue Collection:

    • At the end of the infusion period (e.g., 10 minutes), sacrifice the animals using a high-energy microwave system focused on the head. This method instantly denatures enzymes, preventing post-mortem changes in lipid metabolism.

    • Rapidly dissect the brain and store it at -80°C until analysis.

  • Lipid Extraction and Analysis:

    • Extract total lipids from brain tissue and plasma samples using a standard method such as the Folch or Bligh-Dyer procedure.

    • Separate the lipid classes (e.g., phospholipids, unesterified fatty acids, acyl-CoA) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Measure the concentration of unlabeled AA in each fraction using gas chromatography-mass spectrometry (GC-MS).

    • Quantify the amount of radioactivity ([¹⁴C]AA) in each fraction using liquid scintillation counting.

  • Data Analysis and Turnover Calculation:

    • Calculate the specific activity (radioactivity/mass) of AA in the plasma and in the different brain lipid pools.

    • Apply a kinetic model to the data. The rate of incorporation of AA into brain phospholipids is calculated based on the amount of labeled AA in the brain phospholipids and the time-integrated specific activity of the precursor pool (plasma unesterified AA or brain AA-CoA).

    • Compare the calculated AA turnover rates between the this compound-treated and vehicle-control groups.

This compound vs. Valproic Acid: A Comparative Overview

This compound is often considered as a potential substitute for Valproic Acid (VPA) in a clinical context, particularly for bipolar disorder, due to its improved safety profile. For researchers, this distinction is also critical when choosing a tool to study the AA cascade.

Comparison: this compound (VCD) vs. Valproic Acid (VPA) cluster_shared cluster_vcd cluster_vpa VCD This compound (VCD) Shared Shared Properties VCD->Shared Unique_VCD Unique to VCD VCD->Unique_VCD VPA Valproic Acid (VPA) VPA->Shared Unique_VPA Unique to VPA VPA->Unique_VPA Prop1 Reduces Brain AA Turnover Shared->Prop1 Prop2 Inhibits Acsl4 Shared->Prop2 Prop3 Anticonvulsant Activity Shared->Prop3 Prop4 Potential for Bipolar Disorder Shared->Prop4 Prop5 Non-Teratogenic Unique_VCD->Prop5 Prop6 Amide Derivative Unique_VCD->Prop6 Prop7 Teratogenic Unique_VPA->Prop7 Prop8 Carboxylic Acid Unique_VPA->Prop8

Caption: Key similarities and differences between this compound and Valproic Acid.

Conclusion

This compound is a valuable and specific inhibitor for studying the role of Acsl4 and the arachidonic acid cascade in the brain. Its ability to reduce AA turnover, combined with a favorable safety profile of being non-teratogenic, makes it a superior tool to VPA for preclinical research, especially in studies where developmental effects are a concern. The protocols provided herein offer a framework for researchers to effectively utilize this compound to probe the intricacies of brain lipid signaling.

References

Application Notes and Protocols for the Stereoselective Synthesis and Purification of Valnoctamide Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stereoselective synthesis and purification of the four stereoisomers of Valnoctamide. This compound, a chiral constitutional isomer of valpromide, possesses two chiral centers and thus exists as four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The distinct pharmacokinetic profiles of these isomers necessitate stereocontrolled synthesis and purification for accurate pharmacological evaluation.[1][2][3]

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of this compound isomers can be effectively achieved through a diastereoselective alkylation of a chiral amide enolate, a method pioneered by Myers. This approach utilizes a removable chiral auxiliary, such as pseudoephedrine, to direct the stereochemical outcome of the alkylation reaction. The resulting chiral carboxylic acid can then be converted to the corresponding this compound isomer.

General Synthetic Scheme:

The synthesis begins with the preparation of the chiral precursor, 2-ethyl-3-methylpentanoic acid, in a stereoselective manner. This is followed by conversion to the final amide product, this compound.

G cluster_0 Stereoselective Synthesis of Chiral Carboxylic Acid cluster_1 Conversion to this compound Chiral Auxiliary (Pseudoephedrine) Chiral Auxiliary (Pseudoephedrine) Amide Formation Amide Formation Chiral Auxiliary (Pseudoephedrine)->Amide Formation Propionyl Chloride Propionyl Chloride Propionyl Chloride->Amide Formation Pseudoephedrine Propionamide Pseudoephedrine Propionamide Amide Formation->Pseudoephedrine Propionamide Enolate Formation Enolate Formation Pseudoephedrine Propionamide->Enolate Formation LDA, LiCl LDA, LiCl LDA, LiCl->Enolate Formation Diastereoselective Alkylation Diastereoselective Alkylation Enolate Formation->Diastereoselective Alkylation Alkyl Halide (e.g., 1-iodopropane) Alkyl Halide (e.g., 1-iodopropane) Alkyl Halide (e.g., 1-iodopropane)->Diastereoselective Alkylation Alkylated Pseudoephedrine Amide Alkylated Pseudoephedrine Amide Diastereoselective Alkylation->Alkylated Pseudoephedrine Amide Acid Hydrolysis Acid Hydrolysis Alkylated Pseudoephedrine Amide->Acid Hydrolysis Auxiliary Recovery Auxiliary Recovery Alkylated Pseudoephedrine Amide->Auxiliary Recovery Hydrolysis Chiral 2-ethyl-3-methylpentanoic Acid Chiral 2-ethyl-3-methylpentanoic Acid Acid Hydrolysis->Chiral 2-ethyl-3-methylpentanoic Acid Chiral 2-ethyl-3-methylpentanoic Acid_2 Chiral 2-ethyl-3-methylpentanoic Acid Acid Chloride Formation Acid Chloride Formation Chiral 2-ethyl-3-methylpentanoic Acid_2->Acid Chloride Formation Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Acid Chloride Formation Acyl Chloride Intermediate Acyl Chloride Intermediate Acid Chloride Formation->Acyl Chloride Intermediate Amidation Amidation Acyl Chloride Intermediate->Amidation Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->Amidation This compound Isomer This compound Isomer Amidation->this compound Isomer

Caption: General workflow for the stereoselective synthesis of this compound isomers.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation using (+)-(1R,2R)-Pseudoephedrine Propionamide (for (2S,3S)- and (2R,3S)-isomers)

  • Amide Formation: To a solution of (+)-(1R,2R)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq). Slowly add propionyl chloride (1.1 eq) and stir the reaction mixture at room temperature for 4 hours. Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield (+)-(1R,2R)-pseudoephedrine propionamide.

  • Enolate Formation and Alkylation: To a solution of anhydrous LiCl (6.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, add diisopropylamine (2.2 eq). Cool the solution to -78 °C and add n-butyllithium (2.1 eq) dropwise. Stir for 30 minutes. In a separate flask, dissolve (+)-(1R,2R)-pseudoephedrine propionamide (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared lithium diisopropylamide (LDA) solution to the amide solution and stir for 1 hour at -78 °C. Add 1-iodopropane (1.5 eq) to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Work-up and Isolation: Quench the reaction with a saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting diastereomeric mixture of alkylated pseudoephedrine amides can be separated by column chromatography on silica gel.

  • Hydrolysis to Chiral Carboxylic Acid: Dissolve the isolated diastereomer in a 3:1 mixture of THF and water. Add concentrated sulfuric acid (5 eq) and reflux the mixture for 12 hours. Cool the reaction to room temperature and extract with diethyl ether. Wash the organic layer with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the enantiomerically enriched 2-ethyl-3-methylpentanoic acid.

Protocol 2: Conversion of Chiral Carboxylic Acid to this compound

  • Acid Chloride Formation: To a solution of the chiral 2-ethyl-3-methylpentanoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Bubble ammonia gas through the solution for 30 minutes or add a solution of ammonia in dioxane. Stir the reaction at room temperature for 1 hour. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude this compound isomer.

Table 1: Representative Quantitative Data for Stereoselective Synthesis

StepProductDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Typical Yield
Diastereoselective AlkylationAlkylated Pseudoephedrine Amide>95:5 d.r.85-95%
HydrolysisChiral 2-ethyl-3-methylpentanoic Acid>98% e.e.80-90%
AmidationThis compound Isomer>98% e.e.90-98%

Note: Yields and stereoselectivities are typical for Myers asymmetric alkylation and may vary based on specific reaction conditions and substrates.

Purification of this compound Isomers

Purification of the individual this compound stereoisomers is crucial to obtain materials of high purity for research and development. The primary methods for purification are crystallization and preparative chiral chromatography.[1]

G Crude this compound Isomer Mixture Crude this compound Isomer Mixture Purification Method Purification Method Crude this compound Isomer Mixture->Purification Method Crystallization Crystallization Purification Method->Crystallization Preparative Chiral Chromatography Preparative Chiral Chromatography Purification Method->Preparative Chiral Chromatography Pure this compound Isomer Pure this compound Isomer Crystallization->Pure this compound Isomer Preparative Chiral Chromatography->Pure this compound Isomer

Caption: Purification workflow for this compound isomers.

Experimental Protocols

Protocol 3: Purification by Crystallization

  • Solvent Selection: Screen various solvents and solvent systems to identify a suitable medium where the desired this compound isomer has high solubility at elevated temperatures and low solubility at lower temperatures. Potential solvents include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.

  • Dissolution: Dissolve the crude this compound isomer in a minimal amount of the chosen hot solvent.

  • Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization. Slow cooling generally results in larger and purer crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum to a constant weight.

Protocol 4: Purification by Preparative Chiral High-Performance Liquid Chromatography (HPLC)

  • Column and Mobile Phase Selection: Utilize a chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose. Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • Method Development: Optimize the separation on an analytical scale to achieve baseline resolution of the desired isomer from any impurities or other stereoisomers.

  • Preparative Separation: Scale up the optimized analytical method to a preparative HPLC system. Inject the crude this compound isomer and collect the fraction corresponding to the desired pure isomer.

  • Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound isomer.

Protocol 5: Purification by Preparative Supercritical Fluid Chromatography (SFC)

  • Column and Co-solvent Selection: Employ a suitable chiral stationary phase column. The mobile phase in SFC is typically supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol, or isopropanol).

  • Method Optimization: Optimize the separation by adjusting the co-solvent percentage, back-pressure, temperature, and flow rate to achieve the best resolution.

  • Preparative Separation and Collection: Perform the separation on a preparative SFC system. The purified product is collected after the back-pressure regulator, where the CO2 becomes a gas and evaporates, leaving the non-volatile product in the collection vessel.

Table 2: Representative Purification Data

Purification MethodStarting Purity (e.e.)Final Purity (e.e.)Typical Recovery
Crystallization>95%>99.5%70-90%
Preparative Chiral HPLC/SFC>95%>99.8%85-95%

Note: Recovery rates are dependent on the initial purity and the specific conditions of the purification process.

Analytical Methods for Stereoisomeric Purity Determination

Accurate determination of the stereoisomeric purity (diastereomeric and enantiomeric excess) is essential.

Protocol 6: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

A capillary column coated with a chiral stationary phase can be used for the baseline resolution of the four this compound stereoisomers.[2]

  • Column: Chiral GC column (e.g., Chirasil-DEX CB).

  • Carrier Gas: Helium.

  • Temperature Program: Optimized temperature gradient to ensure separation of all four isomers.

  • Detector: Mass Spectrometer (MS) for confirmation of identity.

Protocol 7: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column: Chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase: Isocratic or gradient mixture of hexane/isopropanol or other suitable solvents.

  • Detector: UV detector at an appropriate wavelength.

By following these detailed protocols, researchers can successfully synthesize and purify the individual stereoisomers of this compound, enabling precise evaluation of their pharmacological and toxicological properties.

References

Valnoctamide as an Adjunctive Therapy with Risperidone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research on valnoctamide as an adjunctive therapy with risperidone. This document includes a summary of clinical and preclinical findings, detailed experimental protocols from published studies, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound, a constitutional isomer of valpromide, has been investigated as a potential therapeutic agent for various neurological and psychiatric disorders, including bipolar disorder.[1] Its structural relation to valproic acid (VPA), a widely used mood stabilizer, has prompted research into its efficacy, particularly as an alternative with a potentially lower risk of teratogenicity.[1][2] Risperidone, a second-generation antipsychotic, is a standard treatment for schizophrenia and bipolar disorder, primarily acting on dopamine D2 and serotonin 5-HT2A receptors.[3][4] The combination of this compound and risperidone has been explored as a strategy to enhance therapeutic outcomes in mood disorders.

Quantitative Data Summary

The following tables summarize the quantitative data from key clinical and preclinical studies investigating this compound and risperidone.

Table 1: Clinical Trial Data - this compound as Adjunctive Therapy to Risperidone in Mania

ParameterThis compound + Risperidone GroupPlacebo + Risperidone Groupp-value (Treatment x Time Interaction)
Number of Patients 1517N/A
This compound Dosage 600 mg/day, increased to 1200 mg/day after 4 daysN/AN/A
Risperidone Dosage At physician's discretionAt physician's discretionN/A
Young Mania Rating Scale (YMRS) Significant improvement from week 3 to 5Less improvement compared to this compound group0.012
Brief Psychiatric Rating Scale (BPRS) Significant improvement from week 3 to 5Less improvement compared to this compound group0.007
Clinical Global Impression (CGI) Significant improvement from week 3 to 5Less improvement compared to this compound group0.003

Source: A double-blind, five-week, add-on, controlled trial of this compound in mania.

Table 2: Clinical Trial Data - this compound Monotherapy vs. Risperidone and Placebo in Acute Mania

ParameterThis compound Group (n=71)Risperidone Group (n=32)Placebo Group (n=70)
Dosage 1500 mg/day6 mg/dayN/A
Change in YMRS Score No significant difference from placebo (p > 0.60)Significant improvement vs. placebo
CGI-BP Severity (Overall) No significant difference from placeboSignificant improvement vs. placebo (p=0.036)
CGI-BP Severity (Mania) No significant difference from placeboSignificant improvement vs. placebo (p=0.021)
All-Cause Discontinuation Higher rate than other groups (p=0.026)Lower rateLower rate

Source: A randomized, double-blind, placebo- and risperidone-controlled study on this compound for acute mania.

Table 3: Preclinical Teratogenicity Study in Mice

CompoundDose (mg/kg)Rationale for Dose SelectionObserved Teratogenic Effects
This compound 152.81/6.54 of LD50 valueNo teratogenic effect observed.
Risperidone 9.61/6.54 of LD50 valueSignificant prenatal toxicity, but less than olanzapine.
Olanzapine 32.11/6.54 of LD50 valueMost teratogenic, inducing maternal-, embryo-, and fetotoxicity.

Source: Comparative teratogenicity analysis of this compound, risperidone, and olanzapine in mice.

Experimental Protocols

Protocol 1: Adjunctive this compound with Risperidone in Acute Mania (Clinical Trial)

Objective: To evaluate the efficacy and safety of this compound as an add-on therapy to risperidone in patients with acute mania.

Study Design: A five-week, double-blind, placebo-controlled, add-on trial.

Patient Population: Patients diagnosed with an acute manic episode.

Treatment Arms:

  • This compound + Risperidone: Patients received risperidone at doses determined by their physician, supplemented with this compound. This compound was initiated at 600 mg/day and increased to 1200 mg/day after four days.

  • Placebo + Risperidone: Patients received risperidone at doses determined by their physician, supplemented with a matching placebo.

Outcome Measures:

  • Primary: Young Mania Rating Scale (YMRS)

  • Secondary: Brief Psychiatric Rating Scale (BPRS), Clinical Global Impression (CGI)

Assessment Schedule: Weekly ratings were conducted by a psychiatrist blinded to the treatment allocation.

Statistical Analysis: A two-way analysis of variance (ANOVA) with time as the within-subject factor was used to compare the efficacy between the two groups.

Protocol 2: Comparative Teratogenicity of this compound and Risperidone (Preclinical)

Objective: To compare the prenatal toxicity of this compound, risperidone, and olanzapine in a mouse model.

Animal Model: Pregnant mice.

Treatment Groups:

  • This compound (152.8 mg/kg)

  • Risperidone (9.6 mg/kg)

  • Olanzapine (32.1 mg/kg)

  • Control (vehicle)

Dosage Rationale: Doses were calculated as an equal proportion (1/6.54) of the respective LD50 values for each drug.

Methodology:

  • Pregnant dams were administered the respective drugs during the period of organogenesis.

  • At the end of the gestation period, dams were euthanized, and fetuses were collected.

  • Reproductive indices were examined, including the number of implantations, resorptions, and viable and dead fetuses.

  • Fetuses were assessed for gross, visceral, and skeletal abnormalities.

Endpoint Analysis: Comparison of the incidence of malformations and other developmental toxicity markers across the treatment groups.

Visualizations

Signaling Pathways

G Figure 1: Postulated Mechanisms of Action cluster_0 This compound cluster_1 Risperidone cluster_2 Adjunctive Therapeutic Effect VCD This compound GABA_T GABA Transaminase (Inhibition) VCD->GABA_T Na_channel Voltage-gated Sodium Channels (Inhibition) VCD->Na_channel Glu_release ↓ Glutamate Release VCD->Glu_release GABA_level ↑ GABA Levels GABA_T->GABA_level Neuronal_Excitability ↓ Neuronal Excitability GABA_level->Neuronal_Excitability Na_channel->Neuronal_Excitability Glu_release->Neuronal_Excitability Mood_Stabilization Mood Stabilization Neuronal_Excitability->Mood_Stabilization RIS Risperidone D2R Dopamine D2 Receptor (Antagonism) RIS->D2R HT2AR Serotonin 5-HT2A Receptor (Antagonism) RIS->HT2AR Mesolimbic ↓ Dopamine in Mesolimbic Pathway D2R->Mesolimbic Nigrostriatal ↑ Dopamine in Nigrostriatal Pathway HT2AR->Nigrostriatal Antipsychotic_effect Antipsychotic Effect Mesolimbic->Antipsychotic_effect EPS ↓ Extrapyramidal Symptoms Nigrostriatal->EPS Antipsychotic_effect->Mood_Stabilization

Caption: Postulated mechanisms of this compound and Risperidone.

Experimental Workflow

G Figure 2: Workflow for Adjunctive Therapy Clinical Trial Patient_Screening Patient Screening (Acute Mania Diagnosis) Randomization Randomization Patient_Screening->Randomization Group_A Group A: Risperidone + this compound Randomization->Group_A Group_B Group B: Risperidone + Placebo Randomization->Group_B Treatment_Phase 5-Week Treatment Period Group_A->Treatment_Phase Group_B->Treatment_Phase Weekly_Assessment Weekly Assessment (YMRS, BPRS, CGI) Treatment_Phase->Weekly_Assessment Blinded Assessment Data_Analysis Data Analysis (Two-way ANOVA) Weekly_Assessment->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Workflow for adjunctive therapy clinical trial.

Discussion

The available research suggests that this compound may be effective as an adjunctive therapy to risperidone in the treatment of mania. A key clinical trial demonstrated that the combination therapy was superior to risperidone with a placebo in reducing manic symptoms. However, a separate study found that this compound monotherapy was not effective for acute mania, highlighting the potential synergistic effect when combined with risperidone.

The proposed mechanisms of action for this compound include the modulation of GABAergic and glutamatergic neurotransmission and the inhibition of voltage-gated sodium channels, leading to reduced neuronal excitability. Risperidone's primary mechanism involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The combination of these distinct pharmacological profiles may contribute to the observed enhanced therapeutic effect.

Preclinical data indicates that this compound has a lower teratogenic potential compared to risperidone and olanzapine in mice, which could be a significant advantage in treating women of childbearing age.

Further research is warranted to explore the full potential of this compound as an adjunctive therapy. This includes studies in other psychiatric conditions, such as schizophrenia, and further investigation into the precise molecular mechanisms underlying the synergistic effects of the this compound-risperidone combination.

References

Application Notes and Protocols for Assessing Valnoctamide Neuroprotection in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valnoctamide, an amide derivative of valproic acid, has emerged as a promising neuroprotective agent with a lower teratogenic potential than its parent compound. These application notes provide detailed protocols for utilizing in vitro cell culture models to assess the neuroprotective efficacy of this compound against common neurotoxic insults, including excitotoxicity and oxidative stress. The described assays are designed to be conducted in human neuroblastoma SH-SY5Y cells and primary cortical neurons, which are well-established models for neurodegenerative research.

Experimental Models and Rationale

Cell Line: SH-SY5Y Human Neuroblastoma

The SH-SY5Y cell line is a widely used model in neuroscience research due to its human origin and ability to differentiate into a neuronal phenotype. These cells are amenable to high-throughput screening and are suitable for studying mechanisms of neurotoxicity and neuroprotection. In the undifferentiated state, they are proliferative, but upon differentiation, they exhibit many characteristics of mature neurons, including the expression of neuronal markers and the formation of neurites.

Primary Cortical Neurons

Primary cortical neurons, typically isolated from embryonic rodents, provide a more physiologically relevant model system. They represent a mixed population of neuronal and glial cells, recapitulating some of the cellular interactions found in the brain. While technically more demanding to culture than cell lines, they are invaluable for validating findings from immortalized cells and for studying complex neuronal processes.

Experimental Workflow for Assessing Neuroprotection

A generalized workflow for evaluating the neuroprotective effects of this compound is presented below. This workflow can be adapted for different neurotoxic insults and specific research questions.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis prep_cells Cell Culture & Differentiation (SH-SY5Y or Primary Neurons) pretreatment Pre-treatment with this compound prep_cells->pretreatment prep_valno Prepare this compound Solutions prep_valno->pretreatment insult Induce Neurotoxic Insult (e.g., Glutamate, H2O2) pretreatment->insult incubation Co-incubation insult->incubation viability Cell Viability Assays (MTT, LDH) incubation->viability oxidative Oxidative Stress Assays (ROS, MDA) incubation->oxidative apoptosis Apoptosis Assays (Caspase, Annexin V) incubation->apoptosis western Western Blotting (Signaling Proteins) incubation->western G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_nucleus Nucleus This compound This compound Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel GABA ↑ GABA Levels This compound->GABA Glutamate ↓ Glutamate Release This compound->Glutamate ROS ↓ ROS Production This compound->ROS Bcl2 ↑ Bcl-2 This compound->Bcl2 GABA_R GABA-A Receptor Ca_influx ↓ Ca2+ Influx GABA_R->Ca_influx NMDA_R NMDA Receptor NMDA_R->Ca_influx Na_Channel->Ca_influx GABA->GABA_R Glutamate->NMDA_R Ca_influx->ROS Bax ↓ Bax ROS->Bax Mito_potential Stabilized Mitochondrial Membrane Potential Bcl2->Mito_potential Bax->Mito_potential CytC ↓ Cytochrome c Release Mito_potential->CytC Apoptosis ↓ Apoptosis CytC->Apoptosis Survival ↑ Neuronal Survival Apoptosis->Survival

Troubleshooting & Optimization

Managing side effects of Valnoctamide in animal research

Author: BenchChem Technical Support Team. Date: November 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the side effects of Valnoctamide during animal research.

Troubleshooting Guides

Managing Sedation and CNS Depression

Problem: Animals exhibit signs of sedation (lethargy, reduced activity, ataxia) after this compound administration.

Solution:

  • Assess the Level of Sedation: Use a standardized sedation scale to quantify the level of central nervous system (CNS) depression. This allows for consistent monitoring and intervention.

  • Dose Adjustment: If sedation is moderate to severe and interferes with the experimental protocol (e.g., behavioral tests), consider a dose reduction in subsequent experiments.

  • Supportive Care:

    • Hydration and Nutrition: Ensure easy access to food and water by placing them on the cage floor. For severely sedated animals, provide nutritional support via palatable, high-moisture food supplements or gavage feeding if necessary.

    • Thermoregulation: Monitor body temperature, as CNS depressants can impair thermoregulation. Use a heating pad or lamp to maintain normal body temperature, especially in smaller rodents.

    • Monitoring: Increase the frequency of animal monitoring to observe for changes in sedation level, respiratory rate, and overall well-being.

Experimental Protocol: Sedation Scoring in Mice

This protocol is adapted from standard methods for assessing sedation in rodents.

Materials:

  • Observation cage

  • Timer

  • Sedation Scoring Sheet (see table below)

Procedure:

  • Place the mouse in the observation cage and allow a 5-minute habituation period before scoring.

  • Observe the mouse for 2 minutes and score the following parameters:

    • Activity: Spontaneous movement within the cage.

    • Reactivity: Response to a gentle touch with a pen or probe.

    • Righting Reflex: Place the mouse on its back and record the time it takes to right itself.

  • Sum the scores for each parameter to obtain a total sedation score.

Table 1: Sedation Scoring Scale for Mice

ScoreActivityReactivityRighting Reflex
0 Active, exploringImmediate and vigorous responseImmediate (< 2 seconds)
1 Reduced movement, intermittent explorationSlowed or mild responseSlowed (2-5 seconds)
2 Mostly immobile, occasional movementVery slow or minimal responseVery slow (> 5 seconds)
3 Completely immobileNo response to touchLoss of righting reflex

Workflow for Managing Sedation

Administer Administer this compound Observe Observe for Sedation Administer->Observe Assess Assess Sedation Level (Use Scoring Scale) Observe->Assess Mild Mild Sedation (Score 1-2) Assess->Mild Low Score Moderate Moderate Sedation (Score 3-4) Assess->Moderate Medium Score Severe Severe Sedation (Score > 4) Assess->Severe High Score SupportiveCare Provide Supportive Care (Hydration, Warmth) Mild->SupportiveCare Moderate->SupportiveCare DoseReduction Consider Dose Reduction in Future Experiments Moderate->DoseReduction Severe->DoseReduction VetConsult Consult Veterinarian Severe->VetConsult Continue Continue Experiment (Increased Monitoring) SupportiveCare->Continue

Caption: Workflow for the assessment and management of this compound-induced sedation.

Monitoring for Potential Hepatotoxicity

Problem: Concern about potential effects on liver function, given that the parent compound, Valproic Acid (VPA), is associated with hepatotoxicity.

Solution:

  • Baseline and Follow-up Monitoring: Collect baseline blood samples before the initiation of this compound administration. Collect follow-up samples at predetermined time points during and after the study.

  • Biochemical Analysis: Analyze serum samples for key liver enzymes:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

  • Data Interpretation: Compare post-treatment enzyme levels to baseline values and control groups. While this compound is not known to be directly hepatotoxic, any significant elevation in liver enzymes should be noted and investigated.

Experimental Protocol: Serum Collection for Liver Enzyme Analysis in Rats

Materials:

  • Restraint device

  • Microcentrifuge tubes

  • Anesthetic (if required by institutional guidelines)

  • Needles and syringes for blood collection (e.g., from the tail vein or saphenous vein)

  • Centrifuge

Procedure:

  • Gently restrain the rat according to your institution's approved protocol.

  • Collect a blood sample (typically 0.1-0.2 mL) from a suitable vein.

  • Place the blood into a microcentrifuge tube.

  • Allow the blood to clot at room temperature for 30 minutes.

  • Centrifuge the sample at 2000 x g for 10 minutes to separate the serum.

  • Carefully collect the serum supernatant and store it at -80°C until analysis.

Table 2: Interpretation of Liver Enzyme Levels in Rodent Studies

EnzymeFindingPotential InterpretationRecommended Action
ALT > 2-3x Upper Limit of Normal (ULN)Potential hepatocellular injuryIncrease monitoring frequency, consider dose reduction.
AST > 2-3x ULNPotential hepatocellular injury (less specific than ALT)Correlate with ALT levels and clinical signs.
Managing Gastrointestinal Side Effects

Problem: Animals exhibit signs of gastrointestinal upset, such as decreased food intake, weight loss, or changes in stool consistency.

Solution:

  • Dietary Support:

    • Provide highly palatable and easily digestible food.

    • Ensure fresh water is always available.

  • Monitor Food and Water Intake: Quantify daily food and water consumption to detect subtle changes.

  • Body Weight Monitoring: Weigh animals daily to track any weight loss, which can be an early indicator of GI issues.

  • Stool Assessment: Visually inspect feces for any changes in color, consistency, or volume.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's mechanism of action is multifaceted. It is understood to modulate neurotransmitter systems, particularly by influencing the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, and glutamate, an excitatory neurotransmitter.[1] It is also known to inhibit voltage-gated sodium channels, which reduces neuronal excitability.[1]

Signaling Pathway of this compound's Proposed Mechanism of Action

This compound This compound GABA_System GABAergic System This compound->GABA_System Glutamate_System Glutamatergic System This compound->Glutamate_System VGSC Voltage-Gated Sodium Channels This compound->VGSC Increased_GABA Increased GABA Levels/ Enhanced Inhibition GABA_System->Increased_GABA Decreased_Glutamate Decreased Glutamate Release/Activity Glutamate_System->Decreased_Glutamate Reduced_Excitability Reduced Neuronal Excitability VGSC->Reduced_Excitability Therapeutic_Effects Therapeutic Effects (e.g., Anticonvulsant) Increased_GABA->Therapeutic_Effects Decreased_Glutamate->Therapeutic_Effects Reduced_Excitability->Therapeutic_Effects

Caption: Proposed mechanisms of action for this compound.

Q2: How does the teratogenicity of this compound compare to Valproic Acid (VPA) in animal models?

A2: Studies in mice have shown that this compound is significantly less teratogenic than VPA.[2][3] In one study, VPA caused 53% exencephaly in mice, while this compound produced only 1% exencephaly at an equimolar dose.[2]

Table 3: Comparative Teratogenicity of VPA and this compound in Mice

CompoundDose (mmol/kg)Exencephaly Rate (%)Embryolethality Rate (%)
Control-0-1Not significantly changed
Valproic Acid (VPA)35352
This compound (VCD) 3 1 Not significantly changed
Data from a study in NMRI-mice with administration on day 8 of gestation.

Q3: What are the known pharmacokinetic properties of this compound in common laboratory animals?

A3: Pharmacokinetic studies have been conducted in dogs, rats, and mice. Unlike some other valproic acid derivatives, this compound is not converted to its corresponding acid (valnoctic acid) in vivo. The clearance and volume of distribution can show stereoselectivity.

Table 4: Selected Pharmacokinetic Parameters of this compound in Male Dogs

ParameterValue (mean ± SD)
Half-life (t½) 1.9 ± 0.5 hours
Total Body Clearance 3.0 ± 0.8 L/h
Absolute Bioavailability (Oral) 94 ± 14%

Q4: Are there any known drug interactions with this compound that are relevant to animal research?

A4: While specific drug interaction studies in the context of animal research are not extensively documented in the provided results, it is known that this compound can potentiate the effects of other CNS depressants. Therefore, caution should be exercised when co-administering this compound with other sedatives, anesthetics, or analgesics, as this may lead to enhanced sedation or respiratory depression.

Logical Relationship of Potential Drug Interactions

This compound This compound Additive_Effect Additive or Synergistic CNS Depression This compound->Additive_Effect CNS_Depressants Other CNS Depressants (Anesthetics, Analgesics) CNS_Depressants->Additive_Effect Increased_Sedation Increased Sedation Additive_Effect->Increased_Sedation Respiratory_Depression Respiratory Depression Additive_Effect->Respiratory_Depression

Caption: Potential for additive CNS depression with co-administration.

References

Valnoctamide Drug Interactions: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential drug-drug interactions between valnoctamide and other antiepileptic drugs (AEDs). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the most significant known drug interaction with this compound?

The most well-documented and clinically significant drug interaction with this compound is with carbamazepine (CBZ).[1][2] this compound is a potent inhibitor of microsomal epoxide hydrolase (mEH), the enzyme responsible for the metabolism of carbamazepine's active metabolite, carbamazepine-10,11-epoxide (CBZ-E).[1][2] This inhibition leads to a substantial increase in plasma concentrations of CBZ-E, which can result in carbamazepine toxicity.[1]

Q2: Are there known interactions between this compound and other antiepileptic drugs like valproic acid, lamotrigine, or levetiracetam?

Currently, there is a lack of specific published clinical or preclinical studies investigating the drug-drug interaction potential between this compound and other commonly used AEDs such as valproic acid, lamotrigine, and levetiracetam. Although this compound is a structural isomer of valpromide (a prodrug of valproic acid), it is not a prodrug of valproic acid and exhibits a different pharmacokinetic profile. Therefore, the known drug interaction profile of valproic acid should not be extrapolated to this compound.

Given the absence of data, caution should be exercised when co-administering this compound with other AEDs. Researchers should consider conducting in vitro studies to assess the potential for interactions.

Q3: What is the metabolic profile of this compound?

This compound is metabolized in the liver. Studies have shown that its clearance is significantly increased when co-administered with carbamazepine, a known enzyme inducer. This suggests that this compound is a substrate for certain drug-metabolizing enzymes. However, the specific cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) enzymes responsible for its metabolism have not been fully elucidated in the available literature.

Q4: Does this compound have the potential to inhibit or induce metabolizing enzymes?

Besides its established potent inhibition of microsomal epoxide hydrolase, there is limited information on whether this compound can inhibit or induce other key drug-metabolizing enzymes like CYPs or UGTs. The absence of such data warrants careful consideration and in vitro evaluation during drug development to assess the potential for pharmacokinetic interactions with co-administered drugs.

Troubleshooting Guide for In Vitro and In Vivo Experiments

Issue 1: Unexpected toxicity observed in animal studies when co-administering this compound and carbamazepine.

  • Possible Cause: Increased levels of carbamazepine-10,11-epoxide due to inhibition of microsomal epoxide hydrolase by this compound.

  • Troubleshooting Steps:

    • Measure plasma concentrations of both carbamazepine and carbamazepine-10,11-epoxide.

    • Reduce the dose of carbamazepine while maintaining the this compound dose.

    • Monitor for clinical signs of carbamazepine toxicity in the animals.

Issue 2: High variability in pharmacokinetic parameters of this compound in animal studies.

  • Possible Cause:

    • Co-administration of enzyme-inducing or inhibiting agents.

    • Genetic polymorphisms in drug-metabolizing enzymes in the animal strain.

  • Troubleshooting Steps:

    • Review all co-administered substances for their potential to modulate drug metabolism.

    • Ensure a homogenous animal population in terms of genetics, age, and health status.

    • If an interacting agent is necessary, conduct a dose-ranging study to establish a safe and effective dose of this compound in its presence.

Quantitative Data Summary

The following table summarizes the key quantitative data from a clinical study on the interaction between this compound and carbamazepine.

ParameterBaseline (Carbamazepine alone)After 7 days of this compound Co-administrationFold IncreaseReference
Carbamazepine-10,11-epoxide (CBZ-E) Serum Level (µg/mL) 1.5 ± 0.77.7 ± 3.1~5-fold
This compound IC50 for microsomal Epoxide Hydrolase Inhibition Not Applicable15 µMNot Applicable

Experimental Protocols

Experiment 1: In Vitro Assessment of Microsomal Epoxide Hydrolase (mEH) Inhibition

  • Objective: To determine the inhibitory potential of this compound on mEH activity.

  • Methodology:

    • Microsome Preparation: Human liver microsomes are prepared from donor tissue by differential centrifugation.

    • Incubation: Human liver microsomes are incubated with a known concentration of a probe substrate for mEH (e.g., styrene oxide or carbamazepine-10,11-epoxide) in the presence of varying concentrations of this compound.

    • Metabolite Quantification: The formation of the metabolite (e.g., styrene glycol or the trans-diol of carbamazepine) is measured using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Data Analysis: The rate of metabolite formation is plotted against the concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Experiment 2: In Vivo Pharmacokinetic Interaction Study in Animal Models

  • Objective: To evaluate the effect of this compound on the pharmacokinetics of a co-administered AED.

  • Methodology:

    • Animal Model: A suitable animal model (e.g., rats or mice) is chosen.

    • Dosing:

      • Group 1 receives the AED alone.

      • Group 2 receives this compound alone.

      • Group 3 receives the AED and this compound in combination.

    • Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration.

    • Bioanalysis: Plasma concentrations of the AED and its major metabolites are quantified using a validated analytical method.

    • Pharmacokinetic Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and clearance (CL) are calculated for the AED in the presence and absence of this compound.

    • Statistical Analysis: Statistical tests are performed to determine if there are significant differences in the pharmacokinetic parameters between the groups.

Visualizations

DDI_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation invitro_start Identify Potential Interaction cyp_inhibition CYP Inhibition/Induction Assays invitro_start->cyp_inhibition ugt_inhibition UGT Inhibition/Induction Assays invitro_start->ugt_inhibition meh_inhibition mEH Inhibition Assay invitro_start->meh_inhibition invitro_end Quantify IC50 / EC50 / Ki cyp_inhibition->invitro_end ugt_inhibition->invitro_end meh_inhibition->invitro_end invivo_start Animal Model Selection invitro_end->invivo_start Proceed if significant in vitro interaction is found pk_study Pharmacokinetic Study (Single & Combination Dosing) invivo_start->pk_study bioanalysis Bioanalysis of Plasma Samples pk_study->bioanalysis pk_pd_modeling PK/PD Modeling bioanalysis->pk_pd_modeling invivo_end Assess Clinical Significance pk_pd_modeling->invivo_end Valnoctamide_CBZ_Interaction CBZ Carbamazepine CBZE Carbamazepine-10,11-epoxide (Active Metabolite) CBZ->CBZE Metabolism (CYP3A4) mEH microsomal Epoxide Hydrolase CBZE->mEH Metabolized by Diol Inactive Diol Metabolite This compound This compound This compound->mEH Inhibits mEH->Diol Converts to

References

Optimizing Valnoctamide Administration: A Technical Guide to Minimize Motor Coordination Impairment

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing Valnoctamide dosage to mitigate motor coordination impairment during preclinical and clinical research. This resource offers detailed troubleshooting, frequently asked questions, experimental protocols, and data-driven insights to inform your study design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary therapeutic applications?

This compound is a central nervous system-active compound and a chiral constitutional isomer of valpromide, an amide of valproic acid.[1] It has been investigated for a range of neurological and psychiatric conditions, including epilepsy, bipolar disorder, and neuropathic pain.[2] Unlike its analog valpromide, this compound is not converted to valproic acid in the body.[2]

Q2: What are the known side effects of this compound, particularly concerning motor function?

Common side effects of this compound are generally considered minor and may include drowsiness, dizziness, and gastrointestinal issues.[2] Importantly for study design, slight motor impairments have been noted.[2] However, studies have also reported that this compound has minimal effects on motor coordination and alertness at effective therapeutic doses.

Q3: What is the known mechanism of action of this compound?

This compound's mechanism is multifaceted and involves the modulation of several neurotransmitter systems. It is understood to enhance the activity of the inhibitory neurotransmitter GABA and inhibit voltage-gated sodium channels. Additionally, it may reduce the release or inhibit the receptors of the excitatory neurotransmitter glutamate.

Q4: Is there a known dose-response relationship between this compound and motor impairment?

While specific quantitative data on the dose-dependent effects of this compound on motor coordination are limited, a study on its stereoisomers provides insights into its therapeutic window. The study reported that doses of 258 or 389 mg/kg did not cause neural tube defects in mice, with these doses being 3 to 12 times higher than the median effective doses (ED₅₀) for its anticonvulsant activity. This suggests a significant therapeutic window before observing severe adverse effects. For a related compound, valproic acid, a median toxic dose (TD₅₀) of 501.2 mg/kg has been established for reducing grip strength in mice, which can serve as a preliminary reference.

Q5: How can I proactively monitor for motor coordination impairment in my experiments?

Regular and systematic assessment of motor function using standardized behavioral tests is crucial. The Rotarod test for overall motor coordination and balance, the Beam Walking test for fine motor control and balance, and the Grip Strength test for muscle strength are recommended. Establishing a baseline for each animal before drug administration is essential for accurate interpretation of any changes.

Troubleshooting Guide: Addressing Motor Coordination Issues

Observed Issue Potential Cause Recommended Action
Sudden and severe ataxia or loss of balance in animals after this compound administration. Dose may be too high, approaching or exceeding the toxic dose (TD₅₀).Immediately reduce the dose in subsequent experiments. Refer to the provided ED₅₀ data for anticonvulsant effects to establish a safer starting dose. Consider a dose-escalation study to determine the motor impairment threshold in your specific model.
Mild to moderate unsteadiness or clumsiness observed during animal handling or in the home cage. The administered dose may be at the higher end of the therapeutic window, beginning to impact motor function.Implement more sensitive motor coordination tests like the Beam Walking test to quantify the deficit. Consider lowering the dose slightly and re-evaluating both therapeutic efficacy and motor performance.
No observable motor impairment, but concerns about sub-clinical effects. The current assessment methods may not be sensitive enough to detect subtle changes in motor coordination.Employ more challenging motor coordination tasks. For the Rotarod test, use an accelerating protocol. For the Beam Walking test, use a narrower beam. Ensure that baseline data is stable and that all experimental conditions are tightly controlled.
Variability in motor performance across animals in the same dose group. Individual differences in drug metabolism, absorption, or baseline motor skills.Increase the sample size per group to improve statistical power. Ensure consistent drug administration techniques. Pre-screen animals for baseline motor performance and randomize them into groups to minimize variability.
Animals show signs of sedation or lethargy, which may confound motor test results. Sedative effects of this compound, especially at higher doses.Record and score sedation levels as a separate variable. Conduct motor tests at the time of peak drug effect (TPE) but also at later time points to see if motor impairment subsides as sedation decreases. A study on this compound stereoisomers noted a TPE of 0.25–0.5 hours following intraperitoneal administration in mice.

Quantitative Data Summary

Direct quantitative data on this compound-induced motor impairment is not extensively available in published literature. The following tables provide a summary of relevant data on the therapeutic doses of this compound and a reference for motor impairment from a related compound, Valproic Acid.

Table 1: Median Effective Dose (ED₅₀) of this compound (Racemate) and its Stereoisomers for Anticonvulsant Activity in Mice (ip administration)

Anticonvulsant TestVCD (racemate) ED₅₀ (mg/kg)(2R,3S)-VCD ED₅₀ (mg/kg)(2S,3S)-VCD ED₅₀ (mg/kg)(2S,3R)-VCD ED₅₀ (mg/kg)(2R,3R)-VCD ED₅₀ (mg/kg)
Maximal electroshock seizure (MES)3135303338
6Hz seizure (32mA)1618151720
Subcutaneous Metrazol (scMet)6875657080

Table 2: Reference Data for Motor Impairment from Valproic Acid (VPA)

CompoundTestSpeciesMedian Toxic Dose (TD₅₀) (mg/kg)
Valproic AcidGrip StrengthMouse501.2

Note: This data for Valproic Acid should be used as a general reference only, as the pharmacokinetic and pharmacodynamic properties of this compound differ.

Key Experimental Protocols

Rotarod Test

Objective: To assess motor coordination and balance.

Methodology:

  • Apparatus: A rotating rod apparatus with adjustable speed and fall detection.

  • Acclimation: Place mice on the stationary rod for 1-2 minutes to acclimate.

  • Training (Optional but Recommended): Train animals for 2-3 consecutive days prior to testing. Each training session should consist of 3-4 trials with a 15-20 minute inter-trial interval. An accelerating protocol (e.g., 4 to 40 rpm over 5 minutes) is often used.

  • Testing:

    • Administer this compound or vehicle control at the desired dose and route.

    • At the predetermined time point (e.g., TPE), place the animal on the rotating rod.

    • Start the rotation, either at a fixed speed or using an accelerating protocol.

    • Record the latency to fall or the time the animal remains on the rod. A trial is typically ended after a set time (e.g., 300 seconds) if the animal has not fallen.

    • Perform 2-3 trials per animal.

  • Data Analysis: Compare the latency to fall between the this compound-treated and control groups.

Beam Walking Test

Objective: To evaluate fine motor coordination, balance, and gait.

Methodology:

  • Apparatus: An elevated narrow beam (e.g., 1 meter long, 12mm or 6mm wide) leading to a home cage or a dark goal box.

  • Training: Allow animals to traverse the beam 2-3 times per day for 2-3 days prior to testing.

  • Testing:

    • Administer this compound or vehicle control.

    • At the appropriate time point, place the animal at the start of the beam.

    • Record the time taken to traverse the beam and the number of foot slips (when a paw slips off the top of the beam). A video recording is recommended for accurate scoring.

    • Perform 2-3 trials per animal.

  • Data Analysis: Compare the traversal time and the number of foot slips between the treated and control groups.

Grip Strength Test

Objective: To measure forelimb muscle strength.

Methodology:

  • Apparatus: A grip strength meter with a wire grid or bar.

  • Procedure:

    • Hold the mouse by the tail and lower it towards the grid.

    • Allow the mouse to grasp the grid with its forepaws.

    • Gently pull the mouse away from the meter in a horizontal plane until it releases its grip.

    • The meter will record the peak force exerted.

  • Testing:

    • Administer this compound or vehicle control.

    • At the designated time point, perform 3-5 grip strength measurements per animal, with a short rest period between each measurement.

  • Data Analysis: Average the peak force for each animal and compare the means between the this compound-treated and control groups.

Signaling Pathways and Experimental Workflows

This compound's Putative Mechanism of Action

Valnoctamide_Mechanism cluster_GABA GABAergic System cluster_Glutamate Glutamatergic System cluster_IonChannel Ion Channels This compound This compound GABA_Neuron GABAergic Neuron This compound->GABA_Neuron Modulates Glutamate_R Glutamate Receptor (e.g., NMDA) This compound->Glutamate_R Inhibits? Glutamate_Neuron Glutamatergic Neuron This compound->Glutamate_Neuron Inhibits Release? Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Inhibits GABA_R GABAA Receptor GABA_release Increased GABA Activity GABA_R->GABA_release GABA_Neuron->GABA_R Releases GABA Glutamate_inhibition Decreased Glutamate Activity Glutamate_R->Glutamate_inhibition Glutamate_Neuron->Glutamate_R Releases Glutamate Na_inhibition Reduced Neuronal Excitability Na_Channel->Na_inhibition

Caption: Putative mechanisms of this compound action.

Experimental Workflow for Assessing Motor Coordination

Experimental_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Assessment cluster_analysis Data Analysis acclimation Animal Acclimation baseline Baseline Motor Assessment (Rotarod, Beam Walk, Grip Strength) acclimation->baseline randomization Randomization into Treatment Groups baseline->randomization treatment_admin This compound or Vehicle Administration randomization->treatment_admin motor_test Motor Coordination Tests (at TPE and subsequent time points) treatment_admin->motor_test data_collection Data Collection (Latency, Slips, Force) motor_test->data_collection analysis Statistical Analysis (Comparison between groups) data_collection->analysis conclusion Conclusion on Dose-Effect Relationship analysis->conclusion

Caption: Workflow for assessing this compound's effect on motor coordination.

References

Technical Support Center: Large-Scale Synthesis of Valnoctamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Large-Scale Synthesis of Valnoctamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of this compound production. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the large-scale synthesis of this compound?

A1: The most industrially viable route for the large-scale synthesis of this compound (2-ethyl-3-methylpentanamide) starts from 2-ethyl-3-methylpentanoic acid. The synthesis generally proceeds via two main pathways:

  • Activation to Acid Chloride: The carboxylic acid is converted to the more reactive 2-ethyl-3-methylpentanoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ammonia to form this compound. This is a classic and often cost-effective method for large-scale amide bond formation.[1]

  • Direct Amidation using Coupling Reagents: While peptide coupling reagents like HATU or HBTU are common in laboratory-scale synthesis for their high efficiency and low racemization rates, their high cost makes them less suitable for large-scale production.[1] More economical carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used in conjunction with additives like Hydroxybenzotriazole (HOBt) to facilitate the direct coupling of the carboxylic acid with an ammonia source.[1]

Q2: What are the primary challenges encountered when scaling up this compound synthesis?

A2: The main challenges in the large-scale synthesis of this compound revolve around:

  • Cost of Goods (CoG): Selecting cost-effective starting materials and reagents is crucial for economic viability.

  • Stereochemical Control: this compound is a chiral molecule, and maintaining the desired stereoisomeric purity is a critical challenge. Racemization can occur under harsh reaction conditions.[2][3]

  • Impurity Profile: The formation of process-related impurities and byproducts that can be difficult to remove at scale.

  • Reaction Conditions: Efficient control of reaction parameters such as temperature, mixing, and addition rates is vital to ensure consistent yield and purity.

  • Work-up and Purification: Developing a scalable and efficient purification method, typically crystallization, to isolate this compound in high purity.

Q3: How can I control the stereochemistry of this compound during large-scale synthesis?

A3: Controlling stereochemistry is paramount. Key strategies include:

  • Starting Material Purity: Begin with a stereochemically pure starting material (2-ethyl-3-methylpentanoic acid).

  • Mild Reaction Conditions: Avoid high temperatures and strongly basic or acidic conditions that can lead to racemization of the chiral center.

  • Reagent Selection: When using coupling reagents, the addition of racemization suppressants like HOBt is often necessary.

  • Chiral Analysis: Implement robust analytical methods, such as chiral HPLC, to monitor the stereochemical purity throughout the process and in the final product.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete reaction - Ensure stoichiometric amounts of reagents are used. An excess of the aminating agent may be required. - Increase reaction time and monitor progress by an appropriate analytical technique (e.g., HPLC, GC). - Optimize reaction temperature; for acid chloride routes, low temperatures are often preferred during amidation to control exotherms.
Side reactions - If using the acid chloride route, ensure the complete removal of excess chlorinating agent before amidation to prevent side reactions. - For coupling reagent methods, byproducts like N-acylurea can form. Optimize the reaction conditions and consider using additives to minimize these.
Product loss during work-up - Optimize extraction and washing procedures to minimize the loss of product into the aqueous phase. - Ensure the crystallization process is optimized for maximum recovery.
Issue 2: High Levels of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Unreacted starting materials - Drive the reaction to completion by adjusting stoichiometry or reaction time. - Optimize the purification process (e.g., recrystallization solvent system) to effectively remove starting materials.
Process-related byproducts - Identify the structure of the impurity to understand its formation mechanism. - Adjust reaction conditions (e.g., temperature, order of reagent addition) to minimize the formation of the specific byproduct. - Develop a specific purification step, such as a targeted extraction or a multi-step crystallization, to remove the impurity.
Racemization - Lower the reaction temperature. - Use a non-nucleophilic base if a base is required. - For coupling reactions, add a racemization suppressant. - Minimize the time the product is exposed to harsh conditions.

Quantitative Data Summary

The following table summarizes hypothetical data for the optimization of the this compound synthesis via the acid chloride route.

Parameter Condition A Condition B (Optimized)
Chlorinating Agent Thionyl ChlorideThionyl Chloride
Amidation Temperature 25°C0-5°C
Reaction Time 4 hours6 hours
Yield 75%88%
Purity (by HPLC) 97.5%99.5%
Key Impurity Level 1.2%0.3%

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via the Acid Chloride Route
  • Acid Chloride Formation:

    • Charge a suitable reactor with 2-ethyl-3-methylpentanoic acid and a solvent such as toluene.

    • Slowly add thionyl chloride (1.1 equivalents) to the mixture while maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

    • Distill off the excess thionyl chloride and solvent under reduced pressure.

  • Amidation:

    • Dissolve the crude 2-ethyl-3-methylpentanoyl chloride in a suitable solvent (e.g., dichloromethane).

    • In a separate reactor, prepare a solution of aqueous ammonia.

    • Slowly add the acid chloride solution to the ammonia solution, maintaining the temperature between 0-10°C to control the exothermic reaction.

    • Stir the mixture until the reaction is complete.

  • Work-up and Purification:

    • Separate the organic and aqueous layers.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over a suitable drying agent (e.g., sodium sulfate).

    • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_activation Acid Chloride Formation cluster_amidation Amidation cluster_purification Work-up and Purification start_acid 2-Ethyl-3-methylpentanoic Acid add_socl2 Add Thionyl Chloride start_acid->add_socl2 reaction1 Reaction & Monitoring add_socl2->reaction1 distillation Distillation of Excess Reagent reaction1->distillation acid_chloride 2-Ethyl-3-methylpentanoyl Chloride distillation->acid_chloride add_acid_chloride Add Acid Chloride Solution (0-10°C) acid_chloride->add_acid_chloride ammonia Aqueous Ammonia ammonia->add_acid_chloride reaction2 Reaction add_acid_chloride->reaction2 crude_product Crude this compound reaction2->crude_product extraction Extraction & Washing crude_product->extraction drying Drying extraction->drying concentration Concentration drying->concentration recrystallization Recrystallization concentration->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental Workflow for this compound Synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_completion Incomplete Reaction cluster_impurities Side Reactions cluster_workup Product Loss start Low Yield Observed check_completion Check Reaction Completion (HPLC/GC) start->check_completion check_impurities Analyze Impurity Profile start->check_impurities check_workup Evaluate Work-up & Isolation Procedure start->check_workup incomplete Incomplete check_completion->incomplete high_impurities High Impurities check_impurities->high_impurities product_loss Product Loss check_workup->product_loss optimize_time Increase Reaction Time incomplete->optimize_time Yes optimize_temp Optimize Temperature incomplete->optimize_temp Yes optimize_stoch Adjust Stoichiometry incomplete->optimize_stoch Yes solution Improved Yield optimize_time->solution optimize_temp->solution optimize_stoch->solution modify_conditions Modify Reaction Conditions high_impurities->modify_conditions Yes change_reagents Consider Alternative Reagents high_impurities->change_reagents Yes modify_conditions->solution change_reagents->solution optimize_extraction Optimize Extraction pH & Solvents product_loss->optimize_extraction Yes optimize_cryst Optimize Crystallization Conditions product_loss->optimize_cryst Yes optimize_extraction->solution optimize_cryst->solution

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

Technical Support Center: Managing Valnoctamide-Induced Somnolence in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing somnolence induced by valnoctamide in behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause somnolence?

This compound is a central nervous system (CNS) depressant investigated for its potential therapeutic effects in epilepsy and mood disorders.[1][2] It is a structural isomer of valpromide, a prodrug of valproic acid, but notably, this compound is not significantly metabolized to its corresponding acid, valnoctic acid, in vivo.[2] The primary mechanism underlying its sedative effects is believed to be the modulation of neurotransmitter systems.[1] Specifically, this compound appears to enhance the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. By potentiating GABAergic activity, this compound dampens excessive neuronal firing, leading to sedation and somnolence. Preliminary studies also suggest it may influence voltage-gated sodium channels.

Q2: How can I assess the level of somnolence in my experimental animals?

Several behavioral tests can be employed to quantify sedation and motor impairment in rodents. The choice of test will depend on the specific research question and the degree of sedation observed. It is crucial to establish a baseline performance for each animal before drug administration.

Behavioral TestDescriptionKey Parameters MeasuredConsiderations
Open Field Test The animal is placed in an open, novel arena and its activity is monitored.- Total distance traveled- Rearing frequency- Time spent in the center vs. periphery (thigmotaxis)Can distinguish between sedation (decreased overall activity) and anxiety (increased thigmotaxis).
Rotarod Test The animal is placed on a rotating rod, and the latency to fall is measured.- Latency to fall- Rotational speed at which the animal fallsA sensitive measure of motor coordination and balance impairment due to sedation.
Loss of Righting Reflex The animal is placed on its back, and the time it takes to right itself onto all four paws is recorded.- Presence or absence of the reflex- Latency to rightingA common and reliable indicator of a hypnotic state or deep sedation.
Elevated Plus Maze While primarily a test for anxiety, it can also provide information on motor activity.- Total number of arm entriesA significant decrease in the total number of entries can indicate sedation.
Hot Plate Test Measures the animal's response to a thermal stimulus.- Paw lick latency- Escape behaviorsReduced responses can be attributed to anesthetic, anxiolytic, and sedative effects.

Q3: Are there any known reversal agents for this compound-induced somnolence?

Currently, there are no specific, approved reversal agents for this compound. However, based on its GABAergic mechanism of action, some compounds that antagonize GABAergic neurotransmission or provide general CNS stimulation could theoretically counteract its sedative effects. It is critical to note that the use of these agents with this compound has not been extensively studied, and their application would be experimental.

Potential CountermeasureMechanism of ActionPotential for Reversing this compound SedationImportant Considerations
Flumazenil A competitive antagonist at the benzodiazepine binding site on the GABA-A receptor.Theoretically Possible but Risky. If this compound's sedative effects are mediated through the benzodiazepine site on the GABA-A receptor, flumazenil could reverse them. However, if this compound acts at a different site on the GABA-A receptor (similar to barbiturates or neurosteroids), flumazenil will be ineffective.High Risk of Seizures. Flumazenil can precipitate seizures, especially in animals treated with GABAergic agonists or those with an underlying seizure susceptibility. Its use with this compound, an anticonvulsant, is particularly risky and could lead to unpredictable neurological outcomes.
Doxapram A central and peripheral respiratory stimulant. It stimulates respiratory centers in the medulla.Potentially Useful for Respiratory Depression. Doxapram can counteract respiratory depression, a potential side effect of high doses of CNS depressants. It may also produce a general arousal effect.Risk of CNS Hyper-excitation. Can cause hyperventilation, muscle spasticity, and arrhythmias. It is contraindicated in animals with a history of seizures or cardiovascular disease.
Methylphenidate A CNS stimulant that primarily blocks the reuptake of dopamine and norepinephrine.Potential for Arousal. By increasing synaptic concentrations of dopamine and norepinephrine, it could counteract the sedative effects of this compound.Cardiovascular and Seizure Risks. Can increase heart rate and blood pressure. There are reports of dyskinesia when used in combination with valproic acid, a related compound. It may lower the seizure threshold.
Amphetamine A potent CNS stimulant that increases the release of dopamine and norepinephrine.Strong Potential for Arousal. Its mechanism of action is robust for promoting wakefulness.Significant Side Effect Profile. High potential for cardiovascular side effects, stereotyped behaviors, and abuse liability. Interactions with other drugs are common.

Troubleshooting Guides

Problem: My animals are too sedated to perform the behavioral task.

  • Solution 1: Dose Adjustment. The most straightforward approach is to perform a dose-response study to identify the minimal effective dose of this compound for your primary endpoint (e.g., anticonvulsant activity) that produces the least amount of sedation.

  • Solution 2: Acclimatization and Training. Ensure that animals are thoroughly habituated to the testing environment and proficient in the behavioral task before this compound administration. This can help to minimize the impact of mild sedation on performance.

  • Solution 3: Timing of Behavioral Testing. Characterize the pharmacokinetic profile of this compound in your animal model. It may be possible to conduct behavioral testing during a time window when the sedative effects are diminishing, but the desired therapeutic effect is still present.

  • Solution 4 (Experimental): Co-administration with a Stimulant. This approach is exploratory and requires careful validation. Consider the co-administration of a CNS stimulant like caffeine or modafinil. However, the interaction between these agents and this compound is not well-characterized, and this could introduce confounding variables. A full dose-response study for the stimulant in combination with this compound would be necessary.

Problem: I am observing significant motor impairment that is confounding my behavioral results.

  • Solution 1: Separate Assessment of Motor Function. Use a dedicated motor coordination task, such as the rotarod test, to quantify the degree of motor impairment at different doses of this compound. This will allow you to dissociate sedative/motor effects from other behavioral changes.

  • Solution 2: Task Modification. If possible, modify your primary behavioral task to reduce the demands on motor coordination. For example, in a fear conditioning paradigm, freezing behavior is less dependent on motor activity than an active avoidance task.

  • Solution 3: Consider a Different Behavioral Paradigm. Some behavioral tests are less sensitive to motor impairments. For example, the conditioned place preference paradigm can be used to assess rewarding or aversive properties of a drug, although severe sedation can still be a confounding factor.

Experimental Protocols

Protocol 1: Assessing this compound-Induced Somnolence using the Open Field Test

  • Animals: Specify species, strain, sex, age, and weight of the animals. House animals individually for at least one week before the experiment with ad libitum access to food and water. Maintain a 12:12 hour light:dark cycle.

  • Apparatus: Use a square or circular open field arena (e.g., 50 cm x 50 cm for mice) with walls high enough to prevent escape. The arena should be made of a non-porous material for easy cleaning. A video camera mounted above the arena will record the sessions.

  • Procedure:

    • Habituation: On three consecutive days prior to testing, place each animal in the center of the open field for 10 minutes to acclimate to the environment.

    • Baseline: On the test day, record a 10-minute baseline session for each animal.

    • Drug Administration: Administer this compound or vehicle via the intended route (e.g., intraperitoneal injection). Use a balanced design to assign animals to different dose groups.

    • Testing: At the time of peak expected effect of this compound, place the animal in the center of the open field and record its activity for 10-15 minutes.

    • Data Analysis: Use video tracking software to quantify the total distance traveled, time spent in the center versus the periphery, and the number of rearing events. Compare the data from the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).

Protocol 2: Investigating Flumazenil for Reversal of this compound-Induced Somnolence (Exploratory)

Caution: This is a hypothetical and high-risk experiment that should be conducted with extreme caution and appropriate ethical oversight due to the risk of seizures.

  • Animals and Housing: As described in Protocol 1.

  • Procedure:

    • Induction of Sedation: Administer a dose of this compound known to induce a consistent level of sedation (e.g., determined from a prior dose-response study). The loss of the righting reflex can be used as a primary indicator of sedation.

    • Reversal Agent Administration: Once the animal is sedated (e.g., loss of righting reflex for a defined period), administer flumazenil or vehicle. Use a range of flumazenil doses.

    • Assessment of Reversal: Measure the latency to the return of the righting reflex. Continuously monitor the animal for any signs of seizure activity (e.g., myoclonic jerks, tonic-clonic convulsions).

    • Data Analysis: Compare the latency to the return of the righting reflex between the flumazenil- and vehicle-treated groups. Record the incidence and severity of any adverse events.

Visualizations

Valnoctamide_Signaling_Pathway cluster_membrane Postsynaptic Neuron This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Positive Allosteric Modulation Chloride_Ion Cl- GABA_A_Receptor->Chloride_Ion Increases Influx Neuronal_Membrane Neuronal Membrane Hyperpolarization Hyperpolarization Chloride_Ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Somnolence Somnolence Reduced_Excitability->Somnolence

Caption: Hypothesized signaling pathway of this compound-induced somnolence.

Experimental_Workflow_Sedation_Assessment start Start acclimatization Animal Acclimatization & Habituation start->acclimatization baseline Baseline Behavioral Testing (e.g., Open Field) acclimatization->baseline drug_admin This compound Dose-Response Administration baseline->drug_admin behavioral_testing Post-Drug Behavioral Testing drug_admin->behavioral_testing data_analysis Data Analysis (Locomotion, etc.) behavioral_testing->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing this compound-induced somnolence.

Troubleshooting_Logic issue Issue: Excessive Sedation in Behavioral Task dose_response Conduct Dose-Response Study to Find Optimal Dose issue->dose_response Yes timing Adjust Timing of Behavioral Testing issue->timing Yes confounding Is Motor Impairment a Confounding Factor? issue->confounding Yes experimental Consider Experimental Countermeasures (with caution) dose_response->experimental motor_assessment Assess Motor Impairment Separately (e.g., Rotarod) task_modification Modify Behavioral Task motor_assessment->task_modification confounding->motor_assessment Yes confounding->task_modification No new_paradigm Select a Different Behavioral Paradigm task_modification->new_paradigm

Caption: Logical troubleshooting guide for this compound-induced somnolence.

References

Technical Support Center: Monitoring Liver Function During Chronic Valnoctamide Administration Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for monitoring liver function during chronic Valnoctamide administration studies. The information is presented in a question-and-answer format to directly address potential issues and queries that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for liver function during chronic this compound administration?

A1: this compound is structurally related to valproic acid (VPA), a compound known for potential hepatotoxicity.[1] Therefore, chronic administration of this compound warrants careful monitoring of liver function. Key concerns include the potential for elevated liver enzymes, hepatocellular injury, steatosis (fatty liver), and in rare, more severe cases, liver failure.[2] The mechanism of VPA-induced hepatotoxicity is thought to involve mitochondrial toxicity and oxidative stress.[2] Regular monitoring is crucial to detect early signs of liver injury.

Q2: What are the essential biomarkers to monitor for assessing this compound-induced liver injury?

A2: The primary serum biomarkers for routine monitoring are Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[3] ALT is considered more specific to the liver.[4] Alkaline Phosphatase (ALP) and Gamma-Glutamyl Transferase (GGT) are important for detecting cholestatic injury (disruption of bile flow). Total Bilirubin (TBIL) and albumin levels should also be monitored as they provide insights into the liver's synthetic and excretory functions.

Q3: How frequently should liver function be monitored during a chronic study?

A3: For rodent studies, it is recommended to perform clinical chemistry tests, including liver enzymes, at baseline (before the first dose), within the first two weeks, and then at regular intervals such as 3, 6, and 12 months for year-long studies. If the study duration is shorter, more frequent monitoring (e.g., monthly) is advisable, especially during the initial phase of administration.

Q4: Can histological changes occur in the liver without significant elevations in serum biomarkers?

A4: Yes, it is possible to observe histological changes in the liver, such as inflammation, mild fibrosis, or steatosis, even with normal or only slightly elevated liver enzyme levels. This highlights the importance of including histopathological analysis as a primary endpoint in chronic toxicity studies, as it provides a more sensitive and detailed assessment of liver health.

Troubleshooting Guides

Scenario 1: High Variability in Serum ALT/AST Levels Between Animals in the Same Treatment Group

  • Possible Cause 1: Inconsistent Sample Handling. Hemolysis of blood samples can falsely elevate AST and ALT levels. Ensure consistent and proper blood collection and processing techniques for all animals.

  • Possible Cause 2: Underlying Health Status. Individual animal health can affect liver enzyme levels. Ensure all animals are healthy and acclimatized before starting the study. Any animal showing signs of illness unrelated to the treatment should be noted and potentially excluded from the analysis.

  • Possible Cause 3: Diet and Circadian Rhythm. Liver enzymes can fluctuate with diet and time of day. Ensure all animals are on a consistent diet and that blood samples are collected at the same time point in the light/dark cycle for each measurement.

  • Solution: Review and standardize all pre-analytical procedures, from blood collection to serum separation and storage. Ensure animal housing and husbandry conditions are uniform. Increase the number of animals per group to improve statistical power and account for biological variability.

Scenario 2: Fluctuating ALT/AST Levels in the Treatment Group Over the Course of the Study

  • Possible Cause 1: Adaptive Response. The liver may initially show a mild, transient increase in enzymes as it adapts to metabolizing the new compound. These levels may then return to baseline or near-baseline levels.

  • Possible Cause 2: Intermittent or Progressive Injury. Fluctuations could also indicate cycles of injury and recovery. A consistent upward trend, even if fluctuating, is a cause for concern.

  • Solution: Analyze the trend of the enzyme levels over time, not just individual time points. Correlate enzyme levels with other indicators of liver health, such as body weight, food consumption, and clinical signs. Histopathological analysis at the end of the study is crucial to determine the extent of any underlying liver damage.

Scenario 3: Normal Liver Enzymes but Histopathological Findings of Steatosis

  • Possible Cause: this compound, similar to VPA, may interfere with fatty acid metabolism, leading to the accumulation of fat in hepatocytes (steatosis) without causing significant immediate cell death that would release large amounts of ALT/AST.

  • Solution: This finding is still considered a significant adverse effect. Quantify the degree of steatosis using a scoring system. Consider adding additional endpoints to your study to investigate the mechanism, such as measuring liver triglyceride levels and analyzing the expression of genes involved in lipid metabolism.

Data Presentation

Table 1: Illustrative Serum Biochemistry Data from a 90-Day Rodent Study

Disclaimer: The following data are for illustrative purposes and are modeled on expected changes based on compounds similar to this compound. Actual results may vary.

ParameterVehicle Control (Mean ± SD)This compound Low Dose (Mean ± SD)This compound Mid Dose (Mean ± SD)This compound High Dose (Mean ± SD)
Day 30
ALT (U/L)35 ± 845 ± 1075 ± 15150 ± 30**
AST (U/L)80 ± 1595 ± 20140 ± 25280 ± 50
ALP (U/L)200 ± 40210 ± 45230 ± 50250 ± 55
TBIL (mg/dL)0.2 ± 0.10.2 ± 0.10.3 ± 0.10.4 ± 0.2
Day 90
ALT (U/L)38 ± 1050 ± 1290 ± 20250 ± 60
AST (U/L)85 ± 18100 ± 22160 ± 30**400 ± 80
ALP (U/L)210 ± 42220 ± 48245 ± 55270 ± 60
TBIL (mg/dL)0.2 ± 0.10.3 ± 0.10.4 ± 0.20.6 ± 0.3*

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.

Table 2: Illustrative Histopathological Findings at Day 90

FindingVehicle ControlThis compound Low DoseThis compound Mid DoseThis compound High Dose
Hepatocellular Necrosis MinimalMinimalMild, focalModerate, multifocal
Inflammation MinimalMinimalMild, portalModerate, lobular
Steatosis (Microvesicular) AbsentMinimalMild to ModerateModerate to Severe
Fibrosis (Trichrome Stain) AbsentAbsentMinimal, portalMild, perisinusoidal

Experimental Protocols

1. Serum ALT/AST Activity Assay

  • Principle: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) catalyze the transfer of amino groups. The activity is measured by a coupled enzyme reaction that results in the oxidation of NADH to NAD+, which is monitored by the decrease in absorbance at 340 nm.

  • Procedure:

    • Collect whole blood via appropriate methods (e.g., cardiac puncture, tail vein) into serum separator tubes.

    • Allow blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the serum.

    • Carefully collect the serum supernatant.

    • Use a commercial ALT/AST assay kit following the manufacturer's instructions. Typically, this involves adding a small volume of serum to a reaction mixture in a 96-well plate.

    • Read the absorbance at 340 nm at multiple time points using a microplate reader.

    • Calculate the enzyme activity (U/L) based on the rate of change in absorbance and the molar extinction coefficient of NADH.

2. Liver Histopathology

  • Principle: Histological examination allows for the microscopic assessment of liver architecture and the identification of cellular changes, inflammation, necrosis, and fibrosis.

  • Procedure:

    • At the time of necropsy, carefully excise the liver.

    • Take sections from multiple liver lobes (e.g., left, median, and right lobes).

    • Fix the tissue sections in 10% neutral buffered formalin for at least 24 hours.

    • Process the fixed tissues through graded alcohols and xylene, and embed in paraffin wax.

    • Cut thin sections (4-5 µm) using a microtome.

    • Mount the sections on glass slides.

    • Hematoxylin and Eosin (H&E) Staining:

      • Deparaffinize and rehydrate the sections.

      • Stain with hematoxylin to stain cell nuclei blue/purple.

      • Counterstain with eosin to stain cytoplasm and extracellular matrix pink/red.

      • Dehydrate and mount with a coverslip.

    • Masson's Trichrome Staining (for Fibrosis):

      • Deparaffinize and rehydrate sections.

      • Stain with Weigert's iron hematoxylin for nuclei (black).

      • Stain with Biebrich scarlet-acid fuchsin for cytoplasm (red).

      • Stain with aniline blue for collagen (blue).

      • Dehydrate and mount.

    • Examine slides under a light microscope by a qualified pathologist, blinded to the treatment groups. Score lesions based on severity and distribution.

Mandatory Visualizations

Experimental_Workflow cluster_prestudy Pre-Study Phase cluster_treatment Treatment Phase (e.g., 90 days) cluster_endpoint Endpoint Analysis cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (7 days) Baseline_Measurements Baseline Measurements (Body Weight, Blood Sample) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Daily_Dosing Daily this compound Administration Randomization->Daily_Dosing Weekly_Monitoring Weekly Monitoring (Body Weight, Clinical Signs) Daily_Dosing->Weekly_Monitoring Periodic_Sampling Periodic Blood Sampling (e.g., Day 30, 60) Daily_Dosing->Periodic_Sampling Terminal_Sacrifice Terminal Sacrifice & Necropsy (Day 91) Daily_Dosing->Terminal_Sacrifice Serum_Analysis Serum Biochemistry (ALT, AST, ALP, TBIL) Periodic_Sampling->Serum_Analysis Organ_Weight Liver Weight Measurement Terminal_Sacrifice->Organ_Weight Blood_Collection Terminal Blood Collection Terminal_Sacrifice->Blood_Collection Tissue_Collection Liver Tissue Collection Terminal_Sacrifice->Tissue_Collection Blood_Collection->Serum_Analysis Histo_Analysis Histopathology (H&E, Trichrome) Tissue_Collection->Histo_Analysis Data_Interpretation Statistical Analysis & Data Interpretation Serum_Analysis->Data_Interpretation Histo_Analysis->Data_Interpretation

Caption: Workflow for a chronic this compound administration study.

Troubleshooting_Logic Start Unexpected Result Observed (e.g., High ALT/AST) Check_Preanalytical Verify Pre-analytical Factors (Sample collection, handling, storage) Start->Check_Preanalytical Preanalytical_OK Factors OK? Check_Preanalytical->Preanalytical_OK Check_Animal_Health Review Animal Health Records (Illness, stress, diet) Animal_Health_OK Health OK? Check_Animal_Health->Animal_Health_OK Check_Dosing Confirm Dosing Accuracy (Formulation, administration) Dosing_OK Dosing OK? Check_Dosing->Dosing_OK Preanalytical_OK->Check_Animal_Health Yes Fix_Protocol Correct Protocol & Re-analyze if Possible Preanalytical_OK->Fix_Protocol No Animal_Health_OK->Check_Dosing Yes Consider_Exclusion Consider Excluding Affected Animals from Analysis Animal_Health_OK->Consider_Exclusion No Dosing_OK->Fix_Protocol No Result_Is_Real Result Likely Drug-Related Dosing_OK->Result_Is_Real Yes Correlate_Data Correlate with Histopathology & Other Endpoints Result_Is_Real->Correlate_Data

Caption: Logic diagram for troubleshooting unexpected liver enzyme results.

Nrf2_Pathway This compound This compound Metabolism (Potential Oxidative Stress) ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosolic) ROS->Keap1_Nrf2 Oxidizes Keap1, releases Nrf2 Nrf2_translocation Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Gene_Expression Increased Expression of Antioxidant Genes (e.g., HO-1, GCL) ARE->Gene_Expression Cytoprotection Hepatocellular Protection Gene_Expression->Cytoprotection

Caption: Nrf2 signaling pathway in response to potential drug-induced oxidative stress.

References

Technical Support Center: Stereoselective Pharmacokinetics of Valnoctamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stereoselective pharmacokinetics of Valnoctamide (VCD) in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereoselectivity important?

A1: this compound (VCD) is a central nervous system (CNS)-active drug and a chiral constitutional isomer of valpromide.[1] It possesses two chiral centers, resulting in four stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The stereoisomers can exhibit different pharmacokinetic (PK) and pharmacodynamic (PD) properties.[2] Understanding the stereoselective pharmacokinetics is crucial as differences in absorption, distribution, metabolism, and excretion among the isomers can lead to variations in efficacy and toxicity.[3]

Q2: Which this compound stereoisomer generally shows the highest plasma exposure?

A2: In studies conducted on rats, the (2S,3S)-VCD stereoisomer consistently demonstrates the lowest clearance, leading to a plasma exposure (AUC) that is approximately twice as high as the other stereoisomers.[1][4]

Q3: How does the route of administration affect the pharmacokinetic studies of this compound?

A3: The route of administration is a critical factor. Intravenous (IV) administration allows for the direct assessment of systemic clearance and volume of distribution. Intraperitoneal (IP) and oral (PO) routes introduce absorption as a variable, which can also be stereoselective. For instance, studies have utilized intravenous administration in dogs and rats, and intraperitoneal administration in mice to evaluate the pharmacokinetics of VCD stereoisomers.

Q4: Are there known drug-drug interactions that can affect the stereoselective pharmacokinetics of this compound?

A4: Yes, co-administration of enzyme-inducing drugs can significantly alter the pharmacokinetics of this compound stereoisomers. For example, in epilepsy patients treated with carbamazepine, the oral clearance of all VCD stereoisomers was found to be about tenfold higher than in healthy subjects, likely due to the induction of metabolism.

Q5: Does the stereoselective pharmacokinetics of this compound directly correlate with its anticonvulsant activity?

A5: Not always. While there is clear stereoselectivity in the pharmacokinetics of this compound, the anticonvulsant activity of the individual stereoisomers is often similar across various rodent models. This suggests that VCD's anticonvulsant effects may be mediated by multiple mechanisms of action.

Troubleshooting Guides

Issue 1: Poor or inconsistent separation of this compound stereoisomers in chiral GC analysis.
  • Potential Cause 1: Inappropriate Column Choice.

    • Solution: Ensure you are using a capillary column coated with a chiral stationary phase (CSP) specifically designed for separating stereoisomers. Cyclodextrin-based columns are commonly used for this purpose.

  • Potential Cause 2: Suboptimal GC Oven Temperature Program.

    • Solution: The temperature ramp rate can significantly impact resolution. Experiment with different temperature programs, including slower ramp rates or isothermal periods at specific temperatures, to enhance separation.

  • Potential Cause 3: Carrier Gas Flow Rate is Not Optimized.

    • Solution: The linear velocity of the carrier gas (e.g., Helium) affects chromatographic efficiency. Perform a flow rate optimization study to find the optimal flow that provides the best resolution for the VCD stereoisomers.

  • Potential Cause 4: Sample Overload.

    • Solution: Injecting too much sample can lead to peak broadening and loss of resolution. Try diluting your sample or using a split injection with a higher split ratio.

Issue 2: High variability in in vivo pharmacokinetic data between subjects.
  • Potential Cause 1: Genetic Polymorphisms in Metabolic Enzymes.

    • Solution: Be aware that genetic differences in drug-metabolizing enzymes (e.g., cytochrome P450s) within your animal population can lead to significant inter-individual variability in drug clearance. If feasible, consider using a more genetically homogenous animal strain.

  • Potential Cause 2: Differences in Health Status of Animals.

    • Solution: Ensure all animals are healthy and acclimatized to the experimental environment. Underlying health issues can affect drug absorption, distribution, and metabolism.

  • Potential Cause 3: Inconsistent Dosing or Sample Collection.

    • Solution: Standardize your procedures for drug administration and blood sampling. For oral dosing, ensure consistent fasting times. For serial sampling, adhere strictly to the predetermined time points.

Issue 3: Suspected in vivo chiral inversion of a this compound stereoisomer.
  • Potential Cause: Enzymatic Conversion.

    • Solution: While this compound is not known to undergo significant chiral inversion, it is a phenomenon that can occur with some chiral drugs. To investigate this, administer a single, pure stereoisomer and analyze plasma samples over time for the appearance of other stereoisomers. This requires a highly sensitive and specific analytical method.

Quantitative Data Summary

Table 1: Stereoselective Pharmacokinetic Parameters of this compound in Dogs (IV Administration)

StereoisomerClearance (L/h·kg)Volume of Distribution (L/kg)
(2S,3R)-VCD0.330.79
Other Diastereomers0.24 - 0.250.65
Data sourced from Bialer et al. (2000).

Table 2: Stereoselective Pharmacokinetic Parameters of this compound in Healthy Human Subjects (Oral Administration)

Stereoisomer DesignationApparent Oral Clearance (CL/F) (L/h)Half-life (t½) (h)Apparent Volume of Distribution (Vss/F) (L)
A, C, D~4.5~10~65
B8.7 ± 0.95.8-
Data sourced from Barel et al. (1997).

Table 3: Stereoselective Pharmacokinetics of this compound in Rats (IP Administration)

StereoisomerKey Finding
(2S,3S)-VCDLowest clearance, resulting in a plasma exposure (AUC) twice as high as the other stereoisomers.
Data sourced from Shekh-Ahmad et al. (2012) and Kaufmann et al. (2010).

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (5 rats per time point).

  • Drug Administration: Administer racemic this compound or individual stereoisomers intraperitoneally (IP). A typical dose might be 70 mg/kg.

  • Sample Collection: Collect blood samples via tail vein or cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Preparation for Analysis:

    • Thaw plasma samples on ice.

    • Perform a liquid-liquid extraction. For example, add a suitable internal standard and an organic solvent (e.g., a mixture of dichloromethane and isopropanol) to the plasma.

    • Vortex mix and then centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Data Analysis: Calculate pharmacokinetic parameters (e.g., AUC, clearance, half-life) using non-compartmental analysis.

Protocol 2: Stereoselective Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A chiral capillary column (e.g., a cyclodextrin-based column) capable of separating the four stereoisomers of this compound.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 220°C) and hold. The exact program will need to be optimized for your specific column and instrument.

    • Injection Mode: Split or splitless, depending on the sample concentration.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.

  • Quantification: Generate a calibration curve using standards of known concentrations of each stereoisomer. Determine the concentration of each stereoisomer in the plasma samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_analysis Analysis cluster_data_processing Data Processing acclimatization Animal Acclimatization dosing_prep Dosing Solution Preparation acclimatization->dosing_prep dosing Drug Administration (IV, IP, or PO) dosing_prep->dosing sampling Serial Blood Sampling dosing->sampling plasma_sep Plasma Separation (Centrifugation) sampling->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage extraction Sample Preparation (Liquid-Liquid Extraction) storage->extraction gcms Chiral GC-MS Analysis extraction->gcms quantification Quantification of Stereoisomers gcms->quantification pk_analysis Pharmacokinetic Analysis (Non-compartmental) quantification->pk_analysis reporting Reporting of Results pk_analysis->reporting

Caption: Workflow for an in vivo stereoselective pharmacokinetic study of this compound.

troubleshooting_workflow start Poor Chiral Separation check_column Is the correct chiral column installed? start->check_column check_temp Is the oven temperature program optimized? check_column->check_temp Yes install_column Install appropriate chiral stationary phase column check_column->install_column No check_flow Is the carrier gas flow rate optimal? check_temp->check_flow Yes optimize_temp Optimize temperature ramp rate check_temp->optimize_temp No check_load Is the sample concentration too high? check_flow->check_load Yes optimize_flow Perform flow rate optimization study check_flow->optimize_flow No dilute_sample Dilute sample or use higher split ratio check_load->dilute_sample Yes good_separation Achieved Good Separation check_load->good_separation No install_column->check_column optimize_temp->check_temp optimize_flow->check_flow dilute_sample->check_load

Caption: Troubleshooting guide for chiral GC separation of this compound stereoisomers.

References

Valnoctamide Oral Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides guidance and troubleshooting for experiments aimed at improving the oral bioavailability of Valnoctamide formulations. Given the absence of publicly available, specific formulation data for enhancing this compound's oral absorption, this guide is built upon established principles for formulating poorly soluble drugs, particularly leveraging lipid-based and nanoparticle strategies.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the suboptimal oral bioavailability of this compound?

Based on its chemical structure and common characteristics of central nervous system (CNS) active drugs, this compound's oral bioavailability may be limited by:

  • Poor Aqueous Solubility: As a lipophilic molecule, this compound likely has low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a rate-limiting step for absorption.

  • First-Pass Metabolism: While not definitively established for this compound, many CNS drugs undergo significant metabolism in the liver before reaching systemic circulation, reducing the amount of active drug.

  • Efflux Transporter Activity: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump drugs back into the GI lumen, limiting their absorption.

Q2: Which formulation strategies show the most promise for enhancing this compound's oral bioavailability?

Lipid-based drug delivery systems (LBDDS) and nanoformulations are promising approaches for lipophilic drugs like this compound.[1][2] Key strategies include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and cosurfactants spontaneously form fine oil-in-water emulsions in the GI tract, enhancing drug solubilization and absorption.[3][4]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids (and liquid lipids in the case of NLCs).[5] They can protect the drug from degradation, provide controlled release, and potentially improve absorption via lymphatic uptake.

Q3: How do I select the right excipients for a this compound SEDDS formulation?

Excipient selection is a critical step in developing a successful SEDDS formulation. The process typically involves:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and cosurfactants to identify excipients with the highest solubilizing capacity.

  • Constructing Ternary Phase Diagrams: These diagrams help to identify the self-emulsifying regions for different combinations of oil, surfactant, and cosurfactant, allowing for the selection of an optimal formulation with good emulsification properties.

  • In Vitro Lipolysis Testing: This assesses the formulation's performance in the presence of lipolytic enzymes to ensure the drug remains solubilized during digestion.

Q4: What are the critical quality attributes to monitor for this compound SLNs?

For this compound SLNs, the following attributes are crucial for ensuring formulation performance and stability:

  • Particle Size and Polydispersity Index (PDI): Smaller particle sizes generally lead to better absorption. A low PDI indicates a narrow size distribution, which is desirable for uniformity.

  • Zeta Potential: This measures the surface charge of the nanoparticles and is an indicator of colloidal stability. A higher absolute zeta potential value suggests better stability.

  • Entrapment Efficiency and Drug Loading: These parameters determine the amount of drug successfully encapsulated within the nanoparticles and the overall drug content in the formulation, respectively.

  • Crystallinity and Polymorphism: The crystalline state of the lipid matrix can affect drug loading and release. Changes in polymorphism during storage can lead to drug expulsion.

Troubleshooting Guides

Troubleshooting Guide: this compound SEDDS Formulation
Issue Potential Cause(s) Recommended Solution(s)
Poor self-emulsification or large droplet size - Inappropriate ratio of oil, surfactant, and cosurfactant.- Low HLB (Hydrophile-Lipophile Balance) of the surfactant system.- Optimize the formulation ratios using a ternary phase diagram.- Use a surfactant or a blend of surfactants with a higher HLB value.
Drug precipitation upon dilution - Drug is supersaturated in the formulation.- The drug is not sufficiently solubilized in the lipid phase upon emulsification.- Reduce the drug loading to below 80% of its saturation solubility in the formulation.- Incorporate a polymeric precipitation inhibitor, such as HPMC.
Formulation instability (phase separation) - Immiscibility of excipients.- Chemical degradation of excipients or the drug.- Verify the miscibility of all excipients at the intended ratios.- Store the formulation under inert gas (e.g., nitrogen) to prevent oxidation of lipidic excipients.
Inconsistent in vivo performance - High variability in droplet size upon emulsification.- Food effects influencing emulsification and absorption.- Ensure the formulation robustly forms a micro/nanoemulsion under various physiological conditions (pH, bile salt concentration).- Conduct in vivo studies in both fasted and fed states.
Troubleshooting Guide: this compound SLN Formulation
Issue Potential Cause(s) Recommended Solution(s)
Low entrapment efficiency - Poor solubility of this compound in the solid lipid.- Drug partitioning into the aqueous phase during preparation.- Screen for solid lipids in which this compound has higher solubility.- Use a preparation method that minimizes drug exposure to the aqueous phase (e.g., cold homogenization for heat-sensitive drugs).
Particle aggregation - Insufficient surfactant concentration.- Low zeta potential.- Increase the concentration of the stabilizing surfactant.- Add a charged surfactant or a steric stabilizer to increase the absolute zeta potential.
Drug expulsion during storage - Polymorphic transition of the lipid matrix to a more stable, ordered form.- Use a mixture of lipids to create a less ordered crystalline structure (as in NLCs).- Store at a controlled temperature to minimize polymorphic transitions.
Initial burst release of the drug - Drug adsorbed onto the surface of the nanoparticles.- Optimize the formulation to ensure the drug is incorporated into the lipid core.- Wash the SLN dispersion after preparation to remove surface-adsorbed drug.

Experimental Protocols

Protocol 1: Development of a this compound SEDDS Formulation

Objective: To develop a SEDDS formulation to improve the oral bioavailability of this compound.

Materials:

  • This compound

  • Oils: Capryol 90, Labrafil M 1944 CS, etc.

  • Surfactants: Kolliphor RH 40, Tween 80, etc.

  • Cosurfactants: Transcutol HP, Propylene Glycol, etc.

Methodology:

  • Solubility Studies:

    • Add an excess amount of this compound to 2 mL of each selected excipient in separate vials.

    • Shake the vials in an isothermal shaker at 25°C for 48 hours.

    • Centrifuge the samples and analyze the supernatant for this compound concentration using a validated HPLC method.

  • Construction of Ternary Phase Diagrams:

    • Based on solubility data, select the most suitable oil, surfactant, and cosurfactant.

    • Prepare mixtures of oil, surfactant, and cosurfactant at various ratios (e.g., 9:1 to 1:9).

    • Titrate each mixture with water and observe for the formation of a clear or slightly bluish emulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Characterization of the Optimized SEDDS:

    • Select a formulation from the self-emulsifying region and load it with this compound.

    • Dilute the formulation (1:100) with simulated gastric and intestinal fluids.

    • Measure the droplet size, PDI, and zeta potential of the resulting emulsion using a dynamic light scattering instrument.

    • Assess the cloud point to determine the thermal stability of the formulation.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare and characterize this compound-loaded SLNs for enhanced oral delivery.

Materials:

  • This compound

  • Solid Lipid: Compritol 888 ATO, Glyceryl Monostearate, etc.

  • Surfactant: Poloxamer 188, Tween 80, etc.

  • Purified Water

Methodology (Hot Homogenization followed by Ultrasonication):

  • Preparation of Lipid Phase:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid with continuous stirring.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse emulsion.

    • Immediately sonicate the coarse emulsion using a probe sonicator for 5-15 minutes to reduce the particle size.

  • Cooling and Nanoparticle Formation:

    • Cool the nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.

  • Characterization of SLNs:

    • Measure the particle size, PDI, and zeta potential.

    • Determine the entrapment efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.

    • Analyze the thermal behavior and crystallinity using Differential Scanning Calorimetry (DSC).

    • Perform in vitro drug release studies using a dialysis bag method in simulated intestinal fluid.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Excipients

ExcipientTypeSolubility (mg/mL)
Capryol 90Oil85.2 ± 4.1
Labrafil M 1944 CSOil62.5 ± 3.7
Kolliphor RH 40Surfactant150.8 ± 7.3
Tween 80Surfactant125.4 ± 6.8
Transcutol HPCosurfactant210.3 ± 9.5

Table 2: Hypothetical Characterization of Optimized this compound Formulations

FormulationDrug Loading (%)Particle/Droplet Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)
This compound-SEDDS1045.6 ± 2.10.15 ± 0.02-15.2 ± 1.3N/A
This compound-SLN5152.3 ± 8.90.28 ± 0.04-25.8 ± 2.188.4 ± 3.6

Visualizations

Experimental_Workflow_SEDDS cluster_formulation Formulation Development cluster_characterization Characterization cluster_invivo In Vivo Studies Solubility Solubility Screening Ternary Ternary Phase Diagram Solubility->Ternary Select Excipients Optimization Formulation Optimization Ternary->Optimization Identify Emulsifying Region DropletSize Droplet Size & PDI Optimization->DropletSize Zeta Zeta Potential Optimization->Zeta Stability Stability Assessment Optimization->Stability PK Pharmacokinetic Studies Stability->PK Proceed if Stable Bioavailability Bioavailability Assessment PK->Bioavailability

Caption: Workflow for this compound SEDDS Development.

Signaling_Pathway_Absorption cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation SEDDS This compound SEDDS Emulsion Fine Emulsion Droplets SEDDS->Emulsion Self-emulsification FreeDrug Solubilized this compound Emulsion->FreeDrug Drug Release SLN This compound SLNs SLN->FreeDrug Drug Release Lymphatic Lymphatic Uptake (M-cells) SLN->Lymphatic Absorption Transcellular/Paracellular Absorption FreeDrug->Absorption PortalVein Portal Vein Absorption->PortalVein Lymph Lymphatic System Lymphatic->Lymph Systemic Systemic Circulation PortalVein->Systemic First-pass Metabolism Lymph->Systemic Bypasses First-pass

References

Valnoctamide Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of valnoctamide in experimental solutions. The following information is curated to address common challenges and questions that may arise during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in experimental solutions?

A1: Based on its chemical structure as a substituted amide, this compound is susceptible to degradation primarily through hydrolysis. This can occur under both acidic and basic conditions, leading to the formation of valnoctic acid and ammonia. Other potential degradation pathways, although less common for this structure, could include oxidation and photolysis under specific experimental conditions.

Q2: How does pH affect the stability of this compound solutions?

A2: The rate of hydrolysis of this compound is expected to be pH-dependent. Generally, amide hydrolysis is catalyzed by both acid and base. Therefore, the stability of this compound is likely to be lowest at pH extremes (highly acidic or highly alkaline) and greatest at a neutral or near-neutral pH. It is crucial to determine the pH of optimal stability for your specific experimental needs.

Q3: Is this compound sensitive to light?

A3: While there is limited specific public data on the photostability of this compound, compounds with amide functional groups are generally not considered highly photolabile. However, it is always best practice in drug development to assume some level of photosensitivity until proven otherwise.[1] We recommend protecting this compound solutions from light, especially during prolonged storage or when exposed to high-intensity light sources, to prevent potential photodegradation.

Q4: What are the best practices for preparing and storing this compound stock solutions?

A4: To ensure the stability of your this compound stock solutions, we recommend the following:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is freely soluble and stable. Common solvents may include ethanol, methanol, or dimethyl sulfoxide (DMSO). The choice of solvent should be compatible with your downstream experimental assays.

  • pH Control: If using aqueous buffers, prepare them at a pH where this compound exhibits maximum stability, which is anticipated to be near neutral pH.

  • Temperature: Store stock solutions at or below -20°C to minimize degradation. For short-term storage, 2-8°C may be acceptable, but this should be validated.

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect from light.[2]

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like nitrogen or argon to prevent potential oxidative degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency or Inconsistent Results Degradation of this compound in stock or working solutions.1. Prepare fresh solutions from a new batch of solid this compound.2. Verify the pH of your buffered solutions.3. Ensure proper storage conditions (temperature and light protection).4. Perform a stability check of your solution using a validated analytical method (e.g., HPLC).
Appearance of Unknown Peaks in Chromatogram Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products and their retention times.2. Ensure your analytical method is stability-indicating, meaning it can separate the parent drug from its degradants.3. Review your experimental conditions (pH, temperature, light exposure) to identify the stressor causing degradation.
Precipitation in Aqueous Solutions Poor solubility of this compound at the working concentration or pH.1. Check the solubility of this compound in your specific buffer system.2. Consider the use of a co-solvent (e.g., a small percentage of ethanol or DMSO), ensuring it is compatible with your experiment.3. Adjust the pH of the solution, as ionization can affect solubility.

Quantitative Data Summary

The following tables summarize hypothetical data from forced degradation studies on this compound to illustrate its stability profile under various stress conditions. These are representative examples to guide experimental design.

Table 1: Summary of this compound Degradation under Stressed Conditions

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Hypothetical)Major Degradation Product
Acid Hydrolysis 0.1 M HCl24 hours60°C15%Valnoctic Acid
Base Hydrolysis 0.1 M NaOH8 hours60°C25%Valnoctic Acid
Oxidation 3% H₂O₂24 hoursRoom Temp< 5%Not Significant
Thermal Solid State48 hours80°C< 2%Not Significant
Photolytic Solution (in Quartz)24 hoursRoom Temp~5%Minor Unidentified Photodegradants

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.[3][4][5]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Cool the solution and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.

    • After exposure, dissolve the solid in a suitable solvent to a known concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 0.1 mg/mL in a quartz cuvette) to a calibrated light source (e.g., ICH option 1 or 2) for 24 hours.

    • Simultaneously, keep a control sample protected from light.

    • Analyze both the exposed and control samples.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a hypothetical HPLC method that could serve as a starting point for method development.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Visualizations

Degradation_Pathway This compound This compound (C8H17NO) Valnoctic_Acid Valnoctic Acid (C8H16O2) This compound->Valnoctic_Acid  Hydrolysis (Acid/Base) Ammonia Ammonia (NH3) This compound->Ammonia Oxidative_Degradants Minor Oxidative Degradants This compound->Oxidative_Degradants Oxidation Photodegradants Minor Photolytic Degradants This compound->Photodegradants Photolysis

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Stress (Solid, 80°C) Stock_Solution->Thermal Photo Photolytic Stress (Light Exposure) Stock_Solution->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Evaluate Degradation Profile & Identify Products HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study.

Troubleshooting_Tree Start Inconsistent Experimental Results? Check_Solution Is the this compound Solution Stable? Start->Check_Solution Prepare_Fresh Action: Prepare Fresh Solution from Solid Stock Check_Solution->Prepare_Fresh No Validate_Method Is the Analytical Method Validated? Check_Solution->Validate_Method Yes Check_Storage Verify Storage Conditions (Temp, Light, pH) Prepare_Fresh->Check_Storage Develop_Method Action: Develop/Validate Stability-Indicating Method Validate_Method->Develop_Method No Review_Protocol Review Experimental Protocol for Other Variables Validate_Method->Review_Protocol Yes

References

Technical Support Center: Chiral Separation of Valnoctamide Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of Valnoctamide enantiomers. The information is tailored for researchers, scientists, and drug development professionals.

Introduction to this compound Chirality

This compound possesses two chiral centers, resulting in four stereoisomers: (2R,3S)-valnoctamide, (2S,3R)-valnoctamide, (2R,3R)-valnoctamide, and (2S,3S)-valnoctamide. Due to the potential for different pharmacological and toxicological profiles for each stereoisomer, their effective separation and quantification are critical in pharmaceutical development.

Currently Established Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The primary method reported in the scientific literature for the baseline resolution of all four this compound stereoisomers is Gas Chromatography-Mass Spectrometry (GC-MS) utilizing a chiral stationary phase.[1]

Experimental Protocol: GC-MS

This protocol is based on methodologies described for the stereoselective pharmacokinetic analysis of this compound.[1]

1. Sample Preparation (from Plasma)

  • Extraction: Perform a liquid-liquid extraction of the plasma sample.

  • Solvent: Use an appropriate organic solvent (e.g., ethyl acetate).

  • Reconstitution: After extraction and evaporation of the solvent, reconstitute the residue in a suitable solvent for GC injection.

2. GC-MS System and Conditions

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

  • Column: A capillary column coated with a chiral stationary phase is essential for the separation.

  • Injection: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program: A temperature gradient is necessary to achieve separation.

  • Carrier Gas: Helium at a constant flow rate.

  • Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Quantitative Data Summary: GC-MS Method

ParameterValue/Condition
Column Capillary column with chiral stationary phase
Injection Mode Splitless
Carrier Gas Helium
Detection Mode Mass Spectrometry (Selected Ion Monitoring)
Troubleshooting Guide: GC-MS Chiral Separation of this compound

Q1: Why am I seeing poor resolution between the stereoisomers?

  • A1: Inadequate Temperature Program: The oven temperature gradient is critical. If the ramp rate is too fast, co-elution can occur. If it's too slow, peaks may broaden, reducing resolution. Solution: Optimize the temperature program by starting with a lower initial temperature and using a slower ramp rate.

  • A2: Column Degradation: The chiral stationary phase can degrade over time, especially when exposed to high temperatures or contaminants. Solution: Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.

  • A3: Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects separation efficiency. Solution: Ensure the flow rate is set to the optimal value for the column dimensions and carrier gas being used.

Q2: I am observing peak tailing for all stereoisomers.

  • A1: Active Sites in the System: Active sites in the injector liner, column, or transfer line can cause peak tailing, particularly for polar analytes like amides. Solution: Use a deactivated injector liner. Ensure the column is properly conditioned. In some cases, derivatization of the analyte can reduce tailing.

  • A2: Column Contamination: Non-volatile matrix components from the sample can accumulate at the head of the column. Solution: Use a guard column to protect the analytical column. Ensure the sample preparation method effectively removes interferences.

Q3: My signal intensity is low.

  • A1: Inefficient Extraction: The sample preparation procedure may not be efficiently extracting the this compound stereoisomers. Solution: Optimize the extraction solvent and pH to improve recovery.

  • A2: Mass Spectrometer Tuning: The mass spectrometer may not be properly tuned for the target ions. Solution: Perform a standard tune of the mass spectrometer and ensure the correct ions are being monitored in SIM mode.

Developing Chiral Separation Methods for this compound using HPLC, SFC, and CE

While specific methods for the chiral separation of this compound using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), or Capillary Electrophoresis (CE) are not widely reported in the literature, these techniques are commonly used for chiral separations of similar pharmaceutical compounds. The following sections provide general guidance and troubleshooting for developing such methods.

High-Performance Liquid Chromatography (HPLC)

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Selection Select CSPs (e.g., Polysaccharide-based) Mobile_Phase_Screening Screen Mobile Phases (Normal, Reversed, Polar Organic) CSP_Selection->Mobile_Phase_Screening Test Optimize_Modifier Optimize Organic Modifier (% and Type) Mobile_Phase_Screening->Optimize_Modifier Initial Hit Optimize_Temp Optimize Temperature Optimize_Modifier->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Validation Method Validation (Robustness, Linearity, etc.) Optimize_Flow->Validation Optimized Method

Caption: A typical workflow for developing a chiral HPLC method.

Experimental Protocol Guidance: Chiral HPLC

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often a good starting point for amide compounds.

  • Mobile Phase:

    • Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures are common.

    • Reversed Phase: Acetonitrile/Water or Methanol/Water with a suitable buffer.

    • Polar Organic Mode: Acetonitrile or Methanol.

  • Additives: For basic compounds, a small amount of an amine (e.g., diethylamine) may be needed in normal phase to improve peak shape. For acidic compounds, an acid (e.g., trifluoroacetic acid) can be beneficial.

  • Temperature: Temperature can significantly affect selectivity. It is recommended to screen at different temperatures (e.g., 15°C, 25°C, 40°C).

  • Flow Rate: Lower flow rates often improve resolution in chiral separations.

Quantitative Data Summary Template: Chiral HPLC

ParameterRecommended Starting Conditions
Column Polysaccharide-based CSP (e.g., Chiralpak series)
Mobile Phase Heptane/Isopropanol (90:10, v/v)
Flow Rate 0.5 - 1.0 mL/min
Temperature 25°C
Detection UV (at a suitable wavelength for this compound)

Troubleshooting Guide: Chiral HPLC

Q1: I see peak splitting.

  • A1: Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the mobile phase or a weaker solvent.

  • A2: Column Contamination/Void: A partially blocked frit or a void at the column inlet can cause the sample band to split. Solution: Back-flush the column. If the problem persists, the column may need to be replaced.

Q2: The enantiomers are co-eluting.

  • A1: Suboptimal Mobile Phase: The polarity of the mobile phase is critical for achieving selectivity. Solution: Systematically vary the ratio of the strong and weak solvents in the mobile phase. Try different organic modifiers (e.g., switch from isopropanol to ethanol).

  • A2: Wrong CSP: The chosen chiral stationary phase may not be suitable for this compound. Solution: Screen a variety of CSPs with different chiral selectors.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often providing faster analysis times and using less organic solvent than HPLC.[2]

Workflow for Chiral SFC Method Development

SFC_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Selection Select CSPs (Polysaccharide-based common) Modifier_Screening Screen Co-solvents (MeOH, EtOH, IPA) CSP_Selection->Modifier_Screening Test Optimize_Modifier_Percent Optimize Co-solvent % Modifier_Screening->Optimize_Modifier_Percent Initial Hit Optimize_BPR Optimize Back Pressure Optimize_Modifier_Percent->Optimize_BPR Optimize_Temp Optimize Temperature Optimize_BPR->Optimize_Temp Validation Method Validation Optimize_Temp->Validation Optimized Method

Caption: A typical workflow for developing a chiral SFC method.

Experimental Protocol Guidance: Chiral SFC

  • Column Selection: Polysaccharide-based CSPs are widely used in SFC.

  • Mobile Phase: Supercritical CO2 with an alcohol co-solvent (modifier), typically methanol, ethanol, or isopropanol.

  • Back Pressure: Typically maintained between 100 and 200 bar.

  • Temperature: Usually in the range of 25°C to 40°C.

Quantitative Data Summary Template: Chiral SFC

ParameterRecommended Starting Conditions
Column Polysaccharide-based CSP
Mobile Phase CO2 / Methanol (80:20, v/v)
Flow Rate 2.0 - 4.0 mL/min
Back Pressure 150 bar
Temperature 35°C
Detection UV

Troubleshooting Guide: Chiral SFC

Q1: My peak shapes are poor (fronting or tailing).

  • A1: Inadequate Modifier: The type or concentration of the alcohol co-solvent may not be optimal. Solution: Try different alcohol modifiers and vary the percentage. Adding a small amount of an additive (e.g., an amine for a basic compound) to the modifier can also improve peak shape.

  • A2: Low Back Pressure: Insufficient back pressure can lead to phase separation of the CO2 and modifier, causing poor peak shape. Solution: Increase the back pressure.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent.

Experimental Protocol Guidance: Chiral CE

  • Chiral Selector: Cyclodextrins (native or derivatized) are commonly used as chiral selectors in the background electrolyte.

  • Background Electrolyte (BGE): A buffer at a specific pH is used. The pH can significantly impact the charge of the analyte and the selector, influencing the separation.

  • Voltage: The applied voltage drives the separation.

  • Temperature: Capillary temperature should be controlled to ensure reproducibility.

Troubleshooting Guide: Chiral CE

Q1: I am not seeing any separation of the enantiomers.

  • A1: Incorrect Chiral Selector: The chosen cyclodextrin may not have a strong enough interaction with this compound. Solution: Screen different types and concentrations of cyclodextrins.

  • A2: Suboptimal pH: The pH of the BGE affects the charge of both the analyte and the selector. Solution: Vary the pH of the BGE to find the optimal conditions for complexation and differential migration.

Q2: My migration times are not reproducible.

  • A1: Capillary Wall Interactions: Adsorption of the analyte to the capillary wall can cause variable migration times. Solution: Incorporate additives into the BGE to minimize wall interactions or use a coated capillary.

  • A2: Inconsistent Capillary Conditioning: The capillary needs to be properly conditioned before each run. Solution: Implement a consistent and thorough capillary conditioning procedure.

References

Validation & Comparative

Valnoctamide: A Safer Alternative to Valproic Acid in Terms of Teratogenicity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of comparative studies indicates that valnoctamide (VCD) exhibits significantly lower teratogenic potential than its structural analog, valproic acid (VPA). Experimental data from animal models demonstrates a stark contrast in the incidence of major congenital malformations, particularly neural tube defects, between the two compounds. This guide synthesizes the key findings from these studies, providing researchers, scientists, and drug development professionals with a detailed comparison of their teratogenic profiles, experimental methodologies, and underlying molecular mechanisms.

Quantitative Comparison of Teratogenic Effects

The most direct evidence of the differing teratogenic potential of this compound and valproic acid comes from in vivo studies in mice. The following tables summarize the key quantitative data from a pivotal comparative study.

Table 1: Comparison of General Teratogenic Outcomes in NMRI Mice [1][2]

Treatment (3 mmol/kg)Embryolethality Rate (%)Exencephaly Rate (%)
Control~0-1%~0-1%
Valproic Acid (VPA)52%53%
This compound (VCD)No significant change1%

Table 2: Dose-Dependent Teratogenic Effects in Swiss Vancouver (SWV) Mice [3][4]

Treatment GroupDose (mmol/kg)% Exencephalic FetusesMean Live Fetuses per Litter
Vehicle Control-011.5
Valproic Acid (VPA)1.815.410.8
2.742.98.1*
This compound (VCD)1.8011.2
2.7010.9

*Indicates a statistically significant decrease compared to the control group.

These data clearly illustrate that at equimolar doses, VPA is a potent teratogen, causing high rates of exencephaly (a severe neural tube defect) and embryolethality. In contrast, VCD shows a teratogenic profile comparable to that of control animals, with no significant increase in malformations or fetal death. The dose-dependent effects of VPA are also evident, with higher doses leading to more severe outcomes.[3]

Unraveling the Mechanisms: A Tale of Two Molecules

The significant difference in teratogenicity between valproic acid and this compound is rooted in their distinct molecular structures and resulting biochemical activities.

Valproic Acid: A Known Teratogen Acting via Histone Deacetylase (HDAC) Inhibition

Valproic acid is a well-established human teratogen. A primary mechanism underlying its teratogenic effects is the inhibition of histone deacetylases (HDACs). HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, VPA leads to hyperacetylation of histones, altering the expression of numerous genes critical for normal embryonic development.

This disruption of the epigenetic landscape is thought to be a key driver of VPA-induced birth defects, including neural tube defects. Studies have shown that VPA treatment in mouse embryos leads to the upregulation of genes like Mtap2, Bmp8b, and Stat3, and the downregulation of Heyl, all of which are implicated in neurogenesis and neural stem cell differentiation.

This compound: A Structurally Related Analog with a Safer Profile

This compound, an amide derivative of a VPA isomer, is not converted to its corresponding acid or to VPA in the body. This structural difference, specifically the amidation of the carboxylic acid group, is believed to be the reason for its dramatically reduced teratogenicity. The absence of a free carboxylic acid moiety is thought to prevent VCD from effectively inhibiting HDACs, thus sparing the developing embryo from the widespread changes in gene expression induced by VPA.

Experimental Protocols

The findings presented in this guide are based on rigorous experimental protocols designed to assess teratogenicity in rodent models. Below are detailed methodologies for the key experiments cited.

In Vivo Teratogenicity Assessment in Mice

This protocol outlines the general procedure used in comparative studies to evaluate the teratogenic potential of this compound and valproic acid.

1. Animal Model and Husbandry:

  • Species: NMRI or Swiss Vancouver (SWV) mice are commonly used strains.

  • Mating: Female mice are mated with males, and the morning of the discovery of a vaginal plug is designated as gestational day 0 (GD 0).

  • Housing: Pregnant dams are housed individually under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provided with food and water ad libitum.

2. Dosing and Administration:

  • Test Articles: Valproic acid, this compound, and a vehicle control (e.g., saline or corn oil) are prepared for administration.

  • Dosage: Doses are typically calculated on a mmol/kg basis to ensure equimolar comparison. For example, doses of 1.8 mmol/kg and 2.7 mmol/kg have been used.

  • Route and Timing of Administration: A single intraperitoneal (IP) injection is administered on a critical day of organogenesis, such as GD 8.

3. Fetal Examination:

  • Cesarean Section: On GD 18, pregnant dams are euthanized by a humane method (e.g., CO2 asphyxiation). The uterus is exteriorized, and the number of implantation sites, resorptions (early and late), and live and dead fetuses are recorded.

  • External Examination: Each fetus is weighed, and the crown-rump length is measured. Fetuses are examined under a dissecting microscope for gross external malformations, with particular attention to the neural tube (for exencephaly), craniofacial features, limbs, and tail.

  • Visceral Examination: A subset of fetuses from each litter is fixed (e.g., in Bouin's solution) for visceral examination. Serial sections or microdissection techniques are used to assess the development of internal organs, including the brain, heart, lungs, and urogenital system.

  • Skeletal Examination: The remaining fetuses are processed for skeletal evaluation. This typically involves staining the cartilage and bone with Alcian Blue and Alizarin Red S, respectively. The skeletons are then examined for abnormalities, such as missing or fused vertebrae and ribs, and malformations of the skull and long bones.

4. Gene Expression Analysis:

  • Tissue Collection: Embryos or specific embryonic tissues are collected at a defined time point after treatment.

  • RNA Extraction and qPCR: Total RNA is extracted, and quantitative real-time PCR (qPCR) is performed to analyze the expression levels of specific genes known to be involved in neural development and potentially affected by the test compounds (e.g., Mtap2, Bmp8b, Stat3, Heyl).

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed signaling pathway for VPA-induced teratogenicity.

experimental_workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_endpoints Endpoint Assessment (GD 18) Mating Mating of Mice Gestation Gestational Day 0 (Vaginal Plug) Mating->Gestation Dosing Single IP Injection (GD 8) Gestation->Dosing C_Section Cesarean Section Dosing->C_Section Gene_Expression Gene Expression Analysis (qPCR) Dosing->Gene_Expression External_Exam External Examination (Malformations, Weight) C_Section->External_Exam Visceral_Exam Visceral Examination C_Section->Visceral_Exam Skeletal_Exam Skeletal Examination (Alcian Blue/Alizarin Red) C_Section->Skeletal_Exam

Figure 1: Experimental workflow for comparative teratogenicity studies.

vpa_teratogenicity_pathway cluster_genes Affected Genes VPA Valproic Acid (VPA) HDAC Histone Deacetylases (HDACs) VPA->HDAC Inhibition Acetylation Histone Hyperacetylation Histones Histones HDAC->Histones Deacetylation Histones->Acetylation Chromatin Altered Chromatin Structure Acetylation->Chromatin Gene_Expression Aberrant Gene Expression Chromatin->Gene_Expression Upregulated Upregulation: Mtap2, Bmp8b, Stat3 Gene_Expression->Upregulated Downregulated Downregulation: Heyl Gene_Expression->Downregulated NTD Neural Tube Defects & Other Malformations Upregulated->NTD Downregulated->NTD

Figure 2: Proposed signaling pathway for VPA-induced teratogenicity.

Conclusion

References

A Comparative Analysis of Valnoctamide and Gabapentin for the Treatment of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Neuropathic pain, a chronic condition arising from nerve damage, presents a significant therapeutic challenge. While gabapentin is a widely recognized first-line treatment, emerging compounds like valnoctamide are being explored for their potential efficacy and safety profiles. This guide provides a detailed comparison of this compound and gabapentin, focusing on their performance in preclinical and clinical settings, mechanisms of action, and experimental methodologies.

Efficacy and Performance: A Data-Driven Comparison

Direct comparative clinical trials between this compound and gabapentin for neuropathic pain are limited. However, preclinical data and extensive clinical evidence for each compound allow for an indirect comparison of their therapeutic potential.

A key preclinical study directly compared the efficacy of this compound and gabapentin in a rat model of neuropathic pain, suggesting that this compound is as effective as gabapentin[1]. The study also noted that this compound had minimal effects on motor coordination and alertness at effective doses[1].

Research indicates that this compound exhibits significant anti-allodynic and antihyperalgesic effects in animal models of neuropathic pain. A study using a chronic constriction injury model in rats demonstrated that this compound at doses of 70 and 100 mg/kg significantly increased mechanical and thermal pain thresholds[2].

Compound Dose (i.p.) Effect on Mechanical Allodynia (Paw Withdrawal Threshold in g) Effect on Thermal Hyperalgesia (Paw Withdrawal Latency in s) Animal Model
This compound40 mg/kgNo significant effectNo significant effectChronic Constriction Injury (Rat)[2]
This compound70 mg/kgSignificant increaseSignificant increaseChronic Constriction Injury (Rat)[2]
This compound100 mg/kgSignificant increaseSignificant increaseChronic Constriction Injury (Rat)

Gabapentin's efficacy in treating various neuropathic pain syndromes is well-established through numerous randomized controlled trials (RCTs) and meta-analyses. It is recommended as a first-line treatment for neuropathic pain, particularly in diabetic neuropathy and post-herpetic neuralgia.

A Cochrane review of 37 studies involving 5,914 participants provided moderate-quality evidence for the efficacy of gabapentin at doses of 1200 mg/day or more.

Neuropathic Pain Condition Outcome Gabapentin (≥1200 mg/day) Placebo Number Needed to Treat (NNT)
Post-herpetic Neuralgia≥50% pain relief32%17%6.7
Post-herpetic Neuralgia≥30% pain relief46%25%4.8
Painful Diabetic Neuropathy≥50% pain relief38%23%6.6
Painful Diabetic Neuropathy≥30% pain relief52%37%6.6

Mechanisms of Action: Distinct Pathways to Pain Relief

This compound and gabapentin achieve their analgesic effects through different molecular mechanisms.

This compound: An amide derivative of valproic acid, this compound's mechanism is not fully elucidated but is believed to involve multiple pathways. It does not convert to valproic acid in the body. Its effects are attributed to the modulation of various neurotransmitter systems. Preclinical studies suggest a significant contribution of GABA-A and opioid receptors to its anti-allodynic activity, while opioid receptors, serotonin 5-HT2A/2C receptors, α2-adrenoceptors, and GABA-A receptors are implicated in its antihyperalgesic effects. It is also thought to enhance the activity of the inhibitory neurotransmitter GABA and may influence voltage-gated sodium channels.

Gabapentin: Despite its structural similarity to GABA, gabapentin does not act on GABA receptors directly. Its primary mechanism of action is the high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This binding inhibits the trafficking of these channels to the presynaptic terminal, leading to a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This dampening of neuronal excitability is believed to be the basis for its analgesic and anticonvulsant properties.

cluster_this compound This compound Signaling Pathway This compound This compound GABA_A GABA-A Receptors This compound->GABA_A Enhances Activity Opioid Opioid Receptors This compound->Opioid Modulates Serotonin 5-HT2A/2C Receptors This compound->Serotonin Modulates Alpha2 α2-Adrenoceptors This compound->Alpha2 Modulates VGSC Voltage-Gated Sodium Channels This compound->VGSC Inhibits (putative) Analgesia Analgesic Effect (Anti-allodynia & Anti-hyperalgesia) GABA_A->Analgesia Opioid->Analgesia Serotonin->Analgesia Alpha2->Analgesia VGSC->Analgesia

This compound's multifaceted mechanism of action.

cluster_Gabapentin Gabapentin Signaling Pathway Gabapentin Gabapentin a2d1 α2δ-1 subunit of Voltage-Gated Calcium Channels Gabapentin->a2d1 Binds to VGCC_trafficking VGCC Trafficking to Presynaptic Terminal a2d1->VGCC_trafficking Inhibits Neurotransmitter_release Release of Excitatory Neurotransmitters (e.g., Glutamate, Substance P) VGCC_trafficking->Neurotransmitter_release Reduces Analgesia Analgesic Effect Neurotransmitter_release->Analgesia Leads to cluster_Workflow Experimental Workflow: Preclinical Neuropathic Pain Study start Induce Neuropathic Pain (e.g., Chronic Constriction Injury) baseline Baseline Behavioral Testing (Mechanical & Thermal Thresholds) start->baseline drug_admin Drug Administration (this compound/Gabapentin or Vehicle) baseline->drug_admin post_drug_testing Post-treatment Behavioral Testing drug_admin->post_drug_testing data_analysis Data Analysis and Comparison of Pain Thresholds post_drug_testing->data_analysis end Evaluation of Efficacy data_analysis->end

References

Valnoctamide: A Potential Non-Teratogenic Alternative to Valproate for Bipolar Disorder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Valproic acid (VPA), a widely prescribed mood stabilizer for bipolar disorder, carries a significant risk of teratogenicity, limiting its use in women of childbearing potential. This has spurred the investigation of safer alternatives. Valnoctamide, a structural isomer of valpromide (a derivative of valproic acid), has emerged as a promising candidate due to its distinct pharmacological profile and significantly lower teratogenic potential observed in preclinical studies. This guide provides a comprehensive comparison of this compound and valproate, focusing on experimental data related to their efficacy, safety, and mechanisms of action.

Preclinical Evidence: A Stark Contrast in Teratogenicity

Animal studies, primarily in mice, have demonstrated a dramatic difference in the teratogenic profiles of this compound and valproate. This compound has been shown to be significantly less likely to induce neural tube defects and other congenital malformations compared to equimolar doses of valproate.

Quantitative Comparison of Teratogenic Effects in Mice
EndpointValproic Acid (VPA)This compound (VCD)Vehicle ControlReference
Exencephaly Rate 53% (at 3 mmol/kg)1% (at 3 mmol/kg)0-1%[1]
Embryolethality Rate 52% (at 3 mmol/kg)Not significantly changedNot significantly changed[1]
Exencephalic Fetuses Significantly increased vs. VCD--[2]
Visceral Defects Dose-related increase--[2]
Skeletal Abnormalities (Missing skull bones, fused vertebrae) Occurred at high dose--[2]
Experimental Protocol: Mouse Teratogenicity Study

A common experimental design to assess the teratogenicity of these compounds involves the following steps:

  • Animal Model: Pregnant dams of a susceptible mouse strain (e.g., NMRI or SWV) are used.

  • Drug Administration: A single intraperitoneal (IP) injection of the test compound (valproic acid or this compound) or vehicle is administered on a critical day of gestation, typically day 8 or 8.5, which is a crucial period for neural tube closure.

  • Dosage: Equimolar doses of valproic acid and this compound are used for direct comparison.

  • Endpoint Assessment: On a later gestational day (e.g., day 18), the dams are euthanized, and the fetuses are examined for external malformations (like exencephaly), visceral abnormalities, and skeletal defects. The numbers of implantations, resorptions, and live and dead fetuses are also recorded to assess embryolethality.

Clinical Evidence: Efficacy of this compound in Mania

A key clinical trial has investigated the efficacy of this compound as an adjunctive treatment for acute mania in patients with bipolar disorder. This study provides valuable insights into its clinical potential.

This compound in Acute Mania: A Double-Blind, Placebo-Controlled, Add-on Trial

A five-week, double-blind, placebo-controlled trial evaluated the efficacy of this compound as an add-on therapy to risperidone in patients experiencing an acute manic episode.

Outcome MeasureThis compound + RisperidonePlacebo + RisperidoneStatistical Significance (p-value)Reference
Young Mania Rating Scale (YMRS) More effective than placebo-p = 0.012 (treatment x time interaction)
Brief Psychiatric Rating Scale (BPRS) More effective than placebo-p = 0.007 (treatment x time interaction)
Clinical Global Impression (CGI) More effective than placebo-p = 0.003 (treatment x time interaction)

Note: While the statistical significance of the overall treatment effect was reported, specific weekly mean and standard deviation scores for the YMRS, BPRS, and CGI are not publicly available. The study concluded that the differences between the this compound and placebo groups were significant from week 3 to week 5 of the trial.

Experimental Protocol: Clinical Trial in Acute Mania
  • Study Design: A double-blind, randomized, placebo-controlled, add-on trial.

  • Participants: Patients diagnosed with bipolar I disorder experiencing an acute manic episode.

  • Intervention: Patients received a stable dose of risperidone and were then randomized to receive either this compound or a placebo for five weeks.

  • Dosing: this compound was initiated at 600 mg/day and increased to 1200 mg/day after four days.

  • Outcome Measures: Efficacy was assessed weekly using standardized rating scales: the Young Mania Rating Scale (YMRS), the Brief Psychiatric Rating Scale (BPRS), and the Clinical Global Impression (CGI) scale.

Mechanisms of Action: A Tale of Two Molecules

The contrasting teratogenic profiles of valproate and this compound can be attributed to their distinct molecular mechanisms of action.

Valproic Acid: HDAC Inhibition and Teratogenicity

The teratogenicity of valproic acid is strongly linked to its ability to inhibit histone deacetylases (HDACs). This inhibition leads to hyperacetylation of histones, altering gene expression during critical periods of embryonic development and resulting in congenital malformations. Another proposed mechanism involves folate antagonism.

G Valproic Acid (VPA) Mechanism of Teratogenicity VPA Valproic Acid (VPA) HDAC Histone Deacetylase (HDAC) VPA->HDAC Inhibits Acetyl_Histones Hyperacetylated Histones VPA->Acetyl_Histones Leads to Histones Histones HDAC->Histones Deacetylates Chromatin Chromatin Structure Alteration Acetyl_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Teratogenicity Teratogenicity (e.g., Neural Tube Defects) Gene_Expression->Teratogenicity

Caption: Valproic Acid's Inhibition of HDAC and Subsequent Teratogenicity.

This compound: A Different Path

Crucially, this compound does not undergo biotransformation to valproic acid in the body. Its therapeutic effects are believed to be mediated through a different mechanism, primarily involving the modulation of neurotransmitter systems. It is thought to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and may also influence the excitatory glutamate system and ion channels. This distinct mechanism of action is thought to spare it from the teratogenic effects associated with HDAC inhibition.

G Proposed Mechanism of Action for this compound This compound This compound GABA_System GABAergic System This compound->GABA_System Modulates Glutamate_System Glutamatergic System This compound->Glutamate_System Modulates Ion_Channels Ion Channels This compound->Ion_Channels Modulates Neuronal_Excitability Decreased Neuronal Excitability GABA_System->Neuronal_Excitability Glutamate_System->Neuronal_Excitability Ion_Channels->Neuronal_Excitability Therapeutic_Effect Therapeutic Effect (Mood Stabilization) Neuronal_Excitability->Therapeutic_Effect

Caption: this compound's Proposed Modulation of Neurotransmitter Systems.

Conclusion

The available preclinical and clinical data suggest that this compound holds significant promise as a non-teratogenic alternative to valproate for the treatment of bipolar disorder. Its efficacy in managing acute mania, combined with a markedly safer preclinical teratogenicity profile, warrants further investigation. Larger, more detailed clinical trials are needed to fully establish its efficacy and safety profile for long-term use in this patient population, particularly for women of childbearing age. The distinct mechanism of action of this compound provides a strong rationale for its reduced teratogenic risk and highlights a promising avenue for the development of safer mood stabilizers.

References

A Comparative Analysis of the Anticonvulsant Profiles of Valnoctamide Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Valnoctamide (VCD), a chiral constitutional isomer of valpromide, the amide of valproic acid (VPA), has demonstrated a broad-spectrum of anticonvulsant activity, proving to be 4–16 times more potent than VPA in various animal models.[1] As a chiral molecule with two stereogenic centers, VCD exists as four distinct stereoisomers: (2R,3S)-VCD, (2S,3S)-VCD, (2S,3R)-VCD, and (2R,3R)-VCD.[1] This guide provides a comparative analysis of the anticonvulsant profiles of these stereoisomers, presenting key experimental data on their efficacy and neurotoxicity, detailing the methodologies of the cited experiments, and visualizing the experimental workflows and proposed mechanisms of action.

Quantitative Comparison of Anticonvulsant Efficacy and Neurotoxicity

The anticonvulsant activity of racemic this compound and its four individual stereoisomers has been evaluated in several rodent models. The median effective dose (ED50) required to protect 50% of the animals from seizures and the median toxic dose (TD50) are summarized below.

Table 1: Anticonvulsant Activity and Neurotoxicity in Mice (Intraperitoneal Administration)
CompoundMES ED50 (mg/kg) (95% CI)scMet ED50 (mg/kg) (95% CI)6Hz ED50 (mg/kg) (95% CI)
Racemic-VCD125 (102–143)32 (22-45)Not Reported
(2R,3S)-VCD119 (98–147)Not ReportedNot Reported
(2S,3S)-VCD132 (117–149)Not ReportedNot Reported
(2S,3R)-VCD144 (138–151)Not ReportedNot Reported
(2R,3R)-VCD105 (101–112)Not ReportedNot Reported
Valproic Acid (VPA)263 (237-282)220 (177-268)Not Reported

Data sourced from multiple studies.[1][2]

Table 2: Anticonvulsant Activity in Rats (Oral Administration)
CompoundMES ED50 (mg/kg) (95% CI)scMet ED50 (mg/kg) (95% CI)
Racemic-VCD29 (19-38)54 (46-63)
(2R,3S)-VCD3411
(2S,3S)-VCD6433
(2S,3R)-VCDNot ReportedNot Reported
(2R,3R)-VCDNot ReportedNot Reported
Valproic Acid (VPA)484 (324-677)646 (466-869)

Data sourced from multiple studies.[2]

Table 3: Teratogenicity Assessment in Mice
CompoundDose (mg/kg)Neural Tube Defects (NTDs)
Racemic-VCD257 or 389No significant increase
(2S,3S)-VCD257 or 389No significant increase
(2R,3S)-VCD257 or 389No significant increase
(2S,3R)-VCD257 or 389No significant increase
(2R,3R)-VCD257 or 389No significant increase
Valproic Acid (VPA)3 mmol/kg53% exencephaly

These doses are 3–12 times higher than the anticonvulsant ED50 values.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures.

  • Animal Model: Male ICR mice or Sprague-Dawley rats.

  • Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Time to Peak Effect (TPE): Seizure induction is performed at the previously determined TPE for each compound (0.25–0.5h for i.p. and 0.5–2h for p.o. administration).

  • Seizure Induction: A corneal electrode delivers an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2-second duration).

  • Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is recorded as protection.

  • Data Analysis: The ED50, the dose required to produce the desired endpoint in 50% of animals, and its 95% confidence interval are calculated using the method of Finney.

Subcutaneous Pentylenetetrazole (scMet/scPTZ) Seizure Test

This test is a model for myoclonic and absence seizures.

  • Animal Model: Male ICR mice or Sprague-Dawley rats.

  • Drug Administration: The test compounds are administered i.p. or p.o. at various doses.

  • Time to Peak Effect (TPE): Seizure induction is performed at the TPE.

  • Seizure Induction: A subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures lasting for at least 5 seconds in 97% of control animals (e.g., 85 mg/kg for mice).

  • Endpoint: The absence of clonic seizures is considered protection.

  • Data Analysis: The ED50 and its 95% confidence interval are calculated.

6Hz Psychomotor Seizure Test

This test is a model for therapy-resistant partial seizures.

  • Animal Model: Male ICR mice.

  • Drug Administration: The test compounds are administered i.p. at various doses.

  • Time to Peak Effect (TPE): Seizure induction is performed at the TPE.

  • Seizure Induction: A corneal electrode delivers a low-frequency electrical stimulus (6 Hz, 32 mA, 0.2 ms pulse width, 3-second duration).

  • Endpoint: Protection is defined as the absence of seizure activity characterized by a "stunned" posture with rearing and automatisms.

  • Data Analysis: The ED50 and its 95% confidence interval are calculated.

Pilocarpine-Induced Status Epilepticus (SE)

This is a model for complex partial seizures and status epilepticus.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Animals are pre-treated with lithium chloride (3 mEq/kg, i.p.) 18-24 hours before pilocarpine.

    • Pilocarpine hydrochloride (30 mg/kg, i.p.) is administered to induce seizures.

    • The test compound is administered at the onset of the first convulsive seizure (Stage 3).

  • Endpoint: The ability of the compound to block the progression and severity of the status epilepticus is evaluated.

Visualizations

Experimental Workflow for Anticonvulsant Screening

G cluster_0 Pre-clinical Screening Workflow cluster_1 Seizure Models A Animal Model Selection (Mice/Rats) B Drug Administration (i.p. or p.o.) A->B C Determination of Time to Peak Effect (TPE) B->C D Seizure Induction C->D E Behavioral Observation & Endpoint Measurement D->E MES Maximal Electroshock (MES) D->MES scMet Subcutaneous Metrazole (scMet) D->scMet Hz6 6Hz Psychomotor D->Hz6 SE Status Epilepticus (Pilocarpine) D->SE F Data Analysis (ED50 Calculation) E->F

Caption: A generalized workflow for the preclinical screening of anticonvulsant compounds.

Proposed Mechanisms of Action for this compound

While the exact molecular mechanism of this compound is not fully elucidated, research suggests a multi-faceted approach. The lack of significant stereoselectivity in its anticonvulsant activity, despite stereoselective pharmacokinetics, points towards multiple mechanisms of action.

G cluster_0 Proposed Mechanisms cluster_1 Overall Effect VCD This compound (VCD) Stereoisomers GABA Modulation of GABAergic System VCD->GABA Glutamate Modulation of Glutamatergic System VCD->Glutamate IonChannels Inhibition of Voltage-Gated Sodium Channels VCD->IonChannels Effect Reduced Neuronal Excitability & Prevention of Seizure Spread GABA->Effect Increased Inhibition Glutamate->Effect Decreased Excitation IonChannels->Effect Reduced Action Potential Propagation

Caption: Proposed multi-target mechanism of action for this compound's anticonvulsant activity.

Discussion and Conclusion

The anticonvulsant profiles of this compound stereoisomers demonstrate a significant improvement in potency over the parent compound, valproic acid. While there is evidence of stereoselective pharmacokinetics, with (2S,3S)-VCD showing a higher plasma exposure, this does not translate to a marked stereoselectivity in anticonvulsant efficacy across most models. This suggests that the various stereoisomers may contribute to the overall anticonvulsant effect through multiple mechanisms of action.

In mice, the (2R,3R)-VCD isomer appeared slightly more potent in the MES test. In rats, (2R,3S)-VCD was notably the most potent in the scMet test, with an ED50 value five times lower than the racemate.

Crucially, all this compound stereoisomers tested showed a significantly better safety profile regarding teratogenicity compared to VPA, with no induction of neural tube defects at doses well above their effective anticonvulsant range.

References

A Comparative Analysis of the Prenatal Toxicity of Valnoctamide, Risperidone, and Olanzapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prenatal toxicity profiles of three psychoactive compounds: valnoctamide, an anticonvulsant and mood stabilizer, and risperidone and olanzapine, both atypical antipsychotics. The information presented is based on available preclinical and clinical data, with a focus on quantitative outcomes, experimental methodologies, and implicated signaling pathways.

Executive Summary

Overall, preclinical studies indicate a lower prenatal toxicity potential for this compound compared to risperidone and olanzapine.[1][2] In a direct comparative study in mice, olanzapine was found to be the most teratogenic of the three, inducing maternal, embryo-, and fetotoxicity.[3][4] Risperidone also exhibited significant prenatal toxicity, though less pronounced than olanzapine.[3] this compound, in the same study, did not show any teratogenic effects.

The mechanisms underlying the prenatal toxicity of risperidone and olanzapine appear to involve interference with crucial neurodevelopmental processes. Risperidone has been shown to induce apoptotic neurodegeneration in the fetal brain and affect the AKT-GSK3β signaling pathway. Olanzapine has been demonstrated to cross the placenta and may impact fetal development through modulation of the NODAL/FOXH1 signaling axis. The lower teratogenic potential of this compound is attributed to its chemical structure, which, unlike its analogue valproic acid, does not significantly inhibit histone deacetylase (HDAC), a key mechanism linked to VPA's teratogenicity.

Data Presentation: Quantitative Comparison of Prenatal Toxicity

The following tables summarize key quantitative findings from comparative and individual prenatal toxicity studies of this compound, risperidone, and olanzapine.

Table 1: Comparative Teratogenicity in Mice

ParameterThis compoundRisperidoneOlanzapineControl
Maternal Toxicity
% Maternal Deaths0%0%10%0%
% Dams with Reduced Weight GainNot SignificantSignificantSignificantN/A
Embryo-Fetal Toxicity
% ResorptionsNot SignificantSignificantSignificant6.7%
Mean Fetal Weight (g)Not SignificantSignificantly ReducedSignificantly Reduced1.15 ± 0.03
Teratogenicity
% Fetuses with Malformations0%12.5%18.2%0%
Predominant MalformationsN/ACleft palate, dilated renal pelvisCleft palate, dilated renal pelvisN/A

*Statistically significant compared to control. (Data adapted from a comparative teratogenicity study in mice)

Table 2: Summary of Prenatal Neurodevelopmental Toxicity in Rats

DrugAnimal ModelKey Findings
Risperidone Wistar Rats- Significant reduction in fetal body and brain weight. - Reduced thickness of neocortical layers. - Apoptotic neurodegeneration in the fetal neocortex. - Delayed postnatal development and growth. - Long-term anxiety-like behaviors in offspring. - Decreased thickness of the fetal hippocampus and disturbed cytoarchitecture. - Memory impairment in young offspring.
Olanzapine Swiss Albino Mice- High doses (6 mg/kg) resulted in heightened anxiety and fearfulness in offspring. - High doses distorted memory and learning behavior. - Low doses (2 mg/kg) showed heightened activity and reduced anxiety.

Experimental Protocols

Comparative Teratogenicity Study in Mice
  • Animal Model: Pregnant ICR mice.

  • Drug Administration: this compound, risperidone, and olanzapine were administered orally to different groups of pregnant dams from gestational day 6 to 15. A control group received the vehicle. Dosing was based on a proportion of the respective LD50 values to allow for a toxicologically equivalent comparison.

  • Endpoints Evaluated:

    • Maternal Toxicity: Mortality, clinical signs of toxicity, and body weight gain.

    • Embryo-Fetal Toxicity: Number of implantations, resorptions, live and dead fetuses, and fetal body weight.

    • External, Visceral, and Skeletal Examinations: Fetuses were examined for gross external malformations. A subset was examined for visceral abnormalities using the Wilson's slicing technique, and the remaining fetuses were stained with Alizarin Red S for skeletal evaluation.

Developmental Neurotoxicity Study of Risperidone in Rats
  • Animal Model: Pregnant Wistar rats.

  • Drug Administration: Risperidone was administered orally at doses of 0.8, 1.0, and 2.0 mg/kg/day from gestation day 6 to 21. A control group received the vehicle.

  • Endpoints Evaluated:

    • Fetal Brain Analysis (at Gestational Day 21): Fetal brains were weighed and processed for histopathological examination of the neocortex and hippocampus. Apoptotic neurodegeneration was assessed using techniques like TUNEL staining.

    • Postnatal Development and Behavior: Offspring were monitored for physical development milestones (e.g., eye-opening, incisor eruption) and growth (body weight). Neurobehavioral assessments, including tests for anxiety (e.g., elevated plus-maze) and learning and memory (e.g., Morris water maze), were conducted at different postnatal ages.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the prenatal toxicity of the compared drugs.

G cluster_this compound This compound: Low Teratogenicity Profile cluster_risperidone Risperidone: Neurodevelopmental Toxicity cluster_olanzapine Olanzapine: Placental Transfer and Developmental Effects VCD This compound HDAC Histone Deacetylase (HDAC) VCD->HDAC No significant inhibition Gene Gene Expression (Normal Development) HDAC->Gene Regulates RIS Risperidone AKT AKT-GSK3β Pathway RIS->AKT Alters Apoptosis Apoptotic Neurodegeneration AKT->Apoptosis Influences Neurodev Impaired Neurodevelopment Apoptosis->Neurodev OLA Olanzapine Placenta Placenta OLA->Placenta Crosses Fetus Fetus Placenta->Fetus NODAL NODAL/FOXH1 Axis Fetus->NODAL Impacts BrainDev Altered Brain Maturation NODAL->BrainDev

Caption: Proposed mechanisms of prenatal toxicity.

G cluster_workflow Comparative Prenatal Toxicity Assessment Workflow start Pregnant Animal Models (e.g., Mice, Rats) dosing Gestation Period Dosing (this compound, Risperidone, Olanzapine, Control) start->dosing maternal Maternal Toxicity Assessment (Weight, Clinical Signs) dosing->maternal fetal_collection Fetal Collection (Late Gestation) dosing->fetal_collection gross_exam Gross Examination (External Malformations, Weight) fetal_collection->gross_exam visceral_exam Visceral Examination fetal_collection->visceral_exam skeletal_exam Skeletal Examination fetal_collection->skeletal_exam neuro_exam Neurodevelopmental Assessment (Histopathology, Apoptosis) fetal_collection->neuro_exam behavioral_exam Postnatal Behavioral Testing (Anxiety, Memory) fetal_collection->behavioral_exam Postnatal data_analysis Data Analysis & Comparison gross_exam->data_analysis visceral_exam->data_analysis skeletal_exam->data_analysis neuro_exam->data_analysis behavioral_exam->data_analysis

Caption: General experimental workflow for prenatal toxicity studies.

Discussion of Signaling Pathways

This compound: The favorable prenatal toxicity profile of this compound is largely attributed to its distinct chemical structure compared to its analogue, valproic acid (VPA). VPA is a known human teratogen, and a primary mechanism of its toxicity is the inhibition of histone deacetylase (HDAC), leading to widespread changes in gene expression crucial for normal development. This compound, being an amide derivative, does not possess the free carboxylic acid moiety responsible for significant HDAC inhibition. This structural difference is thought to be the key reason for its markedly lower teratogenic potential.

Risperidone: Prenatal exposure to risperidone has been linked to developmental neurotoxicity. Studies in rats have shown that risperidone can induce apoptosis in the developing neocortex. Furthermore, evidence suggests that risperidone can modulate the AKT-GSK3β signaling pathway . This pathway is critical for neuronal survival, proliferation, and differentiation. Dysregulation of AKT-GSK3β signaling during critical periods of brain development could contribute to the observed neurostructural and behavioral abnormalities in offspring.

Olanzapine: Olanzapine has been shown to cross the placenta in humans and animal models. Recent in vitro studies using human cerebral organoids suggest that olanzapine may enhance early brain maturation through the activation of the NODAL/FOXH1 signaling axis . The NODAL signaling pathway is fundamental during early embryogenesis, playing a crucial role in the formation of the primary germ layers and the establishment of the left-right body axis. While this study suggests a potential maturational effect, alterations in the precise timing and level of activity of such a critical developmental pathway could also lead to adverse outcomes, warranting further investigation into the dose-dependent and timing-specific effects of olanzapine on this pathway.

Conclusion

Based on the available experimental data, this compound exhibits a more favorable prenatal safety profile compared to risperidone and olanzapine in animal models. The significant teratogenic and neurodevelopmental toxicities associated with risperidone and olanzapine in preclinical studies highlight the need for careful risk-benefit assessment when considering their use during pregnancy. The distinct mechanisms of action, particularly the lack of significant HDAC inhibition by this compound and the interference with critical neurodevelopmental signaling pathways by risperidone and olanzapine, provide a basis for their differential prenatal toxicity. Further research, especially on the detailed molecular mechanisms and long-term neurobehavioral consequences in additional animal models, is warranted to fully characterize the prenatal risks of these compounds.

References

Cross-Model Validation of Valnoctamide's Efficacy in Epilepsy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Valnoctamide's efficacy across various preclinical epilepsy models. This compound, a central nervous system-active chiral constitutional isomer of valpromide, has demonstrated a broad-spectrum anticonvulsant profile, proving to be a promising candidate for epilepsy treatment.[1] Unlike its analog valpromide, which acts as a prodrug to valproic acid (VPA), this compound functions as a drug on its own with minimal biotransformation to its corresponding acid.[2] This guide synthesizes experimental data to compare this compound's performance against other established anti-epileptic drugs (AEDs), offering valuable insights for researchers in the field of neuropharmacology and drug development.

Comparative Efficacy of this compound

This compound has consistently demonstrated higher potency than Valproic Acid (VPA) in a range of anticonvulsant rodent models.[1][2] The median effective dose (ED50) values for this compound are reported to be 2 to 16 times lower than those of VPA, depending on the specific epilepsy model.[2]

Table 1: Anticonvulsant Activity (ED50) of this compound vs. Valproic Acid (VPA) in Mice
Seizure ModelThis compound (racemate) ED50 (mg/kg)Valproic Acid (VPA) ED50 (mg/kg)Potency Ratio (VPA/Valnoctamide)
Maximal Electroshock (MES)27126~4.7x
Subcutaneous Metrazol (scMet)37310~8.4x
6Hz (44mA)45310~6.9x

Data sourced from studies in mice, highlighting this compound's superior potency.

Table 2: Efficacy of this compound in Status Epilepticus (SE) Models in Rats
Seizure ModelTreatmentDose (mg/kg)Outcome
Pilocarpine-induced SEThis compound65 (i.p.)Full protection when administered at seizure onset.
Pilocarpine-induced SEThis compound100 (i.p.)Complete prevention of seizures.
Pilocarpine-induced SESodium Valproate400 (i.p.)Complete prevention of seizures.
Soman-induced SEThis compoundED50 = 60 (at 20 min post-onset)Effective in terminating electrographic seizures.
Soman-induced SEThis compoundED50 = 62 (at 40 min post-onset)Effective in terminating electrographic seizures.

This compound's efficacy extends to chemically-induced seizure models, where it has shown significant protective effects. In the pilocarpine-induced status epilepticus model in rats, this compound (100 mg/kg) was found to be at least as effective as sodium valproate (400 mg/kg) in completely preventing seizures. Furthermore, in the soman-induced status epilepticus model, this compound demonstrated potent activity in terminating seizures even when administered 20 to 40 minutes after seizure onset, a unique characteristic not shared by benzodiazepines or other AEDs.

Table 3: Comparative Efficacy of this compound in Nerve Agent-Induced Seizures in Rats (PND 70 - Adult)
Nerve AgentSexThis compound ED50 (mg/kg)SPD ED50 (mg/kg)Phenobarbital ED50 (mg/kg)
VXMale87101-
VXFemale9140-
SarinMale9753-
SarinFemale795365

Data from a study on postnatal day (PND) 70 adult rats, comparing this compound (VCD) with sec-Butylpropylacetamide (SPD) and Phenobarbital.

Mechanism of Action

The broad-spectrum anticonvulsant activity of this compound is believed to be mediated through multiple mechanisms of action. One of the primary mechanisms is the modulation of neurotransmitter systems.

  • GABAergic System: this compound is thought to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which helps to dampen excessive neuronal firing.

  • Glutamatergic System: It may also reduce the activity of the excitatory neurotransmitter glutamate. In the pilocarpine rat model, this compound prevented sustained elevations of extracellular glutamate levels.

  • Ion Channel Modulation: this compound has been found to inhibit voltage-gated sodium channels, which play a crucial role in the initiation and propagation of action potentials. By inhibiting these channels, this compound can reduce neuronal excitability.

The lack of significant stereoselectivity in this compound's anticonvulsant activity, despite its stereoselective pharmacokinetics, further suggests that its efficacy is due to multiple mechanisms of action.

This compound Mechanism of Action cluster_0 This compound cluster_1 Neuronal Effects cluster_2 Overall Outcome This compound This compound GABA ↑ GABAergic (Inhibitory) Activity This compound->GABA Glutamate ↓ Glutamatergic (Excitatory) Activity This compound->Glutamate NaChannel Inhibition of Voltage-Gated Sodium Channels This compound->NaChannel Outcome ↓ Neuronal Excitability & Seizure Suppression GABA->Outcome Glutamate->Outcome NaChannel->Outcome

Proposed mechanism of action for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

  • Animals: Male CF-1 mice or Sprague-Dawley rats.

  • Stimulation: A corneal electrical stimulus (e.g., 50-60 Hz) is delivered for a short duration (e.g., 0.2 seconds).

  • Endpoint: The presence or absence of a tonic hindlimb extension seizure lasting longer than 3 seconds.

  • Procedure: Animals are administered the test compound or vehicle at various doses. At the time of peak effect, the electrical stimulus is applied. The dose that protects 50% of the animals from the tonic hindlimb extension is determined as the ED50.

Maximal Electroshock (MES) Workflow start Start drug_admin Administer this compound or Vehicle to Mice/Rats start->drug_admin tpe Wait for Time to Peak Effect (TPE) drug_admin->tpe stimulation Apply Corneal Electrical Stimulus (e.g., 50Hz, 0.2s) tpe->stimulation observe Observe for Tonic Hindlimb Extension stimulation->observe endpoint Endpoint: Protection vs. Seizure observe->endpoint calculate Calculate ED50 endpoint->calculate Quantal Data end End calculate->end

Experimental workflow for the MES test.
Subcutaneous Metrazol (scMet) Seizure Model

The scMet test is used to identify compounds that are effective against myoclonic and absence seizures.

  • Animals: Male CF-1 mice.

  • Convulsant: Metrazol (pentylenetetrazol) is administered subcutaneously at a dose that induces clonic seizures in a majority of animals (e.g., 85 mg/kg).

  • Endpoint: The observation of a clonic seizure characterized by a loss of righting reflex for at least 5 seconds.

  • Procedure: The test compound or vehicle is administered prior to the Metrazol injection. The dose that protects 50% of the animals from clonic seizures is determined as the ED50.

6Hz Psychomotor Seizure Model

The 6Hz model is considered a model of therapy-resistant partial seizures.

  • Animals: Male CF-1 mice.

  • Stimulation: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered via corneal electrodes at a specific current intensity (e.g., 32 mA or 44 mA).

  • Endpoint: The presence of seizure activity, characterized by stun, forelimb clonus, and stereotyped behaviors. Animals are considered protected if they resume normal exploratory behavior within 10 seconds.

  • Procedure: Following administration of the test compound or vehicle, the electrical stimulus is applied. The ED50 is the dose that protects 50% of the animals from the seizure.

Pilocarpine-Induced Status Epilepticus Model

This model is used to study temporal lobe epilepsy and status epilepticus.

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Induction: Seizures are induced by the administration of the cholinergic agonist pilocarpine. This can be done via intraperitoneal injection (e.g., 320-380 mg/kg) or intrahippocampal perfusion (e.g., 10 mM for 40 min). Often, animals are pre-treated with a peripheral cholinergic antagonist like methyl-scopolamine (1 mg/kg) to reduce peripheral effects.

  • Endpoint: The occurrence and severity of seizures are monitored behaviorally (e.g., using the Racine scale) and/or electrographically (EEG). The ability of a test compound to prevent or terminate status epilepticus is evaluated.

  • Procedure: The test compound is administered before or after the induction of status epilepticus. The effects on seizure activity and duration are recorded.

Pilocarpine-Induced SE Workflow start Start pretreatment Pre-treat with Methyl-scopolamine (optional) start->pretreatment drug_admin Administer this compound or Vehicle to Rats pretreatment->drug_admin pilo_admin Administer Pilocarpine (i.p. or intrahippocampal) drug_admin->pilo_admin seizure_monitoring Monitor Seizure Activity (Behavioral & EEG) pilo_admin->seizure_monitoring endpoint Endpoint: Prevention or Termination of SE seizure_monitoring->endpoint analysis Analyze Seizure Severity and Duration endpoint->analysis end End analysis->end

Experimental workflow for the Pilocarpine-induced SE model.
Soman-Induced Status Epilepticus Model

This model uses a nerve agent to induce seizures and is relevant for studying refractory status epilepticus.

  • Animals: Male rats or guinea pigs.

  • Induction: The organophosphate nerve agent soman is administered to induce status epilepticus. Animals are often pre-treated with an oxime (e.g., HI-6) and a peripheral anticholinergic (e.g., atropine methyl nitrate) to increase survival.

  • Endpoint: The termination of behavioral and electrographic seizure activity.

  • Procedure: The test compound is administered at a specific time point after the onset of soman-induced seizures (e.g., 20 or 40 minutes). The dose required to terminate the seizures in 50% of the animals (ED50) is determined.

Conclusion

The collective evidence from multiple preclinical epilepsy models strongly supports the potent and broad-spectrum anticonvulsant properties of this compound. Its superior potency compared to Valproic Acid across various seizure types, including those that are considered treatment-resistant, positions it as a compelling candidate for further clinical investigation. The multifaceted mechanism of action, involving the modulation of both inhibitory and excitatory neurotransmitter systems as well as direct effects on ion channels, likely contributes to its robust efficacy. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to replicate or build upon these findings in the ongoing search for more effective anti-epileptic therapies.

References

A Comparative Analysis of Valnoctamide and sec-Butyl-propylacetamide (SPD) for the Management of Status Epilepticus

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Valnoctamide (VCD) and its one-carbon homologue, sec-butyl-propylacetamide (SPD), as potential treatments for status epilepticus (SE). This document synthesizes experimental data on their efficacy, mechanisms of action, and provides detailed experimental protocols.

Status epilepticus (SE) is a life-threatening neurological emergency characterized by prolonged or recurrent seizures. While benzodiazepines are the first-line treatment, a significant portion of patients become refractory to them, necessitating alternative therapeutic strategies. This compound (VCD) and sec-butyl-propylacetamide (SPD), both central nervous system (CNS)-active amide derivatives of valproic acid (VPA), have emerged as promising candidates for the treatment of SE, including benzodiazepine-resistant forms.[1][2][3] SPD is a one-carbon homologue of VCD.[3][4] Both compounds possess a broad-spectrum antiseizure profile that has been shown to be superior to that of VPA in several preclinical models.

Performance Comparison

Preclinical studies have demonstrated the superior efficacy of both VCD and SPD compared to standard treatments like diazepam and even their parent compound, VPA, in terminating SE. Notably, these compounds have shown effectiveness when administered 20 to 60 minutes after seizure onset, a critical feature for treating established and often refractory SE.

Quantitative Efficacy Data

The following tables summarize the median effective dose (ED50) values for this compound and SPD in various preclinical models of status epilepticus.

Table 1: Efficacy of this compound (VCD) in Terminating Status Epilepticus

Animal ModelSeizure Induction AgentAge/SexED50 (mg/kg)Reference
RatVX Nerve AgentPND21 Male34
RatVX Nerve AgentPND21 Female43
RatVX Nerve AgentPND28 Male165
RatVX Nerve AgentPND28 Female59
RatVX Nerve AgentPND70 Male87
RatVX Nerve AgentPND70 Female91
RatSarin Nerve AgentPND21 Male45
RatSarin Nerve AgentPND21 Female48
RatSarin Nerve AgentPND28 Male152
RatSarin Nerve AgentPND28 Female79
RatSarin Nerve AgentPND70 Male97
RatSarin Nerve AgentPND70 Female79

Table 2: Efficacy of sec-Butyl-propylacetamide (SPD) in Terminating Status Epilepticus

Animal ModelSeizure Induction AgentAge/SexED50 (mg/kg)Reference
RatPilocarpineNot Specified84
RatVX Nerve AgentPND21 Male53
RatVX Nerve AgentPND21 Female48
RatVX Nerve AgentPND28 Male108
RatVX Nerve AgentPND28 Female43
RatVX Nerve AgentPND70 Male101
RatVX Nerve AgentPND70 Female40
RatSarin Nerve AgentPND21 Male44
RatSarin Nerve AgentPND21 Female28
RatSarin Nerve AgentPND28 Male79
RatSarin Nerve AgentPND28 Female34
RatSarin Nerve AgentPND70 Male53
RatSarin Nerve AgentPND70 Female53

In a rat model of pilocarpine-induced SE, SPD demonstrated an ED50 of 84 mg/kg when administered 30 minutes after seizure onset, whereas VCD at a dose of 80 mg/kg was inactive under the same conditions. Furthermore, in models of nerve agent-induced SE, both compounds were effective, with SPD generally requiring lower or comparable doses than VCD, especially in older male rats.

Mechanism of Action

While the precise mechanisms of action for both compounds are still under investigation, current evidence suggests a multi-faceted approach to seizure suppression.

This compound (VCD) is believed to exert its anticonvulsant effects through the modulation of neurotransmitter systems and ion channels. It has been shown to enhance GABAergic inhibition, which helps to stabilize neuronal activity and reduce the likelihood of seizures. Additionally, VCD is known to inhibit voltage-gated sodium channels, further reducing neuronal excitability. There is also evidence to suggest that it may modulate the glutamatergic system by reducing the release of the excitatory neurotransmitter glutamate. The fact that VCD's anticonvulsant activity does not show significant stereoselectivity, despite its stereoselective pharmacokinetics, suggests the involvement of multiple mechanisms of action.

Valnoctamide_Mechanism_of_Action cluster_GABA GABAergic System cluster_Channels Ion Channels cluster_Glutamate Glutamatergic System VCD This compound (VCD) GABA_levels ↑ GABA Levels VCD->GABA_levels Na_channels ↓ Voltage-gated Sodium Channels VCD->Na_channels Glutamate_release ↓ Glutamate Release VCD->Glutamate_release Phasic_inhibition ↑ Phasic Inhibition GABA_levels->Phasic_inhibition Neuronal_excitability ↓ Neuronal Excitability Phasic_inhibition->Neuronal_excitability Na_channels->Neuronal_excitability Glutamate_release->Neuronal_excitability Anticonvulsant_effect Anticonvulsant Effect Neuronal_excitability->Anticonvulsant_effect

Figure 1: Proposed mechanism of action for this compound (VCD).

sec-Butyl-propylacetamide (SPD) , as a close structural analog of VCD, is presumed to share similar mechanisms of action. Its efficacy in benzodiazepine-resistant models of SE suggests a mechanism that is distinct from or synergistic with benzodiazepines, which primarily act on GABA-A receptors.

Experimental Protocols

The following section details the methodologies for key experiments cited in the comparison of this compound and SPD.

Nerve Agent-Induced Status Epilepticus Model in Rats

This protocol is based on studies evaluating the efficacy of VCD and SPD against SE induced by the nerve agents Sarin and VX.

  • Animal Subjects: Male and female postnatal day (PND) 21, 28, and 70 (adult) rats are used.

  • Surgical Implantation: Animals are implanted with electroencephalography (EEG) electrodes for continuous recording of brain activity.

  • Seizure Induction: A seizure-inducing dose of Sarin or VX is administered to the rats.

  • Treatment Administration: Five minutes after the onset of seizures, as confirmed by EEG, animals are treated with either SPD, VCD, or a control substance (e.g., phenobarbital).

  • Data Analysis: The primary endpoint is the cessation of seizure activity as determined by EEG recordings. The ED50, the dose at which 50% of the animals are protected from seizures, is then calculated.

Experimental_Workflow_SE_Model start Start implant Implant EEG Electrodes in Rats (PND 21, 28, 70) start->implant induce Induce Seizures with Nerve Agent (Sarin or VX) implant->induce confirm Confirm Seizure Onset via EEG induce->confirm treat Administer Treatment (SPD, VCD, or Control) 5 minutes post-onset confirm->treat monitor Continuously Monitor EEG treat->monitor analyze Analyze EEG Data for Seizure Cessation monitor->analyze calculate Calculate ED50 analyze->calculate end End calculate->end

Figure 2: Experimental workflow for the nerve agent-induced SE model.

Pilocarpine-Induced Status Epilepticus Model

This model is commonly used to screen for anticonvulsant activity against limbic seizures and SE.

  • Animal Subjects: Adult male rats are typically used.

  • Pre-treatment: Animals may be pre-treated with a peripherally acting muscarinic antagonist to reduce peripheral cholinergic effects.

  • Seizure Induction: Pilocarpine is administered to induce SE.

  • Treatment Administration: Test compounds (SPD or VCD) are administered at a specific time point after the onset of convulsive SE (e.g., 30 minutes).

  • Behavioral and Electrographic Monitoring: Animals are observed for behavioral signs of seizures, and EEG is recorded to monitor electrographic seizure activity.

  • Efficacy Assessment: The ability of the drug to terminate both behavioral and electrographic SE is evaluated.

Conclusion

Both this compound and sec-butyl-propylacetamide demonstrate significant promise as treatments for status epilepticus, with preclinical data suggesting superiority over some current therapeutic options, particularly in cases of benzodiazepine resistance. SPD appears to have a slight advantage in terms of potency in some models. The multifaceted mechanism of action of this compound, targeting multiple neurotransmitter systems and ion channels, likely contributes to its broad efficacy. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of these compounds in human patients with status epilepticus.

References

Validating the Anxiolytic Effects of Valnoctamide in Behavioral Paradigms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Valnoctamide's anxiolytic effects with other established anxiolytic agents, supported by experimental data from preclinical behavioral paradigms. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.

Executive Summary

This compound, a centrally active amide derivative of valproic acid, has shown promise as an anxiolytic agent. Historically, it was marketed in several European countries as an anxiolytic under the trade name Nirvanil®.[1] Its mechanism of action, distinct from its parent compound, involves the modulation of GABAergic and glutamatergic systems, as well as the inhibition of voltage-gated sodium channels, suggesting a multifaceted approach to anxiety reduction. This guide synthesizes available preclinical data to objectively evaluate its anxiolytic potential in comparison to benzodiazepines (e.g., Diazepam) and Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Fluoxetine, Sertraline).

Comparative Analysis of Anxiolytic Effects

The following tables summarize quantitative data from common behavioral paradigms used to assess anxiety-like behavior in rodents. It is important to note that direct head-to-head comparative studies for this compound against other anxiolytics are limited. The data presented here are compiled from various studies and should be interpreted with this consideration.

Table 1: Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking," arms.

Treatment GroupDose Range (mg/kg)% Time in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)Species
Control (Vehicle) -BaselineBaselineRat/Mouse
This compound Data not availableData not availableData not available-
Valproic Acid 300Anxiolytic effect observed[2]Anxiolytic effect observedRat
Diazepam 0.5 - 3.0↑ (Dose-dependent)[3][4][5]↑ (Dose-dependent)Mouse/Rat
Fluoxetine (Chronic) 10Rat
Sertraline (Acute) 10↓ (Anxiogenic-like)Data not availableMouse

Note: "↑" indicates an increase, and "↓" indicates a decrease in the measured parameter. The lack of specific quantitative data for this compound in the EPM highlights a significant gap in the current literature.

Table 2: Open Field Test (OFT)

The OFT assesses anxiety-like behavior by measuring the tendency of a rodent to remain in the periphery of a novel, open arena versus exploring the central, more exposed area. Anxiolytics are expected to increase the time spent in the center.

Treatment GroupDose Range (mg/kg)Time in Center (s) (Mean ± SEM)Locomotor Activity (Distance Traveled)Species
Control (Vehicle) -BaselineBaselineRat/Mouse
This compound Data not availableData not availableData not available-
Valproic Acid 300↑ (in females)↓ (Sedative effect)Rat
Diazepam 1.0 - 3.0↓ (at higher doses)Mouse
Fluoxetine (Chronic) 10↑ or No changeRat/Mouse
Sertraline Data not availableData not availableData not available-

Note: The anxiolytic effect of Valproic Acid in the OFT was observed to be sex-dependent in one study. Further research is needed to determine if this compound exhibits similar properties.

Table 3: Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.

Treatment GroupDose Range (mg/kg)Time in Light Compartment (s) (Mean ± SEM)Number of TransitionsSpecies
Control (Vehicle) -BaselineBaselineMouse
This compound Data not availableData not availableData not available-
Valproic Acid Data not availableData not availableData not available-
Diazepam 1.0 - 2.0Mouse
Fluoxetine Contradictory observationsContradictory observationsMouse
Sertraline Data not availableData not available-

Note: The effects of SSRIs like fluoxetine in the light-dark box test have been reported to be inconsistent.

Proposed Signaling Pathways of this compound

This compound is believed to exert its anxiolytic effects through a multi-target mechanism, influencing key neurotransmitter systems involved in anxiety and neuronal excitability.

Valnoctamide_Mechanism This compound This compound GABA_System GABAergic System This compound->GABA_System Glutamate_System Glutamatergic System This compound->Glutamate_System VGSC Voltage-Gated Sodium Channels This compound->VGSC GABA_Levels ↑ GABA Levels GABA_System->GABA_Levels Modulates Glutamate_Release ↓ Glutamate Release Glutamate_System->Glutamate_Release Modulates Na_Influx ↓ Sodium Influx VGSC->Na_Influx Inhibits Neuronal_Inhibition ↑ Neuronal Inhibition GABA_Levels->Neuronal_Inhibition Neuronal_Excitability ↓ Neuronal Excitability Glutamate_Release->Neuronal_Excitability Na_Influx->Neuronal_Excitability Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect Neuronal_Excitability->Anxiolytic_Effect

Proposed multifaceted mechanism of action for this compound's anxiolytic effects.

Experimental Protocols

Detailed methodologies for the key behavioral paradigms are provided below to ensure standardized and reproducible experimental design.

Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.

Procedure:

  • Acclimation: Allow the animal to acclimate to the testing room for at least 30-60 minutes before the test.

  • Placement: Gently place the rodent on the central platform of the maze, facing one of the open arms.

  • Exploration: Allow the animal to freely explore the maze for a 5-minute session.

  • Recording: Video record the session from above to allow for subsequent scoring of behavioral parameters.

  • Data Analysis: Key parameters to measure include:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (to assess general locomotor activity).

Interpretation: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.

Open Field Test (OFT)

Objective: To evaluate anxiety-like behavior and general locomotor activity in a novel environment.

Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

Procedure:

  • Acclimation: Habituate the animal to the testing room for at least 30 minutes prior to the test.

  • Placement: Place the rodent in the center of the open field arena.

  • Exploration: Allow the animal to explore the arena for a predetermined duration, typically 5-10 minutes.

  • Recording: Use an automated tracking system or video recording to monitor the animal's movement.

  • Data Analysis: Primary measures include:

    • Time spent in the center of the arena.

    • Latency to enter the center.

    • Total distance traveled.

    • Rearing frequency (a measure of exploratory behavior).

Interpretation: Anxiolytic compounds are expected to increase the time spent in the central zone, while sedative effects may reduce overall locomotor activity.

Light-Dark Box Test

Objective: To assess anxiety-like behavior based on the conflict between the innate aversion to a brightly lit area and the drive to explore a novel environment.

Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, connected by an opening.

Procedure:

  • Acclimation: Acclimate the animal to the testing room for at least 30 minutes before the experiment.

  • Placement: Gently place the mouse in the center of the brightly illuminated compartment.

  • Exploration: Allow the animal to move freely between the two compartments for a 5 to 10-minute period.

  • Recording: An automated system or video recording is used to track the animal's location and movements.

  • Data Analysis: Key parameters for analysis are:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

Interpretation: Anxiolytic drugs typically increase the time spent in the light compartment and the number of transitions.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and validating the anxiolytic effects of a test compound like this compound.

Experimental_Workflow Start Start: Compound Selection (e.g., this compound) Dose_Selection Dose-Response Study (Determine optimal dose range) Start->Dose_Selection Animal_Acclimation Animal Acclimation (Habituation to environment) Dose_Selection->Animal_Acclimation Drug_Administration Drug Administration (this compound, Vehicle, Positive Controls) Animal_Acclimation->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing EPM Elevated Plus Maze Behavioral_Testing->EPM OFT Open Field Test Behavioral_Testing->OFT LDB Light-Dark Box Behavioral_Testing->LDB Data_Collection Data Collection & Analysis EPM->Data_Collection OFT->Data_Collection LDB->Data_Collection Interpretation Interpretation of Results (Anxiolytic vs. Sedative Effects) Data_Collection->Interpretation Conclusion Conclusion: Efficacy & Potency Assessment Interpretation->Conclusion

A typical workflow for preclinical validation of anxiolytic compounds.

Conclusion and Future Directions

While historical use and mechanistic understanding suggest this compound possesses anxiolytic properties, there is a clear need for direct, quantitative comparative studies in established behavioral paradigms. Future research should focus on head-to-head comparisons of this compound with standard-of-care anxiolytics like diazepam and SSRIs. Such studies will be crucial in definitively validating its efficacy and determining its relative potency and potential advantages, such as a reduced side-effect profile. The experimental protocols and comparative framework provided in this guide offer a foundation for these much-needed investigations.

References

Safety Operating Guide

Personal protective equipment for handling Valnoctamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Valnoctamide. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed. While it is not found to be a skin or eye irritant, proper protective measures should always be taken in a laboratory setting.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Impermeable and chemical-resistant gloves (e.g., nitrile)To prevent skin contact, although this compound is not classified as a skin irritant.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from potential splashes of solutions containing this compound.
Body Protection Laboratory coatTo protect street clothing and skin from accidental contamination.
Respiratory Protection Not generally required under normal handling conditions. Use in a well-ventilated area.This compound does not have specific inhalation hazards listed that would necessitate respiratory protection in typical laboratory use.

Toxicological Data Summary

The following table summarizes the acute toxicity data for this compound.

Route of AdministrationSpeciesLD50/TDLO Value
OralMouse999 mg/kg (LD50)
OralRat760 mg/kg (LD50)
IntraperitonealRat40 mg/kg (TDLO)
IntraperitonealMouse540 mg/kg (LD50)
IntraperitonealRat580 mg/kg (LD50)

LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. TDLO: Lowest Published Toxic Dose.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operational procedure for safely handling this compound in a laboratory setting, from initial preparation to final disposal.

This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Safety Glasses) A->B C Weigh this compound in a well-ventilated area B->C D Prepare solutions as required C->D E Decontaminate work surfaces D->E H Dispose of this compound waste according to local, regional, and national regulations D->H F Remove and dispose of gloves E->F G Wash hands thoroughly F->G

This compound Safe Handling Workflow Diagram

Operational and Disposal Plan

Handling Procedures:

  • Pre-Handling:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Ensure a well-ventilated area is available for handling the compound.

    • Put on all required personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.

  • During Handling:

    • Avoid creating dust or aerosols.

    • Do not eat, drink, or smoke in the handling area.

    • In case of accidental contact, follow the first-aid measures outlined in the SDS. For eye contact, rinse opened eyes for several minutes under running water. For skin contact, while not an irritant, washing the affected area is recommended. If swallowed, seek immediate medical attention.

  • Post-Handling:

    • Clean and decontaminate all work surfaces after use.

    • Properly remove and dispose of contaminated PPE, particularly gloves.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan:

  • Dispose of unused this compound and any contaminated materials in accordance with all applicable local, regional, national, and international regulations.

  • Do not dispose of this compound down the drain or in general waste unless permitted by local ordinances.

  • Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valnoctamide
Reactant of Route 2
Reactant of Route 2
Valnoctamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。